1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBRSJRXLGZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Hydroxypiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1][2] The introduction of a hydroxyl group, as seen in 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, further enhances its utility by providing a key hydrogen bonding feature and a site for further synthetic elaboration.[3][4] Such functionalized piperidines are crucial intermediates in the synthesis of a wide range of biologically active molecules, including therapeutics for neurological disorders and oncology.[3][5]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application in drug discovery.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₂₃NO₅ | [6][7] |
| Molecular Weight | 273.33 g/mol | [7] |
| CAS Number | 217488-49-8 | [6][7] |
| Boiling Point | 366.8 ± 42.0 °C | [6] |
| Density | 1.159 ± 0.06 g/cm³ | [6] |
| LogP | 1.10530 | [6] |
Synthesis and Stereochemistry
This compound is typically synthesized via the reduction of its corresponding ketone precursor, 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.[6] The choice of reducing agent (e.g., sodium borohydride) is critical as it influences the stereochemical outcome of the reaction, leading to a mixture of cis and trans diastereomers. The relative stereochemistry of the hydroxyl and ester groups at the C3 and C4 positions will have a significant impact on the spectroscopic properties, particularly the coupling constants observed in the ¹H NMR spectrum.
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed prediction of the spectroscopic data for this compound, based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Splitting Patterns:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~4.20 | q | 2H | -OCH₂ CH₃ | The quartet arises from coupling to the adjacent methyl protons. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, this signal appears around 4.14 ppm.[8] |
| ~4.0-3.0 | m | 4H | Piperidine ring protons (H2, H5, H6) | These protons are in a complex spin system, influenced by the Boc protecting group and adjacent substituents, leading to broad and overlapping multiplets. |
| ~3.8 | m | 1H | CH -OH | The chemical shift of this proton is sensitive to the stereochemistry and solvent. Its multiplicity will depend on the coupling to adjacent protons on the piperidine ring. |
| ~2.5 | m | 1H | CH -COOEt | The position of this proton is influenced by the electron-withdrawing ester group. |
| ~2.0-1.6 | m | 2H | Piperidine ring protons (H5) | These protons are part of the complex piperidine ring system. |
| 1.45 | s | 9H | -C(CH₃ )₃ | The tert-butyl group gives a characteristic sharp singlet. This is consistently observed in N-Boc protected piperidines.[9] |
| ~1.25 | t | 3H | -OCH₂CH₃ | The triplet is due to coupling with the adjacent methylene protons. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, this signal is at 1.25 ppm.[8] |
| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It may also exchange with D₂O. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~174 | C =O (ester) | The ester carbonyl carbon is expected in this region. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, the ester carbonyl is at 175.2 ppm.[8] |
| ~155 | C =O (carbamate) | The carbamate carbonyl of the Boc group typically appears around 155 ppm.[9] |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm.[9] |
| ~68 | C H-OH | The carbon bearing the hydroxyl group is expected in this region, shifted downfield by the electronegative oxygen. |
| ~61 | -OC H₂CH₃ | The methylene carbon of the ethyl ester is typically found around 60-61 ppm.[8] |
| ~50-40 | Piperidine ring carbons | The chemical shifts of the piperidine ring carbons are influenced by the substituents and their stereochemistry. |
| ~28.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group give a strong signal around 28.5 ppm.[9] |
| ~14 | -OCH₂C H₃ | The methyl carbon of the ethyl ester appears at approximately 14 ppm.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| ~3400 (broad) | Medium-Strong | O-H stretch | The broadness is due to hydrogen bonding. In N-Boc-4-hydroxypiperidine, a broad O-H stretch is observed in this region.[9] |
| ~2975, 2930 | Medium-Strong | C-H stretch (alkane) | These bands are characteristic of sp³ C-H bonds in the piperidine ring, tert-butyl, and ethyl groups. |
| ~1735 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency than the carbamate carbonyl. |
| ~1685 | Strong | C=O stretch (carbamate) | The N-Boc carbonyl stretch is a very strong and characteristic absorption. |
| ~1160 | Strong | C-O stretch | This region will contain strong C-O stretching vibrations from the ester, carbamate, and alcohol functional groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For a molecule like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Predicted Fragmentation Pattern (ESI-MS):
-
[M+H]⁺: The protonated molecular ion would be expected at m/z 274.16.
-
[M-C₄H₈]⁺ or [M-56]⁺: Loss of isobutylene from the Boc group is a very common fragmentation pathway for N-Boc protected compounds, resulting in a fragment at m/z 218.10.
-
[M-C₄H₉O₂]⁺ or [M-101]⁺: Loss of the entire Boc group would lead to a fragment at m/z 173.13.
-
Loss of H₂O: Dehydration from the hydroxyl group could lead to a fragment of [M+H-18]⁺ at m/z 256.15.
-
Loss of C₂H₅OH: Loss of ethanol from the ethyl ester group could result in a fragment of [M+H-46]⁺ at m/z 228.12.
Experimental Protocols
To ensure the scientific integrity of the characterization, the following detailed protocols for acquiring spectroscopic data are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the resulting spectra.
-
Integrate the peaks in the ¹H NMR spectrum and determine their multiplicities.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using chemical shift tables, coupling constants, and 2D correlation data.
-
Infrared (IR) Spectroscopy
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol).
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the neat this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
Caption: Workflow for ESI-Mass Spectrometry Analysis.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
Conclusion: A Framework for Structural Verification
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided chemical shifts, absorption bands, and fragmentation patterns, derived from the analysis of closely related structures, offer a robust framework for the structural verification of this important synthetic intermediate. The detailed experimental protocols serve as a self-validating system for researchers to empirically confirm these predictions. A thorough understanding of the spectroscopic properties of such functionalized piperidines is paramount for their effective application in the design and synthesis of novel therapeutic agents, ultimately advancing the field of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine.
- Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride.
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- PubChem. (n.d.). This compound.
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A Senior Application Scientist's Guide to 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS 217488-49-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets, often conferring favorable pharmacokinetic properties. The piperidine ring is a paramount example of such a scaffold, present in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] The strategic functionalization of this ring is a cornerstone of drug design.
This guide focuses on a particularly valuable derivative: 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS 217488-49-8). Also known by synonyms such as Ethyl 1-Boc-3-hydroxypiperidine-4-carboxylate, this molecule is more than a simple building block; it is a carefully designed intermediate.[2] The presence of three key features—the Boc-protected nitrogen, the hydroxyl group at the 3-position, and the ethyl ester at the 4-position—provides a trifecta of synthetic handles. This allows for precise, sequential modifications, making it an indispensable tool for constructing complex, high-value pharmaceutical ingredients. The hydroxyl group, in particular, introduces chirality and a critical hydrogen bonding moiety, which can significantly enhance a molecule's bioactivity and target specificity.[3]
This document provides an in-depth technical overview of its synthesis, characterization, and application, grounded in the practical insights required for laboratory and process development.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the baseline data required for reaction planning, purification, and quality control.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 217488-49-8 | [2][4] |
| Molecular Formula | C₁₃H₂₃NO₅ | [2][4][5] |
| Molecular Weight | 273.33 g/mol | [2][4][5] |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | [2] |
| Appearance | White to light yellow crystals or clear oil | [6] |
| Boiling Point | 366.8 ± 42.0 °C (Predicted) | [4] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Sealed in dry, 2-8 °C | [5] |
Synthesis and Mechanistic Considerations
The most common and industrially scalable route to this compound involves the reduction of its corresponding ketone precursor, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5).[4][6][7] This precursor is typically synthesized via a Dieckmann condensation or related cyclization strategies.
The choice of reducing agent for the ketone-to-alcohol transformation is critical as it dictates the stereochemical outcome (the cis vs. trans relationship between the C3-hydroxyl and C4-ester groups) and the process's safety and cost profile.
Workflow: Synthesis via Ketone Reduction
The diagram below outlines the standard synthetic pathway.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a standard, non-stereoselective reduction. For specific stereoisomers, more advanced reagents or chiral catalysts are necessary.
Materials:
-
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10 volumes)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution & Cooling: Dissolve the starting ketone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases. Self-Validation: The cessation of bubbling indicates the complete neutralization of excess borohydride.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography.
Analytical Characterization: A Spectroscopic Fingerprint
Confirming the structure and purity of the synthesized material is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive "fingerprint" of the molecule.
Table 2: Key Spectroscopic Data Interpretation
| Technique | Feature | Expected Observation & Rationale |
| ¹H NMR | ~4.1-4.2 ppm (q) | Quartet corresponding to the -OCH₂ CH₃ protons of the ethyl ester. |
| ~3.5-4.0 ppm (m) | Complex multiplet region for protons on the piperidine ring adjacent to N and O (C2, C3, C5, C6). | |
| ~1.45 ppm (s, 9H) | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector. | |
| ~1.2-1.3 ppm (t) | Triplet corresponding to the -OCH₂CH₃ protons of the ethyl ester. | |
| ¹³C NMR | ~170-175 ppm | Carbonyl carbon of the ethyl ester (C=O). |
| ~155 ppm | Carbonyl carbon of the Boc group (N-C=O). | |
| ~80 ppm | Quaternary carbon of the tert-butyl group. | |
| ~60-70 ppm | Carbons bearing oxygen (C3-OH and ester -C H₂-). | |
| ~28.5 ppm | Three equivalent methyl carbons of the tert-butyl group. | |
| FTIR (cm⁻¹) | ~3450 (broad) | O-H stretch from the hydroxyl group. |
| ~2980-2850 | C-H stretches (aliphatic). | |
| ~1735 (strong) | C=O stretch of the ethyl ester. | |
| ~1685 (strong) | C=O stretch of the Boc-carbamate. | |
| Mass Spec (ESI+) | 274.16 [M+H]⁺ | Protonated molecular ion. |
| 218.13 [M-tBu+H]⁺ | Fragment corresponding to the loss of the tert-butyl group. | |
| 174.10 [M-Boc+H]⁺ | Fragment corresponding to the loss of the entire Boc group. |
Note: Exact chemical shifts (ppm) can vary depending on the solvent and instrument used.[8][9][10]
Applications in Medicinal Chemistry & Drug Development
The title compound is a strategic intermediate, not an active pharmaceutical ingredient (API) itself. Its value lies in its ability to be converted into more complex molecules. The 3-hydroxypiperidine motif is a privileged scaffold found in numerous bioactive compounds.[3]
Logical Flow: From Building Block to Drug Candidate
The diagram below illustrates how the compound's functional groups can be selectively manipulated in a synthetic campaign.
Caption: Synthetic utility and diversification pathways.
Key Strategic Applications:
-
Scaffold for Kinase Inhibitors: The piperidine ring acts as a rigid core to orient functional groups for optimal binding in enzyme active sites. For instance, related N-Boc-hydroxypiperidine intermediates are crucial for synthesizing Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.[11][12][13]
-
GPCR Ligand Development: The nitrogen atom can be functionalized to interact with acidic residues (e.g., Aspartate) in G-protein coupled receptors, while the hydroxyl and modified ester groups can explore other pockets of the binding site.
-
Introduction of Favorable Physicochemical Properties: The piperidine scaffold often improves the aqueous solubility and metabolic stability of a lead compound, enhancing its overall "drug-like" properties.[1]
Conclusion: An Enabling Intermediate for Discovery
This compound is a testament to the power of rational chemical design. It is not merely a collection of atoms but a highly versatile platform, providing chemists with orthogonal protecting groups and reactive sites. Its strategic use enables the efficient and controlled synthesis of complex molecular architectures, significantly accelerating the discovery and development of novel therapeutics. Understanding its properties, synthesis, and reactivity is essential for any research program looking to leverage the proven benefits of the 3-hydroxypiperidine scaffold.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wolska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
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Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
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YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
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Stereoisomers of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
An In-Depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxypiperidine-4-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise control of stereochemistry at the C3 and C4 positions is paramount, as different stereoisomers often exhibit markedly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive exploration of the four stereoisomers of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, a key building block for complex pharmaceutical synthesis. We will delve into stereoselective synthesis strategies, robust analytical methods for separation and purification, and definitive techniques for structural elucidation. The causality behind experimental choices is emphasized, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds
The piperidine ring is a ubiquitous feature in a vast array of natural products and synthetic drugs.[1][2] Its ability to adopt a stable chair conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets. When the piperidine ring is substituted at multiple positions, chiral centers are created, leading to the existence of stereoisomers.
The subject of this guide, this compound (C₁₃H₂₃NO₅)[3][4], possesses two chiral centers at the C3 and C4 positions. This gives rise to four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to one another.
-
(3R, 4R) and (3S, 4S) : A pair of enantiomers with a trans relationship between the hydroxyl and ethyl carboxylate groups.
-
(3R, 4S) and (3S, 4R) : A pair of enantiomers with a cis relationship between the hydroxyl and ethyl carboxylate groups.
The ability to selectively synthesize, separate, and characterize these individual isomers is a critical challenge in modern pharmaceutical development.[5] This guide serves as a technical resource for navigating this challenge.
Caption: Stereoisomeric relationships of the target compound.
Synthesis Strategies: Achieving Stereochemical Control
The most common and practical approach to synthesizing these stereoisomers begins with the achiral precursor, 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5).[6] The stereochemical outcome is then determined by the method used to reduce the C3 ketone.
Caption: General workflow for synthesis and separation.
Diastereoselective Reduction
The reduction of the 3-oxo precursor typically yields a mixture of cis and trans diastereomers. The ratio is highly dependent on the steric bulk of the reducing agent.
-
Formation of the trans isomer: Less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), tend to favor axial attack on the most stable chair conformation of the piperidone ring (where the C4 substituent is equatorial). This leads to the formation of the equatorial alcohol, resulting in the trans diastereomer as the major product.[4]
-
Formation of the cis isomer: More sterically demanding reagents, such as L-Selectride®, favor equatorial attack, yielding the axial alcohol and thus the cis diastereomer as the major product.[7]
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
-
Dissolution: Dissolve 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (1.0 eq) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[4]
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting crude oil (a mixture of cis and trans diastereomers) can be purified by column chromatography on silica gel to separate the diastereomers.
Enantioselective (Biocatalytic) Reduction
For direct access to single, optically pure stereoisomers, biocatalytic reduction using carbonyl reductases (KREDs) is a powerful and sustainable strategy.[5][8] These enzymes can exhibit exquisite stereo- and regioselectivity. By selecting the appropriate enzyme, it is possible to reduce the ketone to a specific stereoisomer with high enantiomeric excess (ee) and diastereomeric excess (de).[7]
Studies on analogous 3-oxopiperidines have shown that different carbonyl reductases can produce any of the four possible stereoisomers from the same starting ketone, highlighting the versatility of this approach.[7] This method avoids the need for subsequent chiral separation, making it highly efficient for large-scale synthesis.
Separation and Purification of Stereoisomers
When a mixture of stereoisomers is produced, a robust separation method is required. Chiral chromatography is the industry standard for both analytical quantification and preparative isolation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC, particularly using columns with a chiral stationary phase (CSP), is the most effective technique for separating all four stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are widely employed due to their broad applicability for piperidine derivatives.[9]
Expert Insight: The choice of mobile phase is critical. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution for basic compounds like piperidines.
Table 1: Example Chiral HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) | Polysaccharide-based CSP with proven efficacy for resolving piperidine enantiomers.[8][9] |
| Mobile Phase | n-Hexane:Isopropanol (95:5 v/v) with 0.2% TFA | Balances retention and selectivity. TFA protonates the piperidine nitrogen, improving peak shape.[9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good efficiency and reasonable run times. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carboxylate and amide chromophores absorb at low UV wavelengths. |
Protocol 2: Analytical Chiral HPLC Separation
-
System Preparation: Equilibrate the HPLC system and Chiralpak® IC-3 column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a sample solution of the stereoisomeric mixture at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Injection: Inject 5-10 µL of the sample solution onto the column.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow all four stereoisomers to elute.
-
Analysis: Identify and quantify the peaks corresponding to each stereoisomer. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be calculated from the peak areas.
Structural Characterization and Elucidation
Once separated, the identity and stereochemistry of each isomer must be unequivocally confirmed.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the relative stereochemistry (cis vs. trans).
-
¹H NMR Coupling Constants (J-values): The key information comes from the coupling constant between the protons at C3 and C4 (J₃,₄). In the preferred chair conformation:
-
A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between H3 and H4, which corresponds to the trans isomer (equatorial -OH and -COOEt).
-
A smaller coupling constant (typically 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, corresponding to the cis isomer.
-
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can confirm spatial proximity. For the cis isomer, a correlation between the axial H3 and axial H4 protons would be expected.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for structural analysis. It provides an unambiguous determination of both the relative and absolute stereochemistry of a molecule, provided a suitable crystal can be grown.[10] The analysis reveals the precise 3D arrangement of atoms, bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.[11][12]
Caption: Workflow for analytical characterization of an isolated stereoisomer.
Conclusion
The four stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern asymmetric synthesis and analysis. A thorough understanding of stereoselective reduction techniques, from classic organometallic reagents to advanced biocatalysts, allows for targeted synthesis of desired diastereomers or even single enantiomers. Furthermore, mastery of analytical techniques like chiral HPLC and structural elucidation by NMR and X-ray crystallography is essential for quality control and regulatory compliance. This guide provides a foundational framework for researchers to confidently approach the synthesis, separation, and characterization of these valuable chiral building blocks, enabling the accelerated development of next-generation therapeutics.
References
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- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC - NIH.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society - ACS Publications.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Adv. J. Chem. A.
- This compound. (n.d.). LookChem.
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- Preparation method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Publishing.
- Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm (RSC Publishing). DOI:10.1039/C4CE02477J.
- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (n.d.). JYX: JYU.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
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- tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate(374794-75-9) 1 H NMR. (n.d.). ChemicalBook.
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A Technical Guide to Starting Materials for the Synthesis of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Introduction
The piperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing drug-receptor interactions. The specific derivative, 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, serves as a highly versatile chiral building block. The presence of orthogonal protecting groups (Boc and ethyl ester) and a hydroxyl group for further functionalization allows for its elaboration into complex molecular architectures, particularly kinase inhibitors and glutamate receptor modulators.
This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection and rationale of the starting materials. We will dissect the strategic considerations behind each pathway, offering field-proven insights into the causality of experimental choices, aimed at researchers, chemists, and professionals in drug development.
Strategic Approach 1: Reduction of a 3-Oxopiperidine Precursor
This is arguably the most direct and widely adopted strategy for synthesizing the target compound. The core logic involves the construction of a piperidine ring containing a ketone at the C-3 position, followed by a diastereoselective or non-selective reduction to install the hydroxyl group. The high yields often associated with this final reduction step make it an attractive approach for large-scale synthesis.[2]
The L Keystone Intermediate: Ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate
The success of this strategy hinges on the efficient preparation of the β-keto ester intermediate, ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate. This molecule contains the complete carbon skeleton and the necessary functional handles for the final transformation.
Assembly of the Keystone Intermediate via Dieckmann Condensation
The most powerful method for constructing the 3-oxopiperidine ring system is the Dieckmann condensation, an intramolecular base-catalyzed cyclization of a linear diester.[3][4] This reaction is a variant of the Claisen condensation and is exceptionally effective for forming five- and six-membered rings.[3][4]
Causality of Starting Material Selection: The choice of the acyclic precursor is dictated by the final structure. To yield the target piperidone, a diester derived from a secondary amine bearing both an acetate and a propionate ethyl ester chain is required. A common and efficient route begins with simpler, commercially available amino acid and acrylate derivatives.
Primary Starting Materials for Dieckmann Precursor:
-
Ethyl glycinate
-
Ethyl acrylate
-
Di-tert-butyl dicarbonate (Boc₂O)
The synthesis begins with a Michael addition of ethyl glycinate to ethyl acrylate to form the secondary amine diester, which is then protected with the tert-butoxycarbonyl (Boc) group to yield the required Dieckmann precursor.
Experimental Protocol: Synthesis of the Dieckmann Precursor and Cyclization
Part A: Synthesis of Diethyl 2-((2-(ethoxycarbonyl)ethyl)amino)acetate
-
In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1.0 eq) in ethanol.
-
Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation to yield the acyclic secondary amine diester.
Part B: N-Boc Protection
-
Dissolve the diester from Part A (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with 1N HCl and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected diester.
Part C: Dieckmann Condensation
-
Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the solution to reflux.
-
Add a solution of the N-Boc protected diester from Part B (1.0 eq) in anhydrous toluene dropwise over 1 hour.
-
Maintain reflux for an additional 2-4 hours. The formation of a precipitate is often observed.
-
Cool the mixture to 0°C and quench by the slow addition of aqueous acetic acid to neutralize the base.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate.
Final Step: Ketone Reduction
The final transformation is the reduction of the C-3 ketone to a hydroxyl group. The choice of reducing agent can influence the diastereoselectivity of the product. For general purposes, sodium borohydride is a cost-effective, mild, and efficient reagent that typically yields a mixture of cis and trans diastereomers, which can be separated chromatographically.
Starting Materials & Reagents:
-
Ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol
Experimental Protocol: Reduction to this compound [2]
-
Dissolve ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Evaporate the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cis and trans isomers of this compound. A typical reported yield is around 96%.[2]
Strategic Approach 2: N-Protection of a Pre-Formed Piperidine Core
An alternative strategy involves the synthesis of the core 3-hydroxypiperidine-4-carboxylate ring first, followed by the introduction of the N-Boc protecting group in a final step. This approach can be advantageous if the unprotected piperidine intermediate is readily available or if reaction conditions for ring formation are incompatible with the Boc group.
Key Intermediate: Ethyl 3-hydroxypiperidine-4-carboxylate
This approach centers on the synthesis and isolation of the secondary amine intermediate, ethyl 3-hydroxypiperidine-4-carboxylate.[2] The primary challenge is shifted from the final reduction step to the synthesis of this core structure.
Assembly of the Piperidine Core
The synthesis of the core piperidine can be achieved through several methods, most commonly via the reduction of a corresponding pyridine derivative or through a Dieckmann condensation of an N-benzyl protected diester followed by debenzylation.
Route 2A: From Pyridine Derivatives
-
Principle: Catalytic hydrogenation of a substituted pyridine, such as an ethyl nicotinate derivative, can yield the corresponding piperidine. This is a powerful transformation but can require high pressures and specialized equipment. The hydroxyl group would need to be introduced either before or after the reduction. A more direct route starts with 3-hydroxypyridine, which is reduced and then carboxylated.[5]
-
Starting Materials: 3-Hydroxypyridine, Sodium borohydride, followed by protection and carboxylation steps.
Route 2B: From a Debenzylated Dieckmann Product
-
Principle: This route mirrors the Dieckmann strategy from Approach 1, but uses a benzyl group as a temporary nitrogen protectant instead of a Boc group. The N-benzyl group is stable to the basic conditions of the Dieckmann condensation and can be readily removed by catalytic hydrogenation.
-
Starting Materials: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[6][7] This is then reduced at the ketone and debenzylated.
Final Step: N-tert-butoxycarbonylation
Once the ethyl 3-hydroxypiperidine-4-carboxylate is obtained, the final step is a straightforward N-protection reaction.
Principle: The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a mild base to neutralize the acid byproduct.[8][9][10]
Starting Materials & Reagents:
-
Ethyl 3-hydroxypiperidine-4-carboxylate[2]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Sodium bicarbonate, Triethylamine)
-
Solvent (e.g., Dichloromethane, Methanol)[8]
Experimental Protocol: N-Boc Protection [8]
-
Suspend ethyl 3-hydroxypiperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature and add di-tert-butyl dicarbonate (1.1 eq).
-
Continue stirring for 6-8 hours, monitoring by TLC.
-
Filter any insoluble salts and concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, this compound.
Comparison of Starting Materials and Strategies
The optimal choice of starting materials is intrinsically linked to the chosen synthetic strategy, which in turn depends on factors like scale, cost, available equipment, and desired stereochemical purity.
| Starting Material(s) | Associated Strategy | Commercial Availability | Key Advantages | Key Challenges |
| Ethyl Glycinate, Ethyl Acrylate, Boc₂O | Strategy 1: Dieckmann Condensation followed by Reduction | Readily available and inexpensive | Convergent, high-yielding final step. Well-established and scalable chemistry. | Multi-step synthesis of the Dieckmann precursor. Basic conditions of cyclization. |
| Ethyl 1-Boc-3-oxopiperidine-4-carboxylate | Strategy 1: Direct Reduction | Commercially available as a specialty chemical | Most direct route; only one chemical transformation required. | Higher cost of the starting material compared to building it from scratch. |
| 3-Hydroxypyridine | Strategy 2: Ring Reduction then N-Protection | Readily available and inexpensive | Utilizes a simple aromatic precursor. | Pyridine reduction can require harsh conditions (high pressure hydrogenation). Subsequent functionalization steps needed. |
| Ethyl 3-hydroxypiperidine-4-carboxylate | Strategy 2: Direct N-Protection | Available as a specialty chemical, often as a salt | Very direct final step. Avoids incompatibility of Boc group with earlier steps. | Cost and availability of the unprotected piperidine. Synthesis of this intermediate can be complex. |
Conclusion
The synthesis of this compound is most commonly and efficiently achieved via two primary strategic pathways. The first, and often preferred method for its robustness and scalability, involves the Dieckmann condensation of an N-Boc protected acyclic diester to form a 3-oxopiperidine intermediate, which is subsequently reduced to the target alcohol. The starting materials for this route, originating from simple amino esters and acrylates, are cost-effective and readily available. The second strategy, which involves the N-Boc protection of a pre-formed ethyl 3-hydroxypiperidine-4-carboxylate core, offers a more direct final step but shifts the synthetic challenge to the preparation of the piperidine intermediate itself. The selection between these routes and their corresponding starting materials will depend on the specific project goals, balancing factors of cost, scale, and the synthetic chemist's expertise and available resources.
References
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University College London Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. UCL Discovery. [Link]
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LookChem. (n.d.). This compound. LookChem. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
RSC Publishing. (1945). Cook and Reed : Experinzeds iut the Piperidine Series. Part I. 399. RSC Publishing. [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. Reddit. [Link]
-
Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka. [Link]
-
SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry. [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
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The 3-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxypiperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds and natural products. Its inherent stereochemistry and the synthetic versatility of its hydroxyl and amino functionalities provide a rich chemical space for the design of novel therapeutics. This guide offers a comprehensive exploration of the discovery of novel 3-hydroxypiperidine derivatives, from state-of-the-art synthetic methodologies to their diverse applications in targeting various disease states. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic transformations, and analyze the structure-activity relationships (SAR) that govern the biological efficacy of these compounds.
The Significance of the 3-Hydroxypiperidine Core
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in pharmaceuticals. The introduction of a hydroxyl group at the 3-position imparts several advantageous properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, its presence introduces a chiral center, allowing for the synthesis of stereoisomers with potentially distinct pharmacological profiles. This chirality is often a critical determinant of a drug's efficacy and safety.
The 3-hydroxypiperidine framework is a key structural unit in a variety of approved drugs and clinical candidates, targeting a broad spectrum of diseases including cancer, diabetes, and neurological disorders.[1] For instance, the (S)-enantiomer of N-Boc-3-hydroxypiperidine is a vital intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[2][3] This highlights the critical importance of stereocontrolled synthesis in harnessing the full therapeutic potential of this scaffold.
Strategic Approaches to the Synthesis of 3-Hydroxypiperidine Derivatives
The synthesis of 3-hydroxypiperidine derivatives, particularly in an enantiomerically pure form, has been a subject of intense research. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of substituents on the piperidine ring and nitrogen, and scalability for potential industrial production.
Asymmetric Synthesis: The Biocatalytic Approach
The demand for enantiomerically pure chiral building blocks has driven the development of highly efficient asymmetric synthetic methods. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful and environmentally friendly strategy for the synthesis of chiral alcohols.
Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine [2]
This protocol describes the asymmetric reduction of a prochiral ketone to a chiral alcohol using a ketoreductase with a cofactor regeneration system.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH) for cofactor recycling
-
NADP⁺ (cofactor)
-
D-glucose
-
Phosphate buffer solution (PBS, e.g., 100 mM, pH 6.5)
-
Ethyl acetate for extraction
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 10 g/L), D-glucose (e.g., 1.2 equivalents), and a catalytic amount of NADP⁺ in PBS buffer.
-
Enzyme Addition: Add the ketoreductase and glucose dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH (e.g., 6.5) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Ketoreductase: This enzyme class exhibits high stereoselectivity, enabling the production of a single enantiomer of the desired alcohol.
-
Glucose Dehydrogenase & D-glucose: The in-situ regeneration of the expensive NADP⁺ cofactor to its active NADPH form is crucial for the economic viability of the process. GDH oxidizes D-glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, preventing side reactions and influencing the substrate's interaction with the enzyme's active site.
Chemical Synthesis: Catalytic Hydrogenation
A prevalent chemical approach for the synthesis of 3-hydroxypiperidine involves the catalytic hydrogenation of 3-hydroxypyridine. This method is often employed for large-scale production due to its atom economy.
Protocol: Catalytic Hydrogenation of 3-Hydroxypyridine
This protocol outlines the reduction of the aromatic pyridine ring to a piperidine ring.
Materials:
-
3-Hydroxypyridine
-
Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst
-
Hydrogen gas
-
Solvent (e.g., water, ethanol, or isopropanol)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge the 3-hydroxypyridine, the catalyst (e.g., 5% Rh/C), and the solvent.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with stirring.[4]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 3-hydroxypiperidine can be purified by distillation or crystallization.
Causality of Experimental Choices:
-
Noble Metal Catalysts (Rh, Ru): These catalysts are highly effective for the hydrogenation of aromatic rings under relatively mild conditions compared to other methods.
-
High Pressure and Temperature: These conditions are necessary to overcome the aromatic stability of the pyridine ring and drive the reduction to completion.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Water is often a preferred solvent for its green credentials and ability to dissolve the starting material and product.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The 3-hydroxypiperidine scaffold has been successfully incorporated into a multitude of drug candidates targeting diverse biological pathways. Understanding the structure-activity relationships is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives.
Inhibition of Bruton's Tyrosine Kinase (BTK)
Ibrutinib, a first-in-class BTK inhibitor, exemplifies the successful application of the 3-hydroxypiperidine motif in cancer therapy. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5]
BTK Signaling Pathway and Inhibition by Ibrutinib
Caption: BTK signaling pathway and its inhibition by Ibrutinib.
SAR Insights for BTK Inhibitors:
The (S)-configuration of the 3-hydroxypiperidine moiety in Ibrutinib is crucial for its high affinity and covalent binding to BTK. The hydroxyl group likely forms a key hydrogen bond interaction within the ATP-binding pocket. Modifications to the piperidine ring and its substituents can significantly impact potency and selectivity.
Modulation of α-Glucosidase for Diabetes Treatment
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. Several potent α-glucosidase inhibitors feature a piperidine or a related iminosugar scaffold, which mimics the structure of the natural carbohydrate substrates.
Mechanism of α-Glucosidase Inhibition
Caption: Competitive inhibition of α-glucosidase by a 3-hydroxypiperidine derivative.
SAR Insights for α-Glucosidase Inhibitors:
The inhibitory activity of piperidine-based α-glucosidase inhibitors is highly dependent on the stereochemistry and substitution pattern of the hydroxyl groups. The presence of polar groups like hydroxyl and amino functions on substituents attached to the piperidine ring has been shown to enhance inhibitory potency. For instance, derivatives with hydroxyl or amino groups on a phenyl ring attached to the piperidine nitrogen have demonstrated excellent activity.[4]
Table 1: α-Glucosidase Inhibitory Activity of Novel Dihydrofuro[3,2-b]piperidine Derivatives
| Compound | Configuration | Substituent on Phenyl Ring | IC₅₀ (µM) |
| 14 | D-arabino | H | 10.0 |
| 15 | D-arabino | 2-OH | > 20 |
| 16 | D-arabino | 3-OH | > 20 |
| 25 | L-arabino | H | 8.3 |
| 27 | L-arabino | 3-OH | 3.7 |
| 28 | L-arabino | 4-OH | 0.5 |
| 32 | L-arabino | 3,4-diOH | 0.07 |
| Acarbose | - | - | (Positive Control) |
Data adapted from a study on dihydrofuro[3,2-b]piperidine derivatives as α-glucosidase inhibitors.[6]
Cathepsin K Inhibition for Osteoporosis
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[7] Inhibition of cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.[8][9]
SAR Insights for Cathepsin K Inhibitors:
A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as cathepsin K inhibitors. The structure-activity relationship studies revealed that the nature of the substituent on the benzyl group of the carboxamide moiety significantly influences the inhibitory potency.
Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives
| Compound | Substituent on Benzyl Group | IC₅₀ (µM) |
| H-1 | 2-methyl | > 10 |
| H-4 | 2-methoxy | 0.53 |
| H-8 | 3-chloro | 0.10 |
| H-9 | 4-chloro | 0.08 |
Data adapted from a study on piperidine-3-carboxamide derivatives as cathepsin K inhibitors.[7]
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery of novel 3-hydroxypiperidine derivatives follows a logical and iterative workflow, encompassing synthesis, purification, characterization, and biological evaluation.
General Experimental Workflow
Sources
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Substituted Piperidines: A Technical Guide to Physicochemical and Chemical Properties for Drug Discovery
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in modern pharmaceuticals and natural alkaloids.[1][2] Its prevalence in over twenty classes of drugs stems from a unique combination of favorable physicochemical and stereochemical properties.[3] As a saturated heterocycle, the piperidine ring adopts a stable, predictable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[4] Furthermore, the basic nitrogen atom provides a versatile handle for modulating critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[5]
This guide provides an in-depth exploration of the core physical and chemical properties of substituted piperidines, offering field-proven insights and detailed experimental methodologies for researchers, medicinal chemists, and drug development professionals. Understanding these fundamental characteristics is paramount for the rational design and optimization of novel piperidine-containing therapeutic agents.
Section 1: Critical Physicochemical Properties in Drug Design
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For substituted piperidines, three parameters are of paramount importance: basicity (pKa), lipophilicity (LogP/LogD), and conformational isomerism.
Basicity (pKa): The Ionization Gatekeeper
The nitrogen atom within the piperidine ring imparts basicity to the molecule. The acid dissociation constant, or pKa, quantifies this property and is arguably the most critical physicochemical parameter for a piperidine-containing drug candidate.[6] It dictates the molecule's ionization state at physiological pH (approx. 7.4), which in turn profoundly influences:
-
Aqueous Solubility: The protonated, cationic form of the piperidine nitrogen is significantly more water-soluble than the neutral free base. Fine-tuning the pKa is essential for achieving the requisite solubility for formulation and absorption.
-
Membrane Permeability: While the charged form enhances solubility, the neutral form is generally required to passively diffuse across lipid bilayer membranes. The pKa value determines the equilibrium between these two states.
-
Target Binding: The protonated piperidinium ion can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket, a common and powerful binding motif.
-
hERG Liability: High basicity has been correlated with an increased risk of binding to the hERG potassium channel, which can lead to cardiotoxicity.[6] Modulating pKa is a key strategy to mitigate this risk.
Substituents on the piperidine ring can significantly alter the pKa through inductive and steric effects. Electron-withdrawing groups (e.g., fluorine, carbonyls) positioned near the nitrogen atom will lower the pKa, making the amine less basic.[7][8] Conversely, electron-donating groups can increase basicity.
Potentiometric titration is the "gold standard" method for its accuracy and directness in measuring pKa.[9][10]
Causality: This method works by incrementally neutralizing the compound of interest with a standardized titrant (acid or base) and monitoring the corresponding change in pH. The pKa is the pH at which 50% of the piperidine nitrogen is protonated. The inflection point of the resulting titration curve corresponds to this half-equivalence point.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the substituted piperidine sample (typically 1-5 mg) in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure complete solubility.
-
Inert Atmosphere: Blanket the sample solution with an inert gas (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a basic compound.
-
Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point, which is the midpoint of the steepest portion of the curve. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the peak corresponds to the equivalence point.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[11]
-
LogP: The ratio of the concentration of the neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
LogD: The ratio of the sum of the concentrations of all forms (ionized and neutral) of the compound in the lipid phase to the sum of the concentrations in the aqueous phase at a specific pH. For a basic compound like piperidine, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.
The relationship between these parameters is governed by the pKa. For a base: LogD = LogP - log(1 + 10^(pKa - pH))
Optimizing lipophilicity is a delicate balancing act. Sufficient lipophilicity is required for membrane permeability and target engagement, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[5]
| Compound | Structure | pKa[12] | cLogP (Calculated) | Biological Relevance |
| Piperidine | C₅H₁₁N | 11.22 | 1.11 | Core scaffold |
| 4-Methylpiperidine | C₆H₁₃N | ~11.2 | 1.55 | Simple substituted analog |
| 4-Fluoropiperidine | C₅H₁₀FN | ~10.5 | 0.78 | Modulates basicity and conformation[7] |
| N-Methylpiperidine | C₆H₁₃N | ~10.4 | 1.35 | Common N-substituted analog |
| Donepezil | C₂₄H₂₉NO₃ | 8.92 | 4.10 | Alzheimer's disease drug[12] |
The shake-flask method is a classic and reliable technique for determining LogP and LogD.[11]
Causality: This protocol directly measures the partitioning of a compound between two immiscible phases (n-octanol and a buffered aqueous solution) after they have been thoroughly mixed and allowed to equilibrate. The concentrations in each phase are then measured to calculate the distribution ratio.
Caption: Experimental workflow for LogD₇.₄ determination via the shake-flask method.
Conformational Analysis: The 3D Architecture of Activity
The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] Substituents on the ring can occupy two distinct positions:
-
Axial: Perpendicular to the plane of the ring.
-
Equatorial: In the approximate plane of the ring.
The relative stability of these two conformers is a critical factor in drug design, as the three-dimensional arrangement of substituents dictates how a molecule fits into its biological target.[13] Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other ring atoms.[14] However, this preference can be influenced by complex electronic and stereoelectronic effects. For example, in certain fluorinated piperidines, the axial conformation can be favored due to stabilizing hyperconjugation or electrostatic interactions.[7][15]
The two chair conformers rapidly interconvert via a process called "ring flipping." The energy barrier for this process determines the conformational flexibility of the ring. Protonation of the nitrogen can also significantly influence the conformational equilibrium, especially for compounds with polar substituents at the 4-position.[13]
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An In-Depth Technical Guide to (2S)-2-(octanoylamino)pentanedioic Acid (N-octanoyl-L-glutamic acid)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of drug delivery and formulation science is in a constant state of evolution, driven by the pursuit of enhanced bioavailability, targeted action, and improved patient compliance. Within this dynamic field, biocompatible surfactants and functionalized amino acids have emerged as critical components for innovative therapeutic strategies. This guide focuses on a molecule of significant interest at the intersection of these domains: (2S)-2-(octanoylamino)pentanedioic acid , a compound with the molecular formula C13H23NO5, more commonly known as N-octanoyl-L-glutamic acid .
As a Senior Application Scientist, the intent of this document is to provide a comprehensive technical resource that moves beyond a simple recitation of facts. Instead, this guide is structured to deliver a deep, mechanistic understanding of N-octanoyl-L-glutamic acid, grounded in established scientific principles and supported by empirical data. We will explore its synthesis, physicochemical characteristics, biological activities, and burgeoning applications in drug development. The protocols and data presented herein are designed to be self-validating, offering a trustworthy foundation for researchers and developers in their exploratory and applied work. Every key claim is substantiated with citations to authoritative sources, ensuring a high standard of scientific integrity.
Compound Identification and Nomenclature
The unique identification of a chemical entity is paramount for clear scientific communication and reproducible research. The compound with the molecular formula C13H23NO5 is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: (2S)-2-(octanoylamino)pentanedioic acid
This nomenclature precisely describes the molecule's structure:
-
pentanedioic acid: A five-carbon dicarboxylic acid, commonly known as glutaric acid.
-
(2S)-2-amino: An amino group is attached to the second carbon of the pentanedioic acid chain, with the stereochemistry specified as 'S' according to the Cahn-Ingold-Prelog priority rules. This corresponds to the naturally occurring L-glutamic acid enantiomer.
-
octanoylamino: An octanoyl group (an eight-carbon acyl group) is attached to the amino group, forming an amide linkage.
Common Name: N-octanoyl-L-glutamic acid
For the remainder of this guide, the common name will be used for brevity and clarity.
Physicochemical Properties
The therapeutic and formulation potential of N-octanoyl-L-glutamic acid is intrinsically linked to its physicochemical properties. These characteristics govern its solubility, stability, and interactions with biological systems.
| Property | Value | Source |
| Molecular Formula | C13H23NO5 | - |
| Molecular Weight | 289.33 g/mol | PubChem |
| Appearance | White solid (typical) | General knowledge |
| Melting Point | Data not readily available | - |
| Water Solubility | Good, due to the presence of two carboxylic acid groups.[1] | [1] |
| pKa | The two carboxylic acid groups and the amide group result in multiple pKa values. For a similar compound, tridecanoic L-glutamic acid, the γ-carboxylic acid pKa is around 4.7 in its monomeric form, while the α-carboxylic acid pKa is around 4.2.[2] These values are influenced by intramolecular hydrogen bonding.[2] | [2] |
| Critical Micelle Concentration (CMC) | N-acyl amino acids are known to form micelles. The CMC is dependent on factors like pH, temperature, and ionic strength. For related N-acyl glutamates, the CMC is influenced by the charge of the headgroup, which can be tuned by adjusting the pH.[2] | [2] |
Synthesis of N-octanoyl-L-glutamic acid
The synthesis of N-octanoyl-L-glutamic acid can be approached through both chemical and enzymatic routes. The choice of method often depends on the desired purity, scale, and environmental considerations.
Chemical Synthesis
Chemical synthesis typically involves the acylation of L-glutamic acid. A common method is the Schotten-Baumann reaction, where an acyl chloride (octanoyl chloride) is reacted with L-glutamic acid under alkaline conditions.[3]
Reaction Scheme:
Caption: Chemical synthesis via Schotten-Baumann reaction.
Experimental Protocol (General Procedure):
-
Dissolution: Dissolve L-glutamic acid in an aqueous alkaline solution (e.g., sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.
-
Acylation: Slowly add octanoyl chloride to the cooled reaction mixture with vigorous stirring. The reaction is typically carried out in a two-phase system (e.g., water-acetone) to facilitate the dissolution of the acyl chloride.[3]
-
pH Control: Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the continuous addition of a base to neutralize the hydrochloric acid formed during the reaction.
-
Acidification: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the N-octanoyl-L-glutamic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Causality: The use of alkaline conditions is crucial to deprotonate the amine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride. The two-phase solvent system helps to bring the water-soluble glutamate and the organic-soluble acyl chloride into contact.
Enzymatic Synthesis
Enzymatic synthesis offers a greener and more specific alternative to chemical methods, often proceeding under milder conditions and with higher selectivity, thus avoiding the need for protecting groups.[4] Hydrolases, such as acylases and lipases, can be used to catalyze the formation of the amide bond in a process known as reverse hydrolysis.[4][5]
Reaction Scheme:
Caption: Enzymatic synthesis using Acylase I.
Experimental Protocol (Enzymatic Synthesis):
A study by Yokozeki and Kubota (2002) outlines a method for the synthesis of N-lauroyl-L-glutamic acid using Acylase I from pig kidney, which can be adapted for N-octanoyl-L-glutamic acid.[5]
-
Reaction Medium: The reaction is carried out in a glycerol-water system to shift the equilibrium towards synthesis rather than hydrolysis.[5] A typical reaction mixture would contain sodium L-glutamate and octanoic acid in a buffered glycerol-water solution.[6]
-
Enzyme Addition: Acylase I from pig kidney is added to the pre-incubated reaction mixture to initiate the synthesis.[5][7]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with gentle shaking for a specified period (e.g., 24-66 hours).[6][7]
-
Enzyme Inactivation: The reaction is terminated by heating the mixture to inactivate the enzyme (e.g., 90°C for 15 minutes).[7]
-
Product Isolation and Purification: The product can be isolated and purified using chromatographic techniques.
Causality: The use of a high concentration of glycerol reduces the water activity, which thermodynamically favors the synthesis of the amide bond over the hydrolysis of the reactants. Acylase I provides a stereospecific catalytic environment for the formation of the N-acyl linkage.
Biological and Pharmacological Profile
N-octanoyl-L-glutamic acid belongs to the broader class of N-acyl amino acids (NAAAs), which are endogenous signaling molecules with a range of biological activities.[8][9] The specific properties of N-octanoyl-L-glutamic acid are largely dictated by its amphiphilic nature, possessing a hydrophilic glutamic acid headgroup and a lipophilic octanoyl tail.
Surfactant Properties and Self-Assembly
As an amphiphilic molecule, N-octanoyl-L-glutamic acid exhibits surface-active properties and can self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC).[2][10] This behavior is central to many of its potential applications.
-
Micelle Formation: The hydrophobic octanoyl chains aggregate to form the core of the micelle, while the hydrophilic glutamic acid headgroups are exposed to the aqueous environment.[11] This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails and water.[11]
-
pH-Responsiveness: The two carboxylic acid groups in the glutamic acid headgroup provide a pH-tunable charge.[2] At low pH, the headgroups are less charged, which can influence micelle size and stability. As the pH increases, deprotonation of the carboxylic acid groups leads to increased electrostatic repulsion between the headgroups, affecting the packing of the surfactant molecules in the micelle.[2]
Caption: Diagram of a micelle formed by N-octanoyl-L-glutamic acid.
Biocompatibility and Cytotoxicity
Amino acid-based surfactants are generally considered to be mild and biocompatible, making them attractive for pharmaceutical and cosmetic applications.[12][13]
-
Low Irritation Potential: The amide linkage in N-acyl amino acids is more resistant to hydrolysis than the ester linkage found in some other surfactants, which can contribute to their lower irritancy.[13] N-acyl glutamates are known to be well-tolerated by the skin.[14]
-
Cytotoxicity: The cytotoxicity of N-acyl glutamates is generally low, but it can be dependent on the length of the fatty acid chain.[12] Shorter chain lengths are often associated with lower cytotoxicity.[12] It is important to note that high concentrations of L-glutamic acid itself can induce cytotoxicity in neuronal cells through oxidative stress, a phenomenon that may or may not be relevant to its acylated derivatives depending on the specific biological context and concentration.[15]
Applications in Drug Development
The unique combination of surfactant properties, biocompatibility, and a functionalizable headgroup makes N-octanoyl-L-glutamic acid a promising excipient and building block in drug delivery systems.
Solubilizing Agent for Poorly Soluble Drugs
The hydrophobic core of N-octanoyl-L-glutamic acid micelles can serve as a nano-reservoir to encapsulate and solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.[11]
Workflow for Drug Encapsulation:
Caption: General workflow for encapsulating a hydrophobic drug.
Component of Advanced Drug Delivery Systems
The glutamic acid moiety of N-octanoyl-L-glutamic acid can be further functionalized, making it a versatile component for creating more complex drug delivery systems, such as targeted nanoparticles and stimuli-responsive carriers. Poly(L-glutamic acid)-based materials have been extensively explored for these purposes.[16][17] While N-octanoyl-L-glutamic acid is a monomer, its principles can be applied to surface modification of nanoparticles or as a component in self-assembling systems.
Analytical Methodologies
Accurate and precise analytical methods are essential for the characterization and quantification of N-octanoyl-L-glutamic acid in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of N-acyl amino acids.
Protocol for HPLC Analysis (General):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is common.[18]
-
Detection:
-
UV Detection: Due to the lack of a strong chromophore, direct UV detection can be challenging but may be feasible at low wavelengths (e.g., 210 nm).[19]
-
Fluorescence Detection: For enhanced sensitivity, pre-column derivatization with a fluorescent tag like o-phthaldialdehyde (OPA) can be employed.[18]
-
Mass Spectrometry (MS) Detection: HPLC coupled with MS provides high selectivity and sensitivity for both identification and quantification.[20] Derivatization with a compound like 2,4'-dibromoacetophenone can yield esters that are suitable for both UV and MS detection.[21]
-
HPLC Method Parameters (Example for N-acyl glutamates): [21]
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% formic acid |
| Gradient | Optimized based on the specific homologues being separated |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis or MS (after derivatization) |
Conclusion and Future Perspectives
(2S)-2-(octanoylamino)pentanedioic acid is a molecule with a compelling profile for researchers and developers in the pharmaceutical sciences. Its well-defined chemical structure, coupled with its advantageous physicochemical and biological properties, positions it as a valuable tool in formulation science and drug delivery. The biocompatibility and low cytotoxicity of N-acyl glutamates, in general, suggest a favorable safety profile for N-octanoyl-L-glutamic acid.
Future research should focus on a more detailed characterization of its biological interactions, including its effects on cell membrane integrity and specific cellular signaling pathways. Furthermore, exploring its potential in targeted drug delivery systems, either as a primary component or as a surface-modifying agent, could unlock new therapeutic possibilities. The continued development of efficient and sustainable synthesis methods, particularly enzymatic routes, will be crucial for its broader application. As the demand for sophisticated and biocompatible drug delivery systems grows, N-octanoyl-L-glutamic acid is poised to be a significant contributor to the advancement of pharmaceutical formulations.
References
- Yokozeki, K., & Kubota, K. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society, 79(1), 41–46.
- Yokozeki, K., & Kubota, K. (2002). Synthesis of N-lauroyl-L-glutamic Acid in Water-Miscible Organic Solvents.
- Yokozeki, K., & Kubota, K. (2002). Synthesis of N-acyl-L-arginines and N-acyl-L-glutamic acids with various fatty acids as the substrate.
- Yokozeki, K., & Kubota, K. (2002).
- Bordes, R., Holmberg, K., & Kågerman, K. (2009). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- BenchChem. (n.d.). Quantification of N-Acetyl-L-glutamic acid by HPLC.
- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2023). PubMed.
- PubChem. (n.d.). N-Acetyl-L-glutamic acid.
- BLD Pharm. (n.d.). Octanoyl-L-glutamic acid.
- [L-Glutamic acid modulates the cytotoxic effect of tumor necrosis factor in the HL-60 cell line]. (2005). PubMed.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid.
- An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. (2020). MDPI.
- In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Ker
- From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. (2022). PubMed Central.
- A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. (2021). PubMed Central.
- Glutamic acid promotes hair growth in mice. (2021).
- Identification and determination of L-glutamic acid and L-arginine by HPLC in food additives. (2014).
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Methodological & Application
Diastereoselective synthesis of 3-hydroxypiperidine scaffolds
An Application Guide to the Diastereoselective Synthesis of 3-Hydroxypiperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 3-Hydroxypiperidine Scaffold
The 3-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] Its derivatives are integral to drugs targeting neurological disorders, cancers, and viral infections.[3][4][5] The rigid, saturated heterocyclic ring system allows for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets. The hydroxyl group at the C-3 position provides a key hydrogen bonding site and a handle for further synthetic functionalization.[6][7]
Given the chiral nature of drug-receptor interactions, controlling the stereochemistry at both the C-3 hydroxyl and any other stereocenters on the piperidine ring is paramount. Diastereoselective synthesis, the ability to selectively produce one diastereomer over others, is therefore not just an academic challenge but a critical necessity for developing safe and efficacious therapeutics. For instance, the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine is a crucial step in the production of the anticancer drug ibrutinib.[8]
This technical guide provides an in-depth overview of the primary strategies for the diastereoselective synthesis of 3-hydroxypiperidine scaffolds. It moves beyond simple procedural descriptions to explain the underlying principles of stereocontrol, offering field-proven insights into the causality behind experimental choices.
Caption: Major strategies for diastereoselective 3-hydroxypiperidine synthesis.
Diastereoselective Reduction of 3-Piperidones
One of the most direct routes to 3-hydroxypiperidines is the reduction of the corresponding N-protected 3-piperidone. The challenge lies in controlling the facial selectivity of the hydride attack on the prochiral ketone, which can be addressed through several sophisticated methods.
Substrate-Controlled Reduction
In substrates containing a pre-existing stereocenter (e.g., at C-2 or C-4), the incoming hydride reagent will preferentially attack from the less sterically hindered face. This approach is straightforward but is contingent on the availability of a substituted piperidone. The diastereoselectivity is governed by the steric environment established by the existing substituent.
Catalyst-Controlled Asymmetric Reduction
For the enantioselective reduction of unsubstituted 3-piperidones, transition metal-catalyzed asymmetric hydrogenation is a powerful tool. Catalysts typically consist of a rhodium or ruthenium center coordinated to a chiral phosphine ligand. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation and leading to facial-selective hydride delivery.
A notable modern advancement is the rhodium-catalyzed asymmetric reductive Heck reaction, which can construct the substituted ring and set the stereocenter in a single cascade.[9] This method provides access to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines.[9]
Biocatalytic Reduction: The Enzymatic Approach
Enzymatic reductions offer an environmentally friendly and highly selective alternative to traditional chemical methods.[10] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with near-perfect enantioselectivity and diastereoselectivity. These reactions are typically performed in aqueous media under mild conditions.
A critical component of this system is the regeneration of the nicotinamide cofactor (NADH or NADPH) consumed during the reduction. A common and efficient strategy is to co-express the ketoreductase with a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (glucose) to regenerate the NADH cofactor in situ.[8] This whole-cell or cell-free extract approach provides a robust and scalable process.[8]
This protocol is based on methodologies developed for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine.[8][11]
Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone with high conversion and enantiomeric excess (>99% ee).
Materials:
-
N-Boc-3-piperidone
-
Recombinant E. coli cells co-expressing a ketoreductase and glucose dehydrogenase (or a commercially available KRED and GDH enzyme cocktail)
-
D-Glucose (for cofactor regeneration)
-
NADP⁺ or NAD⁺ (catalytic amount)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (IPA) or other suitable co-solvent
-
Ethyl acetate
-
Celite
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add Reagents: Add D-glucose (1.2 equivalents) and a catalytic amount of the NAD(P)⁺ cofactor.
-
Add Biocatalyst: Add the cell-free extract or whole-cell suspension containing the KRED and GDH enzymes. The optimal enzyme loading should be determined empirically but can start around 1-5% (w/w) relative to the substrate.
-
Substrate Addition: Dissolve N-Boc-3-piperidone (1 equivalent) in a minimal amount of a water-miscible co-solvent like IPA and add it to the reaction mixture. Substrate concentrations can range from 15 to over 200 g/L depending on the enzyme's stability and activity.[11]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-35 °C) for 4-24 hours. Monitor the reaction progress by TLC or HPLC.[10]
-
Workup: Upon completion, stop the reaction. If using whole cells, centrifuge to remove the biomass. If using cell-free extract, proceed directly to extraction.
-
Extraction: Filter the reaction mixture through a pad of Celite to remove any remaining solids. Extract the aqueous filtrate with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
Expected Outcome: This method can achieve substrate conversions greater than 99% and an enantiomeric excess of the (S)-alcohol product of over 99%.[8][11]
Diastereoselective Cyclization Strategies
Building the piperidine ring from an acyclic precursor allows for the strategic introduction of stereocenters during the cyclization event.
Reductive Amination of δ-Keto Esters/Amides
Intramolecular reductive amination of a δ-amino ketone is a classic and robust method for constructing the piperidine ring. If the acyclic precursor is synthesized from chiral starting materials (chiral pool synthesis), the stereochemistry can be transferred to the final product. Diastereoselectivity arises from the cyclization step, where the newly formed stereocenter at C-3 is directed by existing stereocenters in the acyclic chain.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful reaction for forming nitrogen-containing heterocycles. It involves the reaction of a homoallylic amine with a carbonyl compound, typically promoted by a Lewis acid. This reaction can be used to synthesize highly substituted 4-hydroxypiperidines with excellent diastereoselectivity.[12] While less common for direct 3-hydroxypiperidine synthesis, related principles of carbocation-mediated cyclization can be applied, where the stereochemical outcome is controlled by the geometry of the starting materials and the reaction conditions.
Caption: Workflow for the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.
Chiral Auxiliary-Controlled Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.
In the context of 3-hydroxypiperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a dihydropyridinone or an acyclic precursor. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing reactions such as alkylations, reductions, or cycloadditions to occur from the opposite, less-hindered face with high diastereoselectivity. Evans oxazolidinones and pseudoephedrine derivatives are common examples of effective chiral auxiliaries.
Comparative Summary of Synthetic Strategies
| Strategy | Key Principle | Typical Stereoselectivity | Advantages | Disadvantages |
| Substrate Control | Steric guidance from an existing stereocenter | Moderate to High d.r. | Conceptually simple; predictable outcome. | Requires synthesis of a chiral precursor. |
| Catalyst Control | Chiral ligand creates an asymmetric reaction pocket | High e.e. (>95%) | High atom economy; catalytic use of chiral source. | Expensive metal catalysts and ligands; requires optimization. |
| Biocatalysis (KRED) | Enzyme active site provides perfect stereocontrol | Excellent e.e. (>99%)[8] | "Green" (aqueous, mild); extremely high selectivity; scalable. | Requires specific enzyme; potential substrate inhibition. |
| Chiral Auxiliary | Covalently attached group blocks one reaction face | High d.r. (>95:5) | Reliable and predictable; well-established methods. | Not atom-economical (requires attachment/removal steps). |
Conclusion and Future Outlook
The diastereoselective synthesis of 3-hydroxypiperidine scaffolds remains a highly active area of research, driven by the insatiable demand for novel, stereochemically pure drug candidates. While traditional methods like substrate control and chiral auxiliary-based syntheses remain valuable, the field is increasingly moving towards more efficient and sustainable catalytic approaches.
Transition-metal catalysis, particularly with rhodium and iridium, continues to provide innovative solutions for asymmetric ring construction.[13] However, the most significant recent advances have been in biocatalysis. The use of engineered ketoreductases offers a powerful, scalable, and environmentally benign path to enantiopure 3-hydroxypiperidines, a trend that is likely to dominate industrial applications in the coming years. The continued development of novel enzyme variants and catalytic cascades will undoubtedly expand the synthetic toolbox, enabling the creation of ever more complex and potent piperidine-based therapeutics.
References
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Gao, W., et al. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. Available at: [Link]
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Shaikh, F. M., et al. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]
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Gibbs, G., et al. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters. Available at: [Link]
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Synfacts. (2015). Rhodium-Catalyzed Asymmetric Construction of 3-Hydroxypiperidones. Synfacts. Available at: [Link]
-
TIB.eu. (n.d.). Enantio‐ and Diastereoselective Syntheses of 3‐Hydroxypiperidines through Iridium‐Catalyzed Allylic Substitution. Available at: [Link]
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Asubiojo, O. I., et al. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications. Available at: [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Vitale, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxypiperidine: Your Essential Intermediate for Pharmaceutical and Organic Synthesis. Available at: [Link]
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-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Available at: [Link]
-
Ishida, N., et al. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition. Available at: [Link]
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-
ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]
-
RSC Publishing. (2008). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Taylor & Francis Online. (1998). A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Synthetic Communications. Available at: [Link]
-
Evans, B. E., et al. (2013). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. ACS Medicinal Chemistry Letters. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate in Modern Drug Design
Abstract
The 3-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and its ability to confer favorable pharmacokinetic properties. This technical guide focuses on a particularly valuable derivative, 1-tert-butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS No: 217488-49-8). We will explore its strategic importance, synthesis, and application as a versatile building block in drug discovery programs. This document provides researchers, scientists, and drug development professionals with detailed protocols for its preparation and subsequent functionalization, underscoring the rationale behind its design and utility.
Introduction: The Significance of the 3-Hydroxypiperidine Scaffold
Saturated heterocyclic scaffolds have become increasingly important in drug design as chemists seek to "escape from flatland"—moving away from planar, aromatic systems to explore three-dimensional chemical space. The piperidine ring, in particular, is a prevalent motif in numerous FDA-approved drugs. The introduction of a hydroxyl group at the 3-position endows the scaffold with several advantageous features:
-
Chirality: The C3 hydroxyl group introduces a stereocenter, allowing for the synthesis of specific enantiomers that can exhibit differential binding affinity and biological activity. A prime example is (S)-1-Boc-3-hydroxypiperidine, a key chiral intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2]
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with protein targets.
-
Vector for Further Functionalization: The hydroxyl group serves as a reactive handle for introducing further substituents, enabling the exploration of structure-activity relationships (SAR).
The subject of this guide, this compound, is a strategically designed intermediate that leverages these features while providing orthogonal protecting groups for sequential, controlled synthesis.
Molecular Profile and Strategic Design
The structure of this compound is notable for its specific combination of functional groups, each serving a distinct purpose in a synthetic strategy.
| Property | Value |
| CAS Number | 217488-49-8[3] |
| Molecular Formula | C₁₃H₂₃NO₅[3] |
| Molecular Weight | 273.33 g/mol [4] |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate[4] |
| Predicted LogP | 1.11 |
| Predicted Boiling Point | 366.8 ± 42.0 °C |
Rationale for Protecting Groups:
-
N-tert-butoxycarbonyl (Boc): The Boc group is a robust, acid-labile protecting group for the piperidine nitrogen. Its steric bulk prevents N-alkylation or other side reactions under many conditions (e.g., basic hydrolysis of the ester, O-alkylation). It can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, revealing the secondary amine for subsequent reactions such as amide coupling or reductive amination.
-
C4-Ethyl Ester: The ethyl ester protects the C4 carboxylic acid. It is stable to the mildly acidic conditions used for Boc deprotection but can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This orthogonality is critical for selective functionalization of the molecule.
This dual-protection scheme allows for a modular approach to building complex molecules, as illustrated in the workflow below.
Caption: Orthogonal synthetic pathways enabled by the subject compound.
Synthesis Protocol: Preparation from 3-Oxo Precursor
The most direct route to this compound is the reduction of its corresponding ketone precursor. This protocol details a standard, non-stereoselective reduction using sodium borohydride.
Protocol 1: Synthesis via Ketone Reduction
This protocol describes the reduction of 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.
Materials:
-
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS: 71233-25-5)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (10.0 g, 36.8 mmol) in anhydrous ethanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.54 g, 40.5 mmol, 1.1 equivalents) portion-wise over 15 minutes. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces ketones in the presence of esters. Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C). Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath. Causality Note: Quenching with a mild acid like NH₄Cl neutralizes excess borohydride and hydrolyzes borate-ester intermediates.
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the ethanol.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.
Expected Outcome: This procedure typically provides the product in high yield (often >90%) as a mixture of cis and trans diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Further purification can be achieved by silica gel chromatography if a specific diastereomer is desired or if impurities are present.
Application Protocols: Downstream Functionalization
The true utility of this compound lies in its capacity for selective, multi-step modification. The following protocols provide examples of key downstream transformations.
Protocol 2: N-Boc Deprotection to Reveal the Piperidine Amine
This protocol utilizes trifluoroacetic acid (TFA) for the efficient removal of the Boc group.
Materials:
-
This compound (1.0 g, 3.66 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the starting material in DCM (10 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add TFA (2.8 mL, 36.6 mmol, 10 equivalents) to the solution. Effervescence (isobutylene and CO₂ evolution) will be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM (20 mL) and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is >8. Causality Note: Basification neutralizes the TFA salt to provide the free amine, which is more soluble in the organic solvent.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 3-hydroxypiperidine-4-carboxylate as the free base.
| Method | Reagents/Conditions | Solvent | Temp. | Typical Time | Typical Yield | Key Considerations |
| TFA | 5-50% TFA | DCM | 0°C to RT | 1-4 hours | >95% | Highly effective; resulting TFA salt can be hygroscopic. |
| HCl | 4M HCl in Dioxane | Dioxane/MeOH | RT | 1-3 hours | Quantitative | Often precipitates the HCl salt, simplifying isolation. |
Protocol 3: Ester Hydrolysis to Unmask the Carboxylic Acid
This protocol uses lithium hydroxide for the selective saponification of the ethyl ester.
Materials:
-
This compound (1.0 g, 3.66 mmol)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve the starting material in a mixture of THF (10 mL), MeOH (2.5 mL), and Water (2.5 mL).
-
Base Addition: Add LiOH·H₂O (0.31 g, 7.32 mmol, 2.0 equivalents) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Acidification: After completion, concentrate the mixture to remove organic solvents. Dilute the residue with water (10 mL) and cool in an ice bath. Acidify the aqueous solution to pH 3-4 by the slow addition of 1M HCl. Causality Note: Acidification protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Extract the product with EtOAc (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid.
Caption: Experimental workflow from precursor to functionalized intermediates.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its strategically positioned functional groups and protecting groups allow for controlled, sequential modifications, making it an ideal starting point for the synthesis of complex, three-dimensional molecules. The protocols provided herein offer reliable methods for its synthesis and subsequent manipulation, enabling researchers to efficiently incorporate this privileged scaffold into their medicinal chemistry programs and accelerate the development of novel therapeutics.
References
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]
-
LookChem. this compound. Available at: [Link]
-
PubChem. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. Available at: [Link]
- Google Patents.Intermediates for optically active piperidine derivatives and preparation methods thereof. US11254641B2.
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
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Application Notes and Protocols: Synthetic Routes to Bioactive Molecules Using 3-Hydroxypiperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-Hydroxypiperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically approved drugs and bioactive natural products.[1] Among its derivatives, the 3-hydroxypiperidine motif is of particular importance. This six-membered heterocyclic compound, featuring a hydroxyl group at the C-3 position, offers a unique combination of structural features that make it an exceptionally versatile building block in drug discovery.[2]
The strategic placement of the hydroxyl group introduces a chiral center, allowing for precise three-dimensional interactions with biological targets. Furthermore, the hydroxyl and the secondary amine functionalities serve as convenient handles for subsequent chemical modifications, enabling the construction of complex molecular architectures. These characteristics have led to the incorporation of the 3-hydroxypiperidine core into drugs targeting a wide range of conditions, including cancer, neurological disorders, and cardiovascular diseases.[3]
A paramount challenge and opportunity in utilizing this scaffold lies in the stereocontrolled synthesis of its enantiomers. The biological activity of a chiral drug is often confined to a single enantiomer, making the development of efficient, scalable, and enantioselective synthetic routes a critical goal for pharmaceutical development. This is exemplified by the synthesis of the anticancer drug Ibrutinib, where the (S)-enantiomer of a protected 3-hydroxypiperidine is a key chiral intermediate.[4][5]
This guide provides an in-depth overview of the primary synthetic strategies for accessing the 3-hydroxypiperidine core, with a focus on asymmetric methods. It further details its application in the synthesis of high-value pharmaceuticals and provides validated, step-by-step protocols for key transformations.
Strategic Approaches to the Synthesis of the 3-Hydroxypiperidine Core
Multiple synthetic pathways have been developed to construct the 3-hydroxypiperidine ring system. The choice of strategy is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. The most prominent methods include the reduction of piperidone precursors, hydrogenation of pyridine derivatives, and cyclization strategies.
Reduction of Piperidone Precursors
The reduction of a carbonyl group at the 3-position of a piperidine ring is one of the most direct and widely used methods.
-
Chemical Reduction: The use of standard chemical reducing agents, such as sodium borohydride (NaBH₄), offers a straightforward route to racemic 3-hydroxypiperidine from a suitable N-protected 3-piperidone precursor.[6][7] While reliable and simple to perform, this method produces a 1:1 mixture of (R) and (S) enantiomers, necessitating a subsequent, often inefficient, chiral resolution step if a single enantiomer is required.
-
Biocatalytic Asymmetric Reduction: To overcome the limitations of chemical reduction, biocatalysis has emerged as a powerful and green alternative for producing enantiopure compounds. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantiomeric excess (ee).[8] This approach is particularly valuable for industrial-scale synthesis. The reaction requires a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the ultimate reductant.[4][9] This enzymatic process can achieve near-perfect stereocontrol (>99% ee) and high conversion rates, directly yielding the desired chiral alcohol.[10][11]
Other Synthetic Strategies
Beyond ketone reduction, several other methods are employed:
-
Hydrogenation of Pyridine Derivatives: Catalytic hydrogenation of 3-hydroxypyridine can yield 3-hydroxypiperidine. However, this method often requires harsh conditions, including high pressures and temperatures and the use of precious metal catalysts (e.g., Rhodium, Palladium), which can limit its practicality for large-scale production.
-
Cyclization Strategies: Intramolecular cyclization of acyclic precursors, such as appropriately substituted aminohalides, provides a direct method for ring formation.
-
Chiral Pool Synthesis: Complex, multi-step syntheses can begin from naturally occurring chiral molecules, such as amino acids or carbohydrates, to build the chiral piperidine scaffold.[12] While offering excellent stereocontrol, these routes can be lengthy.
The following diagram and table summarize these primary synthetic strategies.
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |
| Chemical Reduction | NaBH₄, LiAlH₄ | None (Racemic) | Simple, fast, inexpensive reagents.[6] | Requires downstream chiral resolution; poor atom economy. |
| Biocatalytic Reduction | Ketoreductase (KRED), GDH, NAD(P)H | Excellent (>99% ee) | High enantioselectivity, mild conditions, environmentally friendly.[4][11] | Requires enzyme sourcing/development; optimization of biological conditions. |
| Catalytic Hydrogenation | H₂, Rh/C, PtO₂ | None (Racemic) | High conversion, suitable for some scales. | Harsh conditions (high pressure/temp); expensive precious metal catalysts. |
| Chiral Pool Synthesis | Amino acids, sugars | Excellent | Absolute stereocontrol derived from starting material.[12] | Often lengthy, multi-step syntheses; may lack flexibility. |
Application Case Study: Synthesis of Ibrutinib
Ibrutinib (Imbruvica®) is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used for the treatment of various B-cell malignancies.[5][13] A critical step in its synthesis is the incorporation of the chiral (S)-N-Boc-3-hydroxypiperidine intermediate.[14] The precise stereochemistry of this fragment is essential for the drug's potent and selective binding to the BTK active site.
The synthesis begins with the asymmetric reduction of N-Boc-3-piperidone to furnish (S)-N-Boc-3-hydroxypiperidine. The hydroxyl group is then typically activated, for example, by conversion to a mesylate or through a Mitsunobu reaction, to facilitate nucleophilic substitution by the pyrazolopyrimidine core of the drug.[15] Following the coupling reaction, the Boc protecting group is removed, and the resulting secondary amine is acylated with acryloyl chloride to yield the final Ibrutinib molecule.[16]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the chemical and biocatalytic synthesis of N-Boc-3-hydroxypiperidine.
Protocol 1: Synthesis of Racemic (±)-N-Boc-3-hydroxypiperidine via Chemical Reduction
This protocol describes a standard, reliable method for producing the racemic compound.
Materials:
-
N-Boc-3-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-piperidone (1.0 equiv) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring vigorously, add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperatures, which could lead to side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[17]
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Validation:
-
TLC: Use a 1:1 mixture of ethyl acetate and hexanes. The product alcohol will have a lower Rf than the starting ketone.
-
NMR Spectroscopy: Confirm the structure via ¹H and ¹³C NMR. The appearance of a new signal corresponding to the CH-OH proton and the disappearance of the ketone carbonyl signal in ¹³C NMR are indicative of a successful reaction.
Protocol 2: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine via Biocatalytic Reduction
This protocol outlines a typical procedure using a commercially available ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.[11]
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (e.g., KRED-110 or similar)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (or NAD⁺, depending on KRED cofactor preference)
-
D-Glucose
-
Triethanolamine-HCl buffer (200 mM, pH 7.5)
-
Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Reaction vessel (e.g., jacketed reactor or shaker flask)
Procedure:
-
Buffer and Reagent Preparation: Prepare a 200 mM triethanolamine-HCl buffer and adjust the pH to 7.5.
-
Reaction Mixture Assembly: In the reaction vessel, combine the buffer, D-glucose (1.2-1.5 equiv relative to substrate), and NADP⁺ (catalytic amount, e.g., 0.1 g/L). Stir until all solids are dissolved.
-
Enzyme Addition: Add the GDH and KRED enzymes to the mixture. The optimal enzyme loading should be determined experimentally but can start at 1-3% (w/w) relative to the substrate.[11]
-
Substrate Addition: Prepare a concentrated stock solution of N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent like IPA or DMSO. Add this solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 10-40 g/L).[11]
-
Causality Note: A co-solvent is necessary due to the poor aqueous solubility of the substrate. Keeping its volume minimal (<5% v/v) is important to avoid denaturing the enzymes.
-
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation (e.g., 200-250 rpm). Monitor the pH and adjust as necessary, as the oxidation of glucose to gluconic acid will cause the pH to drop.
-
Monitoring and Work-up: Monitor the conversion by GC or HPLC. Once the reaction reaches completion (typically 4-24 hours), stop the agitation.
-
Extraction and Isolation: Extract the product directly from the aqueous reaction mixture using ethyl acetate (3x volume). Combine the organic layers, dry over a drying agent, filter, and concentrate in vacuo to obtain the crude (S)-N-Boc-3-hydroxypiperidine.
Validation:
-
Chromatographic Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OD-H) to determine both the conversion rate and the enantiomeric excess (% ee) of the product. The goal is >99% conversion and >99% ee.
Table 2: Example Data for Biocatalytic Reduction Optimization
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 30 °C | 40 °C | 50 °C |
| Co-solvent | 5% DMSO | 5% IPA | 10% IPA |
| Conversion (24h) | 95% | >99% | 85% (enzyme deactivation) |
| Enantiomeric Excess | >99% (S) | >99% (S) | >99% (S) |
Data is illustrative and based on typical optimization results found in literature. Optimal conditions should be determined for each specific enzyme and substrate batch.[11]
References
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Feng, S., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. Available at: [Link]
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MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Efficient bioreductive production of (S)-N-Boc-3-hydroxypiperidine using ketoreductase ChKRED03. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. Available at: [Link]
-
TREA. (n.d.). Process for preparing ibrutinib and its intermediates. TREA. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of ibrutinib. Google Patents.
-
ResearchGate. (n.d.). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of ibrutinib. Google Patents.
- Google Patents. (n.d.). Process for preparing ibrutinib and its intermediates. Google Patents.
-
ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Facile syntheses of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids. Semantic Scholar. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of (S)-N-Boc-5-oxaproline. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Sodium Borohydride - A Versatile Reducing Agent. ResearchGate. Available at: [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]
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Application Note: Advanced Protocols for the Chiral Resolution of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate Enantiomers
Abstract
The 3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise stereochemistry at the C3 and C4 positions of derivatives like 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate is critical, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[2] This guide provides two robust and validated protocols for the chiral resolution of this racemic compound: (1) a highly selective enzymatic kinetic resolution (EKR) and (2) a direct, high-throughput preparative supercritical fluid chromatography (SFC) method. Additionally, a detailed analytical protocol for the accurate determination of enantiomeric excess (e.e.) is presented to ensure the validation of the resolution outcomes.
Principles of Enantiomeric Separation
The successful separation of enantiomers hinges on converting them into diastereomers with distinct physical properties or placing them in a chiral environment where they interact differently. This note explores two powerful strategies that leverage these principles.
Enzymatic Kinetic Resolution (EKR)
EKR exploits the inherent stereoselectivity of enzymes, which are chiral biocatalysts. In this process, an enzyme catalyzes a reaction (e.g., acylation or hydrolysis) on a racemic substrate but shows a strong preference for one enantiomer over the other.[3] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (which is converted into a new product) from the slow-reacting or unreacted enantiomer. For a substrate like this compound, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer, as illustrated below.
}
Workflow for Enzymatic Kinetic Resolution (EKR).
The key to a successful EKR is stopping the reaction at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining substrate and the newly formed product.
Preparative Chiral Chromatography
Chiral chromatography offers a direct method for separating enantiomers without chemical modification.[4] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including piperidine derivatives.[4] While High-Performance Liquid Chromatography (HPLC) is common, Supercritical Fluid Chromatography (SFC) is increasingly favored as a "green" and efficient alternative, offering faster separations and reduced solvent consumption.[5]
}
Workflow for Preparative Chiral SFC Separation.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes the resolution of racemic this compound using immobilized Candida antarctica lipase B (CAL-B).
Materials:
-
Racemic this compound (Substrate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl Acetate (Acyl Donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Diatomaceous earth (Celite®)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry flask, dissolve the racemic substrate (1.0 eq.) in anhydrous MTBE to a concentration of 0.1 M.
-
Reagent Addition: Add vinyl acetate (1.5 eq.) to the solution.
-
Enzyme Addition: Add immobilized CAL-B (20% by weight of the substrate).
-
Incubation: Seal the flask and stir the suspension at 30°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing them using the analytical chiral HPLC method (Protocol 3) to determine conversion and e.e.
-
Reaction Quench: When the conversion reaches approximately 50% (typically 24-48 hours), stop the reaction by filtering off the enzyme through a pad of diatomaceous earth. Wash the enzyme beads with additional MTBE.
-
Workup: Combine the filtrate and washes, and concentrate under reduced pressure to yield a crude mixture of the acylated product and unreacted starting material.
-
Purification: Separate the acylated product from the unreacted enantiomer using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes.
Expected Outcome:
-
Unreacted Fraction: One enantiomer of the starting material with high e.e. (>95%).
-
Acylated Fraction: The acetate ester of the other enantiomer, also with high e.e. This ester can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) if desired.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
This protocol provides a direct separation method suitable for larger quantities and high purity.
Instrumentation and Materials:
-
Preparative SFC system with a UV detector and automated fraction collector.
-
Chiral Stationary Phase: Chiralpak® IC column (Cellulose tris(3,5-dichlorophenylcarbamate)), e.g., 250 x 20 mm, 5 µm.
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.1% diethylamine (DEA)
-
Sample Solution: Racemic substrate dissolved in methanol (~20 mg/mL).
Procedure:
-
System Equilibration: Equilibrate the column with the desired mobile phase composition (e.g., 85% CO₂, 15% Methanol w/ 0.1% DEA) at a set flow rate (e.g., 50 mL/min) and back pressure (e.g., 120 bar). Set the column temperature to 35°C.
-
Injection: Inject the sample solution onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution and Detection: Perform an isocratic elution. Monitor the column effluent at a suitable wavelength (e.g., 215 nm).
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal peaks corresponding to the two enantiomers.
-
Post-Processing: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated, pure enantiomers.
Analytical Verification of Enantiomeric Excess (e.e.)
This analytical HPLC method is essential for monitoring the progress of the EKR and for verifying the purity of the final products from both protocols.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA column (Amylose tris(3,5-dimethylphenylcarbamate)), e.g., 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane and Isopropyl Alcohol (IPA). A typical starting ratio is 90:10 (v/v).
-
Sample Solution: Dissolve a small amount of the sample (~0.5 mg/mL) in the mobile phase.
Procedure:
-
Method Setup: Set the column temperature to 25°C and the flow rate to 1.0 mL/min. Set the UV detection wavelength to 215 nm.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
-
Calculation of e.e.: Determine the peak area for each enantiomer (Area1 and Area2). Calculate the enantiomeric excess using the following formula: e.e. (%) = [(|Area1 - Area2|) / (Area1 + Area2)] x 100[6]
Data Summary Table:
| Parameter | Protocol 1: EKR | Protocol 2: Prep SFC | Protocol 3: Analytical HPLC |
| Principle | Enzymatic Kinetic Resolution | Direct Chromatographic Separation | Analytical Chromatographic Separation |
| Chiral Selector | Immobilized Lipase (CAL-B) | Chiralpak® IC (Cellulose) | Chiralpak® IA (Amylose) |
| Mobile Phase/Solvent | MTBE | Supercritical CO₂ / Methanol | n-Hexane / IPA |
| Typical Yield | < 50% per enantiomer | > 90% per enantiomer | N/A |
| Expected Purity (e.e.) | > 95% | > 99% | N/A |
| Key Advantage | Low-cost, scalable | Fast, high purity, direct | High resolution, accurate quantification |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| EKR: Low e.e. | Reaction went past 50% conversion. | Optimize reaction time; monitor closely with analytical HPLC. |
| Non-optimal enzyme or solvent. | Screen other lipases (e.g., from Pseudomonas cepacia[7]) or solvents. | |
| SFC/HPLC: Poor Resolution | Incorrect mobile phase composition. | Optimize the ratio of co-solvent to CO₂/Hexane. Try different modifiers (e.g., ethanol). |
| Unsuitable chiral stationary phase. | Screen alternative CSPs (e.g., different polysaccharide derivatives). | |
| General: Tailing Peaks | Sample overload on the column. | Reduce injection volume or sample concentration. |
| Secondary interactions with the CSP. | Add a small amount of an amine (e.g., DEA) or acid (e.g., TFA) to the mobile phase. |
References
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418-7421. [Link]
-
Gibbs, G., Hateley, M. J., McLaren, L., Welham, M., & Willis, C. L. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. [Link]
-
Zhang, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Retrieved from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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Asymmetric Synthesis of Substituted Piperidines for Pharmaceutical Use: Application Notes and Protocols
Introduction
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[4][5] More than twenty classes of pharmaceuticals contain the piperidine motif, highlighting its significance in drug design.[1] The introduction of chirality to the piperidine ring elevates its importance, allowing for highly specific modulation of pharmacological activity, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[6] Consequently, the development of robust and efficient asymmetric routes to enantiomerically enriched substituted piperidines is a critical objective in modern organic and medicinal chemistry.[7][8]
This guide provides an in-depth analysis of several field-proven, state-of-the-art methodologies for the asymmetric synthesis of chiral piperidines. It moves beyond simple procedural descriptions to explain the underlying principles and rationale for experimental design, offering researchers and drug development professionals a practical and authoritative resource. The strategies discussed—including organocatalytic domino reactions, transition-metal catalysis, and chemo-enzymatic approaches—represent powerful tools for accessing a diverse range of chiral piperidine building blocks for pharmaceutical applications.[7][9][10]
Organocatalytic Domino Reactions for Polysubstituted Piperidines
Principle & Rationale
Organocatalytic domino (or cascade) reactions provide an elegant and highly efficient strategy for the rapid assembly of complex molecular architectures from simple precursors in a single operation.[11] For piperidine synthesis, a particularly powerful approach involves a domino Michael addition/cyclization sequence catalyzed by a chiral secondary amine, such as an O-silylated diphenylprolinol.[12][13] This methodology allows for the stereocontrolled formation of up to four contiguous stereocenters in the piperidine ring with excellent enantioselectivity.[12][13]
The causality behind this efficiency lies in the catalyst's dual role. The secondary amine catalyst activates the aldehyde substrate by forming a transient enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate is poised for an intramolecular cyclization (hemiaminalization), which, after subsequent transformations, yields the highly functionalized piperidine ring. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst during the key C-C bond-forming step.
Caption: Workflow for organocatalytic piperidine synthesis.
Detailed Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine
This protocol is adapted from the work of Wang, Y. et al., published in Organic Letters.[12] It describes a general procedure for the O-TMS protected diphenylprolinol catalyzed domino reaction between an aldehyde and a trisubstituted nitroolefin.
Materials:
-
Aldehyde (1.2 equiv)
-
Trisubstituted nitroolefin (1.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (O-TMS protected diphenylprolinol) (20 mol%)
-
Potassium acetate (AcOK) (20 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction vial under an inert argon atmosphere, add the trisubstituted nitroolefin (0.2 mmol, 1.0 equiv), O-TMS protected diphenylprolinol catalyst (13.1 mg, 0.04 mmol, 20 mol%), and potassium acetate (3.9 mg, 0.04 mmol, 20 mol%).
-
Add anhydrous 2,2,2-trifluoroethanol (1.0 mL).
-
Add the aldehyde (0.24 mmol, 1.2 equiv) to the mixture and seal the vial.
-
Stir the reaction mixture vigorously at room temperature for the time specified by substrate (typically 24-72 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted piperidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by HPLC analysis using a chiral stationary phase.
Data Summary: Scope of the Organocatalytic Domino Reaction
| Entry | Aldehyde (R¹) | Nitroolefin (R²) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Propanal | β-Nitrostyrene deriv. | 48 | 85 | >19:1 | 98 |
| 2 | Isovaleraldehyde | β-Nitrostyrene deriv. | 72 | 78 | >19:1 | 99 |
| 3 | Cinnamaldehyde | β-Nitrostyrene deriv. | 24 | 92 | 10:1 | >99 |
| 4 | Propanal | Nitro-cyclohexene deriv. | 48 | 81 | >19:1 | 97 |
Data is representative and compiled from findings reported in related literature.[11][12]
Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl Piperidines
Principle & Rationale
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A recently developed, highly effective strategy for accessing enantioenriched 3-substituted piperidines utilizes a three-step sequence starting from readily available pyridines.[14][15] The key transformation is a Rhodium-catalyzed asymmetric reductive Heck reaction.[14][16] This process involves the carbometalation of a dihydropyridine intermediate with an arylboronic acid, establishing the crucial stereocenter with high enantioselectivity.[15]
The success of this method hinges on the careful selection of the chiral ligand, which coordinates to the rhodium center and controls the facial selectivity of the aryl group addition. Ligands such as (S)-Segphos have proven highly effective.[16] The overall process—partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and final reduction—provides a versatile and modular route to a wide variety of valuable 3-aryl piperidines, including precursors to pharmaceuticals like Preclamol and Niraparib.[14]
Caption: Three-step workflow for 3-aryl piperidine synthesis.
Detailed Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine
This protocol is adapted from Fletcher, S. P. et al., as described in Journal of the American Chemical Society.[14][16] It details the key asymmetric reductive Heck reaction step.
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer) (3 mol%)
-
(S)-Segphos (7 mol%)
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%) (3.0 equiv)
-
Toluene, Tetrahydrofuran (THF), and degassed Water
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert argon atmosphere, charge a reaction vial with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Add toluene (1.0 mL), THF (1.0 mL), and degassed water (0.1 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate vial, dissolve the dihydropyridine substrate (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.75 mmol, 1.5 equiv) in THF (1.0 mL).
-
Add the substrate solution to the catalyst mixture, followed by the aqueous CsOH solution (3.0 equiv).
-
Seal the reaction vial and stir at 60 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-aryl-tetrahydropyridine. The subsequent reduction to the piperidine can be achieved using standard conditions (e.g., H₂, Pd/C).
Data Summary: Scope of the Rh-Catalyzed Asymmetric Reductive Heck Reaction
| Entry | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 95 | 99 |
| 2 | 4-Fluorophenylboronic acid | 92 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 96 | 98 |
| 4 | 3-Thiopheneboronic acid | 85 | 97 |
| 5 | Vinylboronic acid pinacol ester | 78 | 96 |
Data is representative and compiled from findings reported in the source literature.[14]
Chemo-Enzymatic Asymmetric Dearomatization of Pyridines
Principle & Rationale
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing exceptional selectivity under mild, environmentally benign conditions.[17] A cutting-edge chemo-enzymatic strategy for accessing stereo-defined 3- and 3,4-substituted piperidines involves the asymmetric dearomatization of activated pyridines.[17] This approach brilliantly combines chemical synthesis to prepare the necessary tetrahydropyridine (THP) precursors with a one-pot, dual-enzyme cascade for the key asymmetric transformation.
The core of the process is a stereoselective cascade involving an amine oxidase and an ene imine reductase (EneIRED).[17] The amine oxidase selectively oxidizes the THP to a cyclic enamine/iminium ion intermediate. The EneIRED enzyme then catalyzes a highly stereoselective conjugate reduction of this intermediate to furnish the chiral piperidine product. This chemo-enzymatic method is notable for its operational simplicity and its demonstrated utility in the efficient synthesis of key precursors for drugs such as Preclamol, OSU-6162, and Niraparib.[17]
Caption: Workflow for chemo-enzymatic piperidine synthesis.
Detailed Protocol: General Procedure for Chemo-Enzymatic Piperidine Synthesis
This generalized protocol is based on the methodology developed by Hussain, S. et al.[17] for the one-pot conversion of N-substituted tetrahydropyridines to chiral piperidines.
Materials:
-
N-substituted tetrahydropyridine (THP) substrate (e.g., 10 mM)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Glucose (100 mM)
-
NADP⁺ (1 mM)
-
6-hydroxy-D-nicotine oxidase (6-HDNO) enzyme solution
-
Ene-Imine Reductase (EneIRED) enzyme solution
-
Glucose dehydrogenase (GDH) for cofactor recycling
-
Dimethyl sulfoxide (DMSO) as a co-solvent (e.g., 5% v/v)
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer (pH 7.5).
-
Add glucose (for cofactor recycling), NADP⁺ (cofactor), and the THP substrate (dissolved in a minimal amount of DMSO if necessary).
-
Initiate the reaction by adding the required enzymes: glucose dehydrogenase (GDH), 6-HDNO, and the selected EneIRED. The enzyme loading will depend on their specific activities.
-
Seal the reaction vessel and incubate at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 180 rpm) for 24 hours.
-
Monitor the reaction for substrate conversion and product formation using an appropriate analytical method, such as GC-MS or LC-MS.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl-tert-butyl ether (MTBE).
-
Extract the product into the organic layer. The layers can be separated by centrifugation.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the chiral piperidine product by chiral GC or HPLC analysis.
Data Summary: Chemo-Enzymatic Synthesis of Chiral Piperidines
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | N-Benzyl-3-propyl-THP | (S)-N-Benzyl-3-propylpiperidine | >99 | >99 |
| 2 | N-Benzyl-3-phenyl-THP | (S)-N-Benzyl-3-phenylpiperidine | >99 | >99 |
| 3 | N-Boc-3-propyl-THP | (S)-N-Boc-3-propylpiperidine | 95 | >99 |
| 4 | N-Benzyl-4-methyl-THP | (R)-N-Benzyl-4-methylpiperidine | >99 | >99 |
Data is representative and compiled from findings reported in the source literature.[17]
Conclusion
The asymmetric synthesis of substituted piperidines remains a vibrant and essential area of research, driven by the immense pharmaceutical importance of this heterocyclic scaffold.[1][18] The methodologies presented herein—organocatalytic domino reactions, Rh-catalyzed asymmetric Heck reactions, and chemo-enzymatic cascades—showcase the power and versatility of modern synthetic chemistry.[12][14][17] These strategies provide reliable and highly stereoselective access to a wide array of chiral piperidines, enabling the exploration of new chemical space and accelerating the drug discovery process.[19] The continued evolution of such innovative and efficient synthetic protocols is paramount for the development of the next generation of piperidine-based therapeutics to address significant unmet medical needs.
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The Versatile Scaffold: 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate as a Launchpad for Novel Therapeutics
Introduction: In the landscape of modern drug discovery, the quest for novel molecular architectures that can be readily diversified to target a wide array of biological entities is of paramount importance. The 3-hydroxypiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This application note delves into the specific utility of a highly functionalized member of this class, 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate , as a versatile starting point for the synthesis of innovative therapeutics. We will explore its synthesis, key derivatization strategies, and its potential in developing next-generation treatments for a range of disorders, including those affecting the central nervous system (CNS).
The Strategic Advantage of the Scaffold
This compound offers several strategic advantages for medicinal chemists. The piperidine ring provides a three-dimensional framework that can effectively probe the binding pockets of proteins.[1] The orthogonal protection of the nitrogen with a tert-butoxycarbonyl (Boc) group and the C4-carboxylic acid as an ethyl ester allows for selective chemical manipulation at different points of the molecule. The C3-hydroxyl group is a key functional handle for introducing further diversity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
Below is a diagram illustrating the key functionalization points of the scaffold:
Caption: Key functionalization points of the scaffold.
Synthesis of the Core Scaffold
The most common and efficient route to this compound involves the reduction of its 3-oxo precursor, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.[2] This ketone is readily available and the reduction can be achieved with high yield using standard reducing agents.
Protocol: Synthesis of this compound
Materials:
-
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate[3]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a mixture of cis and trans diastereomers. The product can be used as a mixture or the diastereomers can be separated by column chromatography.
Derivatization Strategies for Therapeutic Discovery
The true power of this scaffold lies in its potential for diversification. The following sections outline key derivatization protocols.
N-Deprotection and Functionalization
The Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions to provide a secondary amine, which is a key site for introducing a wide variety of substituents.
Protocol: Boc Deprotection and N-Alkylation
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Desired alkyl halide (e.g., benzyl bromide)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Standard laboratory glassware
Procedure (Boc Deprotection):
-
Dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane.
-
Add an excess of TFA (5-10 eq) or a 4M solution of HCl in dioxane and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the acid and solvent. The resulting amine salt is often used directly in the next step.
Procedure (N-Alkylation):
-
Dissolve the crude amine salt in a suitable solvent such as DCM or acetonitrile.
-
Add a base such as DIPEA (2-3 eq) to neutralize the salt.
-
Add the desired alkyl halide (1.1 eq) and stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. Purify the product by column chromatography.
This N-functionalization is particularly relevant for targeting G protein-coupled receptors (GPCRs), where substituents on the nitrogen can interact with the orthosteric or allosteric binding sites.[4][5][6]
C4-Ester Hydrolysis and Amide Coupling
The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a common strategy to introduce functionality that can interact with specific residues in a protein's active site.
Protocol: Ester Hydrolysis and Amide Coupling
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) to acidify
-
Desired amine
-
A peptide coupling reagent such as HATU or EDC/HOBt
-
A non-nucleophilic base such as DIPEA
-
Dimethylformamide (DMF) or DCM as solvent
Procedure (Ester Hydrolysis):
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF in vacuo.
-
Acidify the aqueous solution to pH ~3-4 with 1M HCl.
-
Extract the carboxylic acid with a suitable organic solvent like ethyl acetate.
-
Dry and concentrate the organic layer to yield the carboxylic acid.
Procedure (Amide Coupling):
-
Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.1 eq) in DMF or DCM.
-
Add a base such as DIPEA (2-3 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents, drying, and concentrating. Purify the product by column chromatography.
Caption: Workflow for scaffold derivatization.
Therapeutic Applications: A Focus on CNS Disorders
The 3-hydroxypiperidine scaffold and its derivatives have shown significant promise in the treatment of neurological disorders.[7] For instance, substituted piperidines are known to act as antagonists at the NMDA receptor, which is implicated in a variety of neurological conditions.[8] Furthermore, the ability to fine-tune the properties of the molecule through derivatization makes this scaffold ideal for developing allosteric modulators of GPCRs, a novel and promising strategy for treating CNS disorders with greater selectivity and reduced side effects.[4][5][6]
While specific drugs derived directly from this compound are still in the discovery and development pipeline, the extensive use of closely related 3-hydroxypiperidine building blocks in approved drugs provides strong validation for this approach.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel therapeutics. Its pre-installed and orthogonally protected functional groups provide multiple handles for diversification, allowing for the rapid generation of compound libraries for screening against a wide range of biological targets. The proven success of the 3-hydroxypiperidine core in CNS-active drugs makes this particular scaffold an exciting starting point for the development of the next generation of treatments for neurological and other disorders. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the vast chemical space accessible from this promising building block.
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Mastering Stereocontrol: Detailed Protocols for the Reduction of Ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate
Introduction
The chiral hydroxypiperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, stereoisomers of ethyl 1-tert-butoxycarbonyl-3-hydroxypiperidine-4-carboxylate are versatile building blocks for the synthesis of complex drug candidates, including kinase inhibitors and modulators of various biological pathways. The stereochemical configuration at the C3 and C4 positions significantly influences the biological activity and pharmacokinetic properties of the final molecule. Therefore, the development of robust and stereoselective methods for the reduction of the prochiral ketone, ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate, is of paramount importance.
This comprehensive guide provides detailed application notes and protocols for the diastereoselective reduction of ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate. We will explore two primary methodologies: a sodium borohydride-mediated reduction for the synthesis of the cis-isomer and a sterically hindered reducing agent, L-Selectride, for the preferential formation of the trans-isomer. Furthermore, we will touch upon the potential of enzymatic reductions as a powerful tool for achieving high enantioselectivity.
The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Scientific Principles of Diastereoselective Reduction
The reduction of the carbonyl group in ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate introduces a new stereocenter at C3, leading to the formation of two diastereomers: cis and trans. The relative orientation of the newly formed hydroxyl group and the adjacent carboxylate substituent is determined by the trajectory of the hydride attack on the carbonyl carbon.
The conformation of the piperidine ring and the nature of the reducing agent are the two key factors governing the stereochemical outcome. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influences the ring conformation, and the interplay of steric and electronic effects directs the approach of the hydride.
-
Axial vs. Equatorial Attack: In a chair-like conformation of the piperidine ring, the hydride can attack from either the axial or the equatorial face of the carbonyl group. Axial attack generally leads to the formation of an equatorial alcohol, while equatorial attack results in an axial alcohol. The relative stability of the transition states for these two pathways determines the product distribution.
-
Steric Hindrance: Less sterically demanding reducing agents, such as sodium borohydride (NaBH₄), can approach the carbonyl from the less hindered face, often leading to the thermodynamically more stable product. In contrast, bulky reducing agents, like L-Selectride® (lithium tri-sec-butylborohydride), are highly sensitive to steric hindrance and will preferentially attack from the less sterically encumbered trajectory, even if it leads to the thermodynamically less stable product.[1][2]
Protocol 1: Synthesis of cis-Ethyl 1-tert-butoxycarbonyl-3-hydroxypiperidine-4-carboxylate via Sodium Borohydride Reduction
This protocol describes a straightforward and efficient method for the synthesis of the cis-diastereomer, which is often the thermodynamically favored product. Sodium borohydride is a mild and selective reducing agent that is well-suited for this transformation.[3]
Causality of Experimental Choices:
-
Sodium Borohydride (NaBH₄): As a relatively small hydride donor, NaBH₄ can approach the carbonyl group from the less hindered equatorial face of the likely preferred chair conformation of the piperidine ring. This leads to the formation of the axial hydroxyl group, resulting in the cis configuration relative to the equatorial carboxylate group.
-
Methanol (MeOH) as Solvent: Methanol is a protic solvent that can activate the carbonyl group through hydrogen bonding, facilitating the hydride transfer. It also serves to protonate the resulting alkoxide intermediate.
-
Low Temperature (0 °C to room temperature): Performing the reaction at a reduced temperature helps to control the reaction rate, minimize potential side reactions, and can enhance diastereoselectivity.
Experimental Workflow:
Caption: Workflow for the NaBH₄ reduction.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure cis-ethyl 1-tert-butoxycarbonyl-3-hydroxypiperidine-4-carboxylate.
-
Expected Outcome and Characterization:
-
Yield: Typically >80%.
-
Diastereomeric Ratio (cis:trans): Generally high in favor of the cis isomer (>9:1). The exact ratio can be determined by ¹H NMR analysis of the crude product.
-
¹H NMR Spectroscopy: The relative stereochemistry can be assigned based on the coupling constants of the protons at C3 and C4. For the cis-isomer, the proton at C3 (CH-OH) will typically appear as a broad singlet or a multiplet with small coupling constants, indicative of an axial proton.
Protocol 2: Synthesis of trans-Ethyl 1-tert-butoxycarbonyl-3-hydroxypiperidine-4-carboxylate via L-Selectride® Reduction
This protocol is designed to favor the formation of the trans-diastereomer by employing a sterically demanding reducing agent.[1]
Causality of Experimental Choices:
-
L-Selectride® (Lithium tri-sec-butylborohydride): This bulky hydride reagent experiences significant steric hindrance when approaching the carbonyl group.[1] Attack from the axial face is sterically more favorable as it avoids interaction with the substituents on the piperidine ring, leading to the formation of the equatorial hydroxyl group, and thus the trans product.
-
Tetrahydrofuran (THF) as Solvent: THF is an aprotic solvent that is compatible with the highly reactive L-Selectride®.
-
Low Temperature (-78 °C): The reaction is conducted at a very low temperature to control the high reactivity of L-Selectride® and to maximize the diastereoselectivity.
Experimental Workflow:
Caption: Workflow for the L-Selectride® reduction.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 eq) dropwise via a syringe to the stirred reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
-
Work-up:
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure trans-ethyl 1-tert-butoxycarbonyl-3-hydroxypiperidine-4-carboxylate.
-
Expected Outcome and Characterization:
-
Yield: Typically in the range of 70-90%.
-
Diastereomeric Ratio (trans:cis): High in favor of the trans isomer (often >19:1).[4]
-
¹H NMR Spectroscopy: The proton at C3 (CH-OH) in the trans-isomer will exhibit a larger coupling constant due to its trans-diaxial relationship with the adjacent axial proton at C4, appearing as a doublet of doublets or a multiplet with larger J-values compared to the cis-isomer.
Data Summary
| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Typical Yield |
| Sodium Borohydride | cis | >9:1 | >80% |
| L-Selectride® | trans | <1:19 | 70-90% |
Future Perspectives: Enzymatic Reductions
For applications requiring high enantiopurity, enzymatic reductions offer a powerful alternative. Ketoreductases (KREDs) can catalyze the reduction of ketones with exquisite stereoselectivity, often yielding products with high enantiomeric and diastereomeric excess. While specific protocols for the target molecule are less commonly reported in general literature, the principles demonstrated for similar substrates, such as tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, suggest that screening a panel of KREDs could lead to the development of highly efficient and selective processes for the synthesis of all four possible stereoisomers of ethyl 1-tert-butoxycarbonyl-3-hydroxypiperidine-4-carboxylate. This approach aligns with the principles of green chemistry by utilizing biocatalysts under mild reaction conditions.
Conclusion
The stereoselective reduction of ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate is a critical transformation in the synthesis of valuable piperidine-based building blocks. By judiciously selecting the reducing agent, chemists can effectively control the diastereochemical outcome of the reaction. The protocols detailed in this guide provide reliable and reproducible methods for the synthesis of both the cis and trans isomers with high selectivity. The choice between the mild conditions of the sodium borohydride reduction and the sterically controlled L-Selectride® reduction will depend on the desired stereoisomer for a particular synthetic campaign. As the demand for enantiopure pharmaceuticals continues to grow, the exploration of enzymatic methods will undoubtedly play an increasingly important role in accessing these chiral building blocks with unparalleled precision.
References
- Jung, M. E., & Shaw, T. J. (1980). Stereoselective synthesis of (±)-trans- and (±)-cis-2-substituted 3-hydroxypiperidines. The Journal of Organic Chemistry, 45(13), 2620–2622.
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Patel, R. N. (2008). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals.
- Whitesell, J. K. (1989). Asymmetric induction. Chemical Reviews, 89(7), 1581-1590.
-
Organic Chemistry Portal. Sodium Borohydride. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. L-selectride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity in 3-Hydroxypiperidine Synthesis
Introduction
Welcome to the technical support center for the stereoselective synthesis of 3-hydroxypiperidines. This chiral scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for neurological disorders.[1] Achieving precise control over the stereochemistry at the C3 position, and often at other positions on the piperidine ring, is a critical challenge for researchers and drug development professionals. The relative (cis/trans) and absolute (R/S) configurations can dramatically influence a molecule's biological activity and pharmacokinetic properties.
This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during the synthesis of these vital building blocks. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reactions for high stereoselectivity.
Troubleshooting & FAQs by Synthetic Strategy
The optimal method for achieving a desired stereoisomer of a 3-hydroxypiperidine depends on the substitution pattern and the available starting materials. Below are troubleshooting guides for several powerful and widely used synthetic strategies.
Strategy 1: Diastereoselective Reduction of N-Substituted 3-Piperidones
The reduction of a prochiral 3-piperidone is one of the most common methods for accessing 3-hydroxypiperidines. The stereochemical outcome is dictated by the facial selectivity of hydride attack, which can be influenced by several factors.
Frequently Asked Questions (FAQs)
Q1: My reduction of an N-Boc-3-piperidone is giving a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A1: Low diastereoselectivity in this case often stems from insufficient steric or electronic bias to guide the incoming nucleophile (hydride).[2] Here are the key factors to investigate:
-
Choice of Reducing Agent: The steric bulk of the hydride source is paramount.
-
For the cis isomer (axial attack): Use sterically demanding reducing agents. K-Selectride® or L-Selectride® are excellent choices as the bulky sec-butyl groups favor approach from the less hindered equatorial face, leading to the axial alcohol (cis product).[3][4][5]
-
For the trans isomer (equatorial attack): Use smaller, unhindered reducing agents like sodium borohydride (NaBH₄). However, with a simple N-Boc group, NaBH₄ may still show low selectivity. Substrate modifications are often more effective.
-
-
The N-Protecting Group: The size and nature of the nitrogen protecting group (PG) are critical.[6] A standard Boc group may not provide enough steric hindrance to effectively direct the reduction. Consider switching to a bulkier group like a trityl (Tr) or a benzyl (Bn) group, which can more effectively shield one face of the carbonyl.[6][7]
-
Reaction Temperature: Higher temperatures can overcome the small energy differences between competing transition states, leading to lower selectivity.[2] Always perform reductions at low temperatures, such as -78 °C, especially when using highly reactive agents like L-Selectride®.
Q2: I need to synthesize the syn-diol from a chiral α-hydroxy ketone precursor, but I'm getting the anti-diol as the major product. What's going wrong?
A2: This is a classic case of Felkin-Anh control versus chelation control.[8][9]
-
Felkin-Anh Model: When using non-chelating metals (like Na⁺ in NaBH₄) and bulky, non-coordinating protecting groups on the existing alcohol (e.g., silyl ethers like TBDMS), the reaction follows the Felkin-Anh model.[10][11] This model predicts that the largest substituent on the α-carbon will orient itself anti to the incoming nucleophile, leading to the anti product.[10][12][13]
-
Chelation Control: To obtain the syn product, you must force a chelation-controlled pathway.[9][11][13] This involves:
-
Using a Chelating Protecting Group: The α-hydroxyl group should be protected with a group capable of chelation, such as a methoxymethyl (MOM) or benzyl (Bn) ether. Silyl ethers are poor chelators.[11]
-
Using a Chelating Metal: The reducing agent or an additive must contain a Lewis acidic metal that can form a five-membered chelate ring with the carbonyl oxygen and the α-alkoxy group.[13][14][15] Reagents like zinc borohydride (Zn(BH₄)₂) or using additives like MgBr₂ or TiCl₄ with a simple hydride source are effective.[13] This chelation locks the conformation of the substrate, forcing hydride delivery to the opposite face, yielding the syn product.[13][15]
-
Workflow: Optimizing a Diastereoselective Ketone Reduction
The following diagram outlines a decision-making process for optimizing the diastereoselective reduction of a 3-piperidone.
Caption: Decision tree for troubleshooting low diastereoselectivity.
Strategy 2: Catalytic Asymmetric Hydrogenation of Pyridinium Salts
For generating enantiomerically pure 3-hydroxypiperidines, the asymmetric hydrogenation of a corresponding 3-hydroxypyridinium salt is a powerful, atom-economical method. The success of this reaction hinges on the catalyst system.
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed asymmetric hydrogenation of an N-benzyl-3-hydroxypyridinium salt is giving low enantiomeric excess (% ee). What are the most critical parameters to optimize?
A1: Low enantioselectivity in this reaction typically points to a suboptimal catalyst-substrate pairing or incorrect reaction conditions. Here’s a prioritized troubleshooting list:
-
Chiral Ligand Choice: This is the single most important factor. The ligand imparts the chiral environment. For pyridinium salt hydrogenations, iridium complexes with chiral phosphine ligands are common. If one ligand gives poor results, screen others. Josiphos-type ligands, for example, have shown success with certain substrates.[16]
-
Role of a Base: The addition of a non-nucleophilic organic base, such as triethylamine (Et₃N) or DIPEA, can be crucial.[16] It is proposed that the base facilitates the formation of a key dihydropyridine intermediate, which is then hydrogenated in the enantiodetermining step. In many cases, adding a base dramatically improves both yield and enantiomeric excess.[16]
-
Solvent: The solvent can influence catalyst solubility, activity, and the stability of intermediates. Screen a range of solvents, from polar (e.g., MeOH, DCM) to nonpolar (e.g., toluene).
-
Hydrogen Pressure (H₂): While higher pressure often increases reaction rate, it can sometimes negatively impact selectivity. Systematically vary the pressure (e.g., from 10 bar to 50 bar) to find the optimum.
-
Substrate Purity: Pyridinium salts can be hygroscopic. Ensure your starting material is pure and dry, as impurities can poison the catalyst.
Q2: The hydrogenation of my 3-hydroxypyridinium salt predominantly gives the trans-3-hydroxypiperidine. How can I access the cis isomer with high enantiopurity?
A2: This is an excellent example of a stereodivergent synthesis. The direct asymmetric hydrogenation often favors the trans product.[3][4][5] To obtain the cis isomer, a two-step sequence is highly effective:[3][4][5]
-
Asymmetric Hydrogenation: Perform the iridium-catalyzed hydrogenation as planned to produce the enantioenriched trans-alcohol.
-
Oxidation and Diastereoselective Reduction:
-
Oxidize the resulting trans-3-hydroxypiperidine to the corresponding chiral 3-piperidone using a mild oxidation like Swern or Dess-Martin periodinane. This step preserves the stereocenter(s) elsewhere on the ring.
-
Perform a diastereoselective reduction of the chiral ketone using a bulky reducing agent like K-Selectride®. This will selectively deliver a hydride to the equatorial face, resulting in the desired cis-alcohol with high diastereoselectivity.[3][4][5]
-
Mechanism: Stereochemical Induction in Hydrogenation
This diagram illustrates the conceptual role of a chiral catalyst in creating a single enantiomer from a prochiral substrate.
Caption: Chiral catalyst creates two diastereomeric transition states.
Strategy 3: Enzymatic and Kinetic Resolutions
When other methods fail or for specific substrates, enzymatic resolutions offer an environmentally friendly and often highly selective alternative.[17] This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Frequently Asked Questions (FAQs)
Q1: I am attempting a lipase-catalyzed kinetic resolution of racemic N-Boc-3-hydroxypiperidine, but the reaction is slow and the % ee of the recovered starting material is low even at ~50% conversion.
A1: Inefficient kinetic resolution is common and can be optimized by tuning several parameters.[18]
-
Enzyme Choice: This is the most critical variable. Not all lipases are suitable for every substrate. Screen a variety of commercially available lipases (e.g., Lipase PS from Pseudomonas cepacia, CAL-B from Candida antarctica, PPL from porcine pancreas).[19][20] Their substrate pockets and resulting selectivities can vary dramatically.
-
Acylating Agent: You are performing a transesterification. The nature of the acyl donor is crucial. Simple donors like vinyl acetate are common. For more challenging resolutions, bulkier or electronically different acylating agents (e.g., succinic anhydride, trifluoroethyl isobutyrate) can dramatically improve selectivity (the E-value).[19][21]
-
Solvent: The solvent choice is critical for enzyme activity and stability. Start with a nonpolar organic solvent like hexane, MTBE, or toluene. Avoid polar solvents like DMF or DMSO which can denature the enzyme.
-
Water Content: Lipases require a small amount of water to maintain their active conformation, but excess water can lead to unwanted hydrolysis of the acylating agent or product. Using a solvent with controlled water activity or adding a small amount of molecular sieves can be beneficial.
-
Temperature: Enzyme activity is temperature-dependent. Most lipases work well between 30-50 °C. Higher temperatures may increase the rate but can also decrease enantioselectivity and enzyme stability.
Q2: What is a Dynamic Kinetic Resolution (DKR) and how could it be applied to 3-hydroxypiperidine synthesis to overcome the 50% theoretical yield limit of a standard kinetic resolution?
A2: A Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[22][23] This allows the entire racemic starting material to be converted into a single enantiomer of the product, achieving a theoretical yield of 100%.
For a DKR of a 3-hydroxypiperidine to work, you would need:
-
An effective resolution catalyst: Typically an enzyme (like a lipase) that selectively acylates one enantiomer (e.g., the R-enantiomer).
-
An effective racemization catalyst: A catalyst that can epimerize the stereocenter of the unreacted, slower-reacting enantiomer (the S-enantiomer) back to the racemic mixture under the reaction conditions. For alcohols, this is often a transition metal catalyst (e.g., a ruthenium complex).
The key is that the racemization must be faster than the reaction of the "wrong" enantiomer but slower than the reaction of the "right" enantiomer. This funnels the entire starting material pool through the desired reaction pathway.[22]
Data Summary Tables
Table 1: Comparison of Reducing Agents for N-Boc-3-Piperidone
| Reducing Agent | Typical Temp. | Expected Major Isomer | Typical Diastereomeric Ratio (cis:trans) | Key Consideration |
| NaBH₄ | 0 °C to RT | trans (slight excess) | ~40:60 | Low cost, low selectivity. |
| LiAlH₄ | 0 °C | trans | ~30:70 | Highly reactive, often poor selectivity. |
| K-Selectride® | -78 °C | cis | >95:5 | Highly selective due to steric bulk.[3][4] |
| L-Selectride® | -78 °C | cis | >95:5 | Highly selective due to steric bulk. |
Table 2: Example Catalyst Systems for Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst Precursor | Chiral Ligand | Base Additive | Typical % ee | Reference |
| [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | None | Low | Varies with substrate |
| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | None | Up to 95% | [3] |
| [Rh(COD)₂]BF₄ | (R,S)-tBu-Josiphos | Et₃N | Up to 90% | [16] |
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-3-Piperidone to cis-N-Boc-3-Hydroxypiperidine
This protocol describes the use of a sterically hindered reducing agent to achieve high selectivity for the cis isomer via axial attack.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-piperidone (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add K-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the cis-3-hydroxypiperidine derivative.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 3-Hydroxypyridinium Salt
This protocol provides a general procedure for the enantioselective synthesis of a trans-3-hydroxypiperidine derivative.[24]
-
Catalyst Preparation: In a glovebox, add the iridium precursor [Ir(COD)Cl]₂ (0.01 eq) and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.022 eq) to a vial. Add degassed DCM and stir for 30 minutes to form the active catalyst.
-
Reactor Setup: Add the 3-hydroxypyridinium salt substrate (1.0 eq) to a high-pressure autoclave reactor.
-
Execution: Transfer the prepared catalyst solution to the autoclave via cannula. Add any additional solvent and additives (e.g., base). Seal the reactor, purge several times with N₂, and then pressurize with H₂ gas to the desired pressure (e.g., 50 bar).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (typically 12-24 hours).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.
-
Analysis and Purification: Concentrate the reaction mixture in vacuo. Determine the conversion and enantiomeric excess (% ee) of the crude product by chiral HPLC or SFC. Purify by flash column chromatography.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts. ACS Catalysis. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts. Sci-Hub. [Link]
-
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. [Link]
-
Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts. Semantic Scholar. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]
-
Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. [Link]
-
Felkin-Ahn and Cram Chelate Models. University of Calgary. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts. ResearchGate. [Link]
-
Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
The Role of Protective Groups in Organic Synthesis. Pure and Applied Chemistry. [Link]
- Introduction to Stereoselective Organic Synthesis. University of Birmingham.
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. University of Wisconsin-Madison. [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
-
Protecting Groups. University of California, Irvine. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. [Link]
-
Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition. [Link]
-
Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Stereoselective synthesis of piperidines. University of Glasgow Theses. [Link]
-
Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry. [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem. [Link]
-
C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. ResearchGate. [Link]
-
Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr. Chem. Sci.. [Link]
-
Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. MDPI. [Link]
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]
-
Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. [Link]
-
3-Hydroxypiperidine. PubChem. [Link]
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- 7. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
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Technical Support Center: Purification of Boc-Protected Hydroxypiperidines
Welcome to the technical support center for the purification of Boc-protected hydroxypiperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical synthetic intermediates. We will address common issues through a detailed troubleshooting guide and a set of frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing a Boc-protected hydroxypiperidine?
A1: The impurity profile can vary based on your specific synthetic route, but several common impurities are frequently observed. These include unreacted starting materials like 4-hydroxypiperidine, excess di-tert-butyl dicarbonate ((Boc)₂O), and byproducts from the reaction such as tert-butanol (t-BuOH).[1] Additionally, if the reaction is not driven to completion, you may have residual starting amine. In some cases, over-alkylation can lead to the formation of quaternary ammonium salts, though this is more common in N-alkylation reactions than Boc protection.[2] Oxidation of the piperidine ring can also lead to colored impurities.[3]
Q2: What is the recommended general-purpose method for purifying Boc-protected hydroxypiperidines?
A2: For most lab-scale purifications, flash column chromatography on silica gel is the most effective and widely used method.[3] Boc-protected hydroxypiperidines are typically moderately polar compounds, and a well-chosen eluent system can effectively separate the desired product from both less polar impurities (like (Boc)₂O) and more polar impurities (like unreacted hydroxypiperidine). For solid compounds, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective and scalable alternative for achieving high purity.[4]
Q3: How do I accurately assess the purity of my final product?
A3: A multi-technique approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the primary method for quantitative purity analysis, typically using a UV detector at around 210 nm.[5][6]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and can reveal the presence of residual solvents or major impurities.[6] Quantitative NMR (qNMR) can be used for highly accurate purity determination without needing a reference standard of the analyte itself.[5]
-
Gas Chromatography (GC): GC is particularly useful for detecting volatile impurities.[7] For non-volatile compounds like N-Boc-4-hydroxypiperidine, derivatization with an agent like BSTFA may be necessary to increase volatility.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for identifying unknown impurities by providing molecular weight information.[5]
Q4: How stable is the Boc protecting group during purification?
A4: The Boc group is generally stable to basic and nucleophilic conditions but is labile to acid.[8] This is a critical consideration during flash chromatography on silica gel, which is inherently slightly acidic. While typically stable enough for a standard chromatography run, prolonged exposure to silica can cause some deprotection. The use of acidic mobile phase modifiers in HPLC, such as trifluoroacetic acid (TFA), can also lead to Boc group cleavage, especially if the fractions are left standing for extended periods or concentrated at elevated temperatures.[9] It is often recommended to neutralize acidic fractions promptly after collection.
Troubleshooting Guide
Problem 1: My flash chromatography purification results in poor separation and significant peak tailing.
Likely Causes: This is a common issue when purifying amine-containing compounds like piperidine derivatives. The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.[3] An improperly chosen solvent system can also lead to co-elution of the product with impurities.
Troubleshooting Workflow & Protocol:
Detailed Protocol: Optimized Flash Chromatography
-
Eluent Modification: Before running the column, optimize your eluent system using Thin Layer Chromatography (TLC). To mitigate tailing, add a basic modifier to your chosen eluent (e.g., Hexanes/Ethyl Acetate).
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase.[3]
-
Ammonia: Use a pre-made solution of 7N ammonia in methanol as a polar modifier (e.g., a gradient of 0-10% of a 7N NH₃/MeOH solution in dichloromethane).
-
-
Sample Loading: Avoid loading your sample in a strong solvent. For best results, use "dry loading":
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of your packed column.
-
-
Column Packing and Running: Ensure the column is packed uniformly without any air pockets.[10] Run the chromatography at a consistent flow rate.
Problem 2: I am struggling to remove unreacted (Boc)₂O and its byproduct, t-BuOH.
Likely Causes: Di-tert-butyl dicarbonate ((Boc)₂O) is often used in excess to drive the protection reaction to completion.[8] Both (Boc)₂O and its main byproduct, tert-butanol, are relatively nonpolar and can be difficult to separate from the desired product, especially if the product itself has low polarity. Standard aqueous workups are often insufficient to remove these impurities completely.
Solutions:
-
Destruction of Excess (Boc)₂O: Before workup, excess (Boc)₂O can be quenched by adding a nucleophilic amine or specific reagents.
-
Imidazole: Add a small amount of imidazole to the reaction mixture post-completion. It reacts with (Boc)₂O to form a more polar byproduct that is easily removed by an acidic wash.[11]
-
Ammonia/Ammonium Hydroxide: A simple addition of aqueous ammonia can also effectively consume the excess reagent.
-
-
Azeotropic Removal of t-BuOH: tert-Butanol can be challenging to remove under standard vacuum. It forms azeotropes with many organic solvents.
-
Toluene Co-evaporation: After the initial concentration, add toluene to the crude residue and evaporate again. Repeating this process 2-3 times can effectively remove residual t-BuOH.
-
-
Optimized Extraction: A carefully planned liquid-liquid extraction can be very effective.
-
Protocol: After quenching the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with a dilute acid (e.g., 0.5 M HCl) to remove any unreacted amine and basic catalysts, followed by a wash with saturated sodium bicarbonate solution and finally brine.[4]
-
Data Summary: Physical Properties of Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| (Boc)₂O | 218.25 | 56-57 @ 0.5 mmHg | Low |
| tert-Butanol | 74.12 | 82.4 | Low-Medium |
| 4-Hydroxypiperidine | 101.15 | 108-110 @ 12 mmHg | High |
Problem 3: My product needs to be chirally pure, but I am obtaining a mixture of stereoisomers.
Likely Causes: If your synthesis starts with a chiral precursor, racemization may have occurred. More commonly, a non-stereoselective reduction of a ketone precursor (e.g., N-Boc-4-piperidone) will produce a mixture of diastereomers if another stereocenter is present.[12] Separating stereoisomers, particularly enantiomers, is a significant challenge because they have nearly identical physical properties.[13] Diastereomers, however, have different properties and can often be separated by chromatography.
Purification Strategy:
Experimental Protocols:
-
Separation of Diastereomers: The cis and trans isomers of substituted hydroxypiperidines can often be separated by careful flash column chromatography.[12]
-
TLC Analysis: Use TLC to screen various eluent systems to find one that shows two distinct spots for your diastereomers.
-
Column Chromatography: Run a long silica gel column with the optimized eluent at a slow flow rate to maximize resolution.
-
-
Separation of Enantiomers (Resolution):
-
Chiral HPLC: This is the most direct analytical and preparative method. An efficient normal-phase HPLC method using a chiral column (e.g., Chiralpak) can be developed to resolve enantiomers.[14]
-
Chemical Resolution: Convert the enantiomeric mixture into a mixture of diastereomers by reacting the hydroxyl group with an enantiomerically pure chiral acid.[15] These diastereomers can then be separated by standard chromatography or crystallization, followed by removal of the chiral auxiliary.
-
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.
- Benchchem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
- PMC. (n.d.). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- ResearchGate. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
- ResearchGate. (n.d.). Separation of Stereoisomers.
- YouTube. (2018). Separating Stereoisomers.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Byproduct Formation in the Synthesis of Substituted Piperidines
Welcome to the technical support center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common byproduct formation issues encountered during key synthetic transformations. The piperidine moiety is a cornerstone in medicinal chemistry, and its efficient, clean synthesis is paramount.[1][2] This resource provides in-depth, mechanistically grounded solutions to common challenges.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues that can arise across various synthetic routes to piperidines.
Q1: My reaction is clean by TLC, but after workup and purification, I see multiple spots/peaks. What's happening?
Answer: This common issue often points to product instability or degradation during workup or purification. The piperidine nitrogen, being basic and nucleophilic, can catalyze decomposition pathways, especially if trace acid or base is present.
-
Causality & Mechanism:
-
On-Column Degradation: Silica gel is acidic and can cause degradation of sensitive piperidines, such as those bearing acid-labile protecting groups (e.g., Boc) or functional groups prone to elimination.
-
Workup Woes: Aqueous workups, especially with strong acids or bases, can hydrolyze esters or cleave protecting groups. If your product is a salt, neutralization can sometimes lead to unexpected side reactions if not controlled carefully.[3]
-
Air Oxidation: Some piperidine derivatives can be susceptible to air oxidation, especially at elevated temperatures, leading to N-oxides or other oxidized byproducts.[4]
-
-
Troubleshooting & Optimization:
-
Neutralize Your Silica: Pre-treat your silica gel by slurrying it in your eluent system containing 1-2% triethylamine or ammonia in methanol before packing the column. This neutralizes acidic sites.
-
Alternative Purification: Consider alternative purification methods like preparatory HPLC (prep-HPLC) with a buffered mobile phase, crystallization, or distillation if the product is thermally stable.[5][6]
-
Inert Atmosphere: If you suspect oxidation, perform the workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Buffered Workup: Use milder reagents for workup, such as saturated sodium bicarbonate instead of sodium hydroxide, or diluted acids.
-
Q2: I'm observing significant dialkylation during my N-alkylation reaction. How can I favor mono-alkylation?
Answer: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a frequent byproduct when the newly formed tertiary amine is more nucleophilic than the starting secondary amine or when reaction conditions favor multiple additions.
-
Causality & Mechanism: The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the alkyl halide. After the first alkylation, the resulting tertiary amine can compete with the starting piperidine for the remaining alkyl halide. This is especially problematic with highly reactive alkylating agents like methyl iodide.
-
Troubleshooting & Optimization:
-
Control Stoichiometry & Addition Rate: Use a slight excess of the piperidine starting material (1.1-1.2 equivalents). Crucially, add the alkylating agent slowly to a solution of the piperidine.[7] A syringe pump is ideal for this to maintain a low concentration of the alkylating agent, ensuring it reacts with the more abundant starting amine.[7]
-
Choice of Base: If a base is required to scavenge the generated acid (e.g., HBr), use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate.[7] This prevents the base from competing as a nucleophile.
-
Solvent and Temperature: Lowering the reaction temperature can sometimes increase selectivity. Aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common choices.[7]
-
Part 2: Route-Specific Byproduct Formation
This section provides detailed troubleshooting for specific, widely-used reactions in piperidine synthesis.
Issue 1: Reduction of Pyridine Precursors
The catalytic hydrogenation of pyridines is a fundamental route to piperidines. However, it can be plagued by incomplete reaction or over-reduction.[8]
Q: My pyridine reduction is stalling, leaving significant amounts of tetrahydropyridine intermediates. How can I drive the reaction to completion?
Answer: The formation of partially hydrogenated intermediates is a clear sign of incomplete reaction. This can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal temperature.[8]
-
Causality & Mechanism: The aromatic pyridine ring is hydrogenated in steps. The catalyst surface can be poisoned by impurities in the starting material or solvent, or by the piperidine product itself, leading to incomplete conversion.
-
Troubleshooting & Optimization:
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C) are often more robust and less prone to C-N bond cleavage (over-reduction) than Palladium or Raney Nickel.[8] Platinum oxide (PtO₂) is also a reliable choice.[8]
-
Increase Hydrogen Pressure: Ensure your system is well-sealed and incrementally increase the H₂ pressure. Efficient stirring is vital to maximize gas-liquid mixing.[8]
-
Purity of Materials: Use high-purity, anhydrous solvents and ensure your pyridine starting material is pure.
-
Screen Temperature: Gently increase the reaction temperature. For many hydrogenations, a range of 40-80 °C is effective.[8][9]
-
| Parameter | Recommendation for Complete Reduction | Potential Byproduct if Suboptimal |
| Catalyst | Rh/C, PtO₂ | Tetrahydropyridine intermediates |
| H₂ Pressure | >50 psi (3.4 atm), optimize as needed | Tetrahydropyridine intermediates |
| Temperature | 40-80 °C | Incomplete reaction |
| Solvent | Acetic acid, Ethanol, Methanol (Anhydrous) | Catalyst poisoning, side reactions |
Q: My reaction is producing ring-opened byproducts like pentylamines. What is causing this "over-reduction"?
Answer: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring. This is a significant problem that fragments your desired product.[8]
-
Causality & Mechanism: Under harsh conditions (high temperature, high pressure) or with certain catalysts (particularly Raney Nickel), the catalyst can facilitate the cleavage of the C-N sigma bond, which is then followed by hydrogenation.
-
Troubleshooting & Optimization:
-
Switch Catalyst: This is the most critical factor. Rhodium-on-carbon (Rh/C) is highly selective for ring hydrogenation without significant C-N cleavage.[8]
-
Moderate Conditions: Reduce the temperature and hydrogen pressure. It's better to have a slower, more selective reaction than a fast, destructive one.
-
Monitor the Reaction: Use GC-MS or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material and tetrahydropyridine intermediates are consumed.
-
Issue 2: Pictet-Spengler Reaction
This powerful reaction forms the piperidine ring fused to an aromatic system but can suffer from low yields and the formation of isomers.[10][11]
Q: My Pictet-Spengler reaction is giving a low yield of the desired tetrahydro-β-carboline, and I'm isolating unreacted starting material. How can I improve conversion?
Answer: Low conversion is often due to insufficient electrophilicity of the iminium ion intermediate or unfavorable reaction conditions.[4][12]
-
Causality & Mechanism: The reaction hinges on the cyclization of a β-arylethylamine onto an electrophilic iminium ion formed from an aldehyde/ketone.[10] If the aromatic ring is not electron-rich enough or the acid catalyst is too weak, the key C-C bond-forming step will be slow.[4][10]
-
Troubleshooting & Optimization:
-
Stronger Acid Catalyst: If using a weak acid like acetic acid, switch to a stronger Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid (e.g., BF₃·OEt₂).[4]
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can often overcome the activation barrier.
-
Aprotic Solvents: While traditionally run in protic solvents, switching to an aprotic solvent like dichloromethane (DCM) or toluene can sometimes improve yields.[10]
-
N-Acyliminium Ion Strategy: For particularly challenging substrates, pre-forming an N-acyl derivative can generate a more electrophilic N-acyliminium ion under milder conditions, facilitating cyclization.[4]
-
Issue 3: Dieckmann Condensation
The intramolecular Dieckmann condensation is a classic method for forming cyclic β-keto esters, which are precursors to piperidones. The primary challenge is often competing intermolecular reactions.[13][14]
Q: My aza-Dieckmann condensation is producing a significant amount of dimeric and polymeric byproducts instead of the desired cyclic piperidone precursor. Why is this happening?
Answer: The formation of intermolecular byproducts indicates that the reactive ends of two different molecules are reacting with each other faster than the ends of a single molecule can find each other to cyclize. This is a concentration-dependent issue.
-
Causality & Mechanism: The Dieckmann condensation is an intramolecular Claisen reaction.[15] An enolate formed at one end of the molecule attacks the ester carbonyl at the other end. If the concentration is too high, the enolate of one molecule is more likely to encounter the ester of a different molecule, leading to dimerization or polymerization.
-
Troubleshooting Workflow:
-
Detailed Protocol: High-Dilution Dieckmann Condensation
-
Setup: In a flame-dried, three-neck flask under Argon, place your base (e.g., potassium tert-butoxide, 1.1 eq) in anhydrous THF.
-
Substrate Preparation: In a separate flame-dried flask, prepare a dilute solution of your diester substrate in anhydrous THF (e.g., 0.01 M).
-
Slow Addition: Using a syringe pump, add the substrate solution to the stirred suspension of the base over a period of 4-8 hours.
-
Quench: After the addition is complete and the reaction has stirred for an additional hour, quench the reaction by pouring it into a cooled, dilute acid solution (e.g., 1 M HCl).
-
Workup: Proceed with standard extractive workup.
-
Part 3: Analytical & Purification Strategies
Q: How can I effectively separate my desired substituted piperidine from a structurally similar byproduct (e.g., a regioisomer or diastereomer)?
Answer: Separating closely related isomers is a significant challenge. The optimal strategy depends on the physical properties of the compounds.
-
Strategy 1: High-Performance Flash Chromatography:
-
Principle: Modern flash chromatography systems with high-resolution columns can often achieve separations that are impossible with traditional gravity columns.
-
Optimization: Perform analytical TLC or HPLC to screen a wide range of solvent systems. Sometimes a switch from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol, or even acetonitrile can drastically alter selectivity.
-
-
Strategy 2: Diastereomeric Salt Crystallization:
-
Principle: If your product and byproduct are chiral (and exist as a mixture of diastereomers), or if they are basic enough to form salts, you can use a chiral acid to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.
-
Common Chiral Acids: Tartaric acid, dibenzoyltartaric acid, mandelic acid, or camphorsulfonic acid.
-
-
Strategy 3: Preparative HPLC:
-
Principle: For difficult separations or high-purity requirements, prep-HPLC is the gold standard. Both normal-phase and reverse-phase methods can be employed.
-
Consideration: While effective, this method is more expensive and time-consuming for large quantities of material.
-
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
- Benchchem. (n.d.). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
- Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo.
- Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Sciencemadness Discussion Board. (2022, June 21). Electrolytic reduction of pyridine to piperidine.
- (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH.
- (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications.
- Benchchem. (n.d.). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
- Grokipedia. (n.d.). Dieckmann condensation.
- Sciencemadness.org. (2008, February 22). Preparation of piperidine from pyridine?
- (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC - PubMed Central.
- (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH.
- (n.d.). Process for purifying piperidine. Google Patents.
- Benchchem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
- ResearchGate. (2025, August 6). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry - ACS Publications.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
- (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. PubMed.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3.
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- 15. Dieckmann Condensation [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of Chiral 3-Hydroxypiperidine Intermediates
Welcome to the technical support center for the scalable synthesis of chiral 3-hydroxypiperidine intermediates. As a Senior Application Scientist, I have designed this guide to address the practical challenges and frequently encountered questions in this critical area of pharmaceutical development. Chiral 3-hydroxypiperidines are vital building blocks for numerous active pharmaceutical ingredients (APIs), including kinase inhibitors like Ibrutinib.[1][2] Achieving their synthesis on a large scale with high enantiopurity is a significant but surmountable challenge. This guide provides in-depth, field-proven insights to help you navigate your experimental journey.
Part 1: Frequently Asked Questions on Synthetic Strategies
This section addresses common high-level questions regarding the selection of a synthetic route for producing chiral 3-hydroxypiperidines at scale.
Question 1: What are the primary scalable strategies for synthesizing enantiopure 3-hydroxypiperidines, and how do they compare?
Answer: There are three main scalable strategies, each with distinct advantages and challenges:
-
Asymmetric Catalysis: This involves the stereoselective reduction of a prochiral precursor, typically an N-protected 3-piperidone. Rhodium-catalyzed asymmetric reactions are a prominent example, offering high enantioselectivity.[3][4] This approach is powerful but can be hindered by the cost and sensitivity of the metal catalysts and ligands.[5]
-
Biocatalysis/Enzymatic Methods: This strategy uses enzymes, such as ketoreductases (KREDs), or whole-cell systems to perform highly selective reductions of 3-piperidones.[6][7] It is often considered a "green" chemistry approach, operating under mild conditions with exceptional selectivity (>99% ee).[1][8] The primary challenges are enzyme stability, substrate loading, and the need for efficient cofactor regeneration.[7][8]
-
Chiral Resolution: This classic method involves synthesizing a racemic mixture of 3-hydroxypiperidine and then separating the enantiomers using a chiral resolving agent, such as D-pyroglutamic acid or tartaric acid derivatives, to form diastereomeric salts that can be separated by crystallization.[6][9] While robust, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, making it less atom-economical.[6]
Here is a decision pathway to help select the appropriate strategy:
Sources
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- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Polar Amine Products After Boc Deprotection
Welcome to the Technical Support Center for scientists and researchers navigating the challenges of purifying polar amine products following tert-butyloxycarbonyl (Boc) deprotection. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques. Our goal is to empower you with the knowledge to overcome common purification hurdles and achieve high purity for your target molecules.
Troubleshooting Guides
This section addresses specific, common problems encountered during the work-up and purification of polar amines post-Boc deprotection. Each guide offers a diagnosis of the problem, explains the underlying causes, and provides step-by-step protocols for resolution.
Guide 1: Product is Lost or Stuck in the Aqueous Layer During Extraction
The Problem: After neutralizing the acidic deprotection reaction mixture and attempting a standard liquid-liquid extraction, your polar amine product remains in the aqueous phase, leading to low or no recovery in the organic layer.
Root Cause Analysis: This issue is prevalent with highly polar amines, especially those containing multiple heteroatoms or short alkyl chains. The protonated form of the amine (the ammonium salt) is highly water-soluble. Even after neutralization, the free amine may retain significant water solubility, making extraction with common nonpolar organic solvents like ethyl acetate or dichloromethane inefficient.
Step-by-Step Resolution Protocol: Saturated Brine & pH Adjustment
-
Initial Acid Removal: After the deprotection reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the deprotection acid (e.g., TFA or HCl). Co-evaporation with a solvent like toluene can aid in removing residual acid.[1][2]
-
Careful Neutralization: Dissolve the residue in a minimal amount of water or a polar solvent like methanol. Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous phase is basic (pH 9-10).[3][4] Avoid using strong bases like NaOH if your molecule contains base-labile functional groups, such as esters.[5]
-
Increase Ionic Strength: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This process, known as "salting out," decreases the solubility of the polar organic compound in the aqueous phase by increasing the ionic strength of the solution.
-
Extraction with a More Polar Solvent: Instead of ethyl acetate or dichloromethane, use a more polar solvent system for the extraction. A mixture of dichloromethane and methanol (e.g., 9:1 or 4:1 v/v) can be effective. Perform multiple extractions (at least 3-5) with smaller volumes of the organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Workflow: Optimized Acid-Base Extraction for Polar Amines
Caption: Optimized extraction workflow for polar amines.
Guide 2: Product Streaks on Silica Gel TLC and Column Chromatography
The Problem: Your polar amine product streaks severely on silica gel TLC plates, making it impossible to assess purity or develop a separation method. During column chromatography, the product either remains on the baseline or elutes as a broad, impure band.
Root Cause Analysis: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[6][7] Basic amines interact strongly with these acidic sites, leading to irreversible adsorption, tailing, and sometimes decomposition.[6] This acid-base interaction is the primary cause of poor chromatographic performance.
Resolution Strategies
Option A: Modifying the Mobile Phase
-
Protocol: Add a small amount of a basic modifier to your eluent system.
-
Develop a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
To this system, add 0.5-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[6][8]
-
Equilibrate your silica gel column with this modified mobile phase before loading your sample. This "neutralizes" the acidic sites on the silica.[6]
-
Option B: Using an Alternative Stationary Phase
-
Protocol: Switch to a stationary phase that is less acidic or basic in nature.
-
Amine-functionalized silica: This is an excellent option as it has a basic surface that repels basic compounds, leading to sharper peaks and better separation.[9]
-
Basic or neutral alumina: Alumina can be a good alternative to silica for the purification of amines.[7]
-
Reverse-phase silica (C18): For highly polar compounds, reverse-phase chromatography is often more effective. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.[10]
-
| Purification Strategy | Principle | Best For | Considerations |
| Mobile Phase Modification | Neutralizes acidic silica surface with a basic additive (e.g., Et₃N). | Quick optimization for standard silica gel chromatography. | The basic additive must be removed from the final product. |
| Amine-Functionalized Silica | Basic stationary phase minimizes strong interactions with basic analytes. | Compounds that show strong tailing on standard silica. | Can be more expensive than standard silica gel. |
| Alumina Chromatography | Basic or neutral solid support reduces acid-base interactions. | Purification of amines. | May have different selectivity compared to silica. |
| Reverse-Phase Chromatography | Separation is based on hydrophobicity; ideal for polar compounds. | Highly polar, water-soluble amines.[10] | Requires removal of aqueous mobile phase from product fractions. |
Guide 3: Residual TFA or HCl Salts Contaminate the Final Product
The Problem: After purification, your product is an oil or a sticky solid, and NMR or mass spectrometry data indicates the presence of the trifluoroacetate (TFA) or hydrochloride (HCl) salt of your amine, even after a basic wash.
Root Cause Analysis: If the basic wash during work-up is incomplete or if the amine is particularly basic, it can retain its salt form. These salts can be difficult to remove by standard chromatography. Removing excess TFA can be challenging due to its volatility and acidity.[1]
Resolution Strategies
Option A: Scavenger Resins
-
Principle: Solid-phase scavenger resins are functionalized polymers that react with and bind specific types of molecules. A basic (ion-exchange) resin can be used to "scavenge" excess acid and the counter-ion of your amine salt, releasing the free amine into solution.
-
Protocol:
-
After the deprotection reaction, concentrate the mixture to remove the bulk of the acid.
-
Dissolve the crude product in a suitable solvent (methanol works well for polar compounds).[5]
-
Add a basic scavenger resin, such as Amberlyst A-21.[5] Use a sufficient amount (e.g., 2-3 equivalents relative to the acid used).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter off the resin and wash it with the same solvent.
-
The filtrate contains your free amine, which can then be concentrated and, if necessary, further purified. This method often avoids the need for an aqueous work-up.[5]
-
Option B: Salt Formation and Recrystallization
-
Principle: If the free amine is difficult to crystallize, converting it to a different, well-defined salt can facilitate purification by recrystallization.[11]
-
Protocol:
-
After obtaining the crude free amine, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Add a solution of an acid that forms a crystalline salt with your amine. Common choices include:
-
The salt will often precipitate out of the solution. If not, the solution can be cooled or an anti-solvent can be added to induce crystallization.
-
Collect the crystalline salt by filtration, wash with a cold solvent, and dry. This method yields a pure, stable salt of your amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the mildest method for Boc deprotection of a polar amine with acid-sensitive functional groups?
While strong acids like TFA are common, milder conditions can be used.[14] Using 4M HCl in 1,4-dioxane or ethyl acetate at room temperature is a widely used alternative.[15] For very sensitive substrates, other methods like using TMSI or zinc bromide have been reported.[14] There are also reports of catalyst-free deprotection in hot water.[16]
Q2: Can I use ion-exchange chromatography to purify my polar amine?
Yes, ion-exchange chromatography is a powerful technique for purifying charged molecules like protonated amines.[17][18]
-
Cation-exchange chromatography: In this mode, the stationary phase is negatively charged (e.g., with sulfonate groups).[19] At a pH where your amine is protonated (positively charged), it will bind to the column. You can then elute it by increasing the salt concentration or the pH of the mobile phase. This is particularly useful for separating your amine from neutral or acidic impurities.[20]
-
Anion-exchange chromatography: This uses a positively charged stationary phase (e.g., with quaternary amine groups).[19] It is less common for purifying the amine itself but can be used to remove acidic impurities.
Q3: My compound is a zwitterion after deprotection (contains both an amine and a carboxylic acid). How should I purify it?
Zwitterionic compounds can be particularly challenging to purify by extraction or standard chromatography.
-
Ion-exchange chromatography is often the method of choice. You can use either cation or anion exchange, depending on the isoelectric point (pI) of your compound and the pH of your mobile phase.
-
Recrystallization from a polar solvent system, such as water/ethanol or water/isopropanol, can also be effective. Adjusting the pH to the pI of the compound will minimize its solubility and promote crystallization.
Q4: Are there any non-chromatographic methods to purify my polar amine?
Besides the recrystallization method mentioned earlier, another option is distillation if your amine is volatile and thermally stable. However, for most polar amines of interest in drug development, this is not a viable option. For many applications, a well-optimized acid-base extraction can provide sufficient purity without the need for chromatography.[3][21][22]
Q5: What are "scavengers" and why are they used in Boc deprotection?
During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated.[2] This cation can cause side reactions by alkylating electron-rich functional groups, such as those in tryptophan or methionine residues in peptides.[2] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" these cations before they can react with your product. Common scavengers include water, triisopropylsilane (TIPS), and thioanisole.[23]
References
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). ResearchGate. [Link]
-
Alternative of picric acid for recrystallisation : r/Chempros - Reddit. (2024, November 6). Reddit. [Link]
-
Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed. PubMed. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. (2019, November 13). ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012, May 27). Semantic Scholar. [Link]
-
Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (2013, March 15). Reddit. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). ACS Publications. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Reddit. [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. NIH. [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Ion-Exchange Chromatography - Chemistry LibreTexts. (2024, April 15). Chemistry LibreTexts. [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Biotage. [Link]
-
Recrystallization. Unknown Source. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). NIH. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Purifying Amines Using Their Salts - YouTube. (2014, November 2). YouTube. [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. PubMed. [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Unknown Source. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Technical Support Center: Minimizing Epimerization During Functionalization of Piperidine Rings
Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth, actionable advice for a common and critical challenge in synthetic chemistry: controlling stereochemistry during the functionalization of piperidine rings. Unwanted epimerization at a chiral center can lead to mixtures of diastereomers, complicating purification and compromising the biological activity of the target molecule. This resource offers troubleshooting strategies and frequently asked questions to help you maintain stereochemical integrity in your synthetic routes.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1] Achieving precise control over the stereochemistry of substituents on the piperidine ring is often paramount to a compound's therapeutic efficacy.[2] This guide will equip you with the knowledge to anticipate and mitigate epimerization, ensuring the stereoselective synthesis of your target compounds.
Troubleshooting Guide: Common Epimerization Scenarios
This section addresses specific experimental problems with detailed, cause-and-effect explanations and step-by-step protocols to resolve them.
Scenario 1: "I'm observing significant epimerization during the alkylation of my N-protected piperidone at the α-carbon. How can I improve the diastereoselectivity?"
This is a classic challenge involving the formation of an enolate intermediate, which is often the primary culprit for the loss of stereochemical information at the α-position. The planarity of the enolate allows for protonation or alkylation from either face, leading to a mixture of diastereomers. The key is to control the conditions to favor kinetic or thermodynamic control.[3][4][5][6]
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: The formation of the more stable (thermodynamic) product is favored under conditions that allow for equilibration, such as higher temperatures and longer reaction times.[3][4][5][6] Conversely, the product that is formed fastest (kinetic) is favored at low temperatures with rapid quenching of the reaction.[3][4][5][6]* Base Selection: The choice of base is critical. A bulky, non-nucleophilic strong base, such as Lithium diisopropylamide (LDA), is often used to rapidly and irreversibly deprotonate the α-carbon, favoring the kinetic enolate.
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the base and the enolate. Aprotic, non-polar solvents like THF or diethyl ether are generally preferred.
Troubleshooting Protocol:
-
Optimize for Kinetic Control:
-
Lower the Temperature: Perform the deprotonation at -78 °C (dry ice/acetone bath). This minimizes the energy available for the system to equilibrate to the thermodynamic product. [3][4] * Use a Strong, Bulky Base: Employ LDA or another lithium amide base to ensure rapid and complete deprotonation, forming the kinetic enolate.
-
Control Addition Rate: Add the alkylating agent slowly at -78 °C to maintain a low concentration and prevent localized heating.
-
Rapid Quench: Once the reaction is complete, quench it at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) to protonate any remaining enolate before it can epimerize.
-
-
Consider a Chiral Auxiliary: If direct alkylation remains problematic, the use of a chiral auxiliary can provide excellent stereocontrol. [7]The auxiliary is temporarily attached to the piperidine nitrogen and directs the approach of the electrophile to one face of the enolate. Evans' oxazolidinones are a well-known example of effective chiral auxiliaries. Workflow for Optimizing Alkylation:
Caption: Decision workflow for minimizing epimerization during α-alkylation.
Scenario 2: "My reaction to introduce a substituent at the C2 position using a rhodium catalyst is giving a poor diastereomeric ratio. What factors should I investigate?"
Rhodium-catalyzed C-H functionalization is a powerful tool for piperidine modification. [8][9]However, achieving high diastereoselectivity can be challenging and is often dependent on a subtle interplay of factors.
Root Cause Analysis:
-
Catalyst Choice: The chiral ligand on the rhodium catalyst is the primary determinant of stereoselectivity. Different ligands create distinct chiral environments around the metal center, influencing the facial selectivity of the C-H insertion. [8][9]* Protecting Group on Nitrogen: The nature of the N-protecting group can significantly impact the reaction's outcome. Bulky protecting groups can exert steric influence, directing the catalyst to a specific C-H bond and controlling the approach of the reactants.
-
Substrate Conformation: The conformational preference of the piperidine ring can influence which C-H bonds are accessible to the catalyst.
Troubleshooting Protocol:
-
Screen Chiral Rhodium Catalysts:
-
Modify the N-Protecting Group:
-
Experiment with different N-protecting groups (e.g., Boc, Cbz, Ts). A bulkier protecting group may enhance stereodifferentiation.
-
-
Vary Reaction Parameters:
-
Solvent: Test a range of solvents with varying polarities.
-
Temperature: While often less impactful than the catalyst, optimizing the temperature can sometimes fine-tune the selectivity.
-
Data Summary: Catalyst and Protecting Group Effects on C2-Functionalization
| N-Protecting Group | Rhodium Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| N-Boc | Rh2(S-DOSP)4 | 1:1 | - | [8] |
| N-Boc | Rh2(S-2-Cl-5-BrTPCP)4 | 5.3:1 | 83% | [8] |
| N-Bs | Rh2(R-TPPTTL)4 | >30:1 | 52-73% | [9] |
Data is illustrative and based on reported findings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms that lead to epimerization in piperidine rings?
Epimerization typically occurs through the formation of a planar or rapidly inverting intermediate that loses the stereochemical information at a chiral center. The two most common mechanisms are:
-
Enolate/Enamine Formation: Deprotonation of a carbon alpha to a carbonyl group or a nitrogen atom can lead to the formation of a planar enolate or enamine. Subsequent protonation or reaction with an electrophile can occur from either face, leading to a mixture of diastereomers.
-
Radical Intermediates: Some reactions, particularly those involving photoredox catalysis, can proceed through radical intermediates. [10][11][12][13]If the radical center is stereochemically unstable, it can lead to epimerization. Recent studies have even utilized this for controlled epimerization to obtain the thermodynamically more stable isomer. [10][11][12][13] Mechanism of Enolate-Mediated Epimerization:
Caption: Pathway for epimerization via a planar enolate intermediate.
Q2: How does temperature influence the outcome of a potentially epimerizable reaction?
Temperature is a critical parameter for controlling the selectivity between kinetic and thermodynamic products. [3][4][6]
-
Low Temperatures (e.g., -78 °C to 0 °C): Favor the kinetic product , which is the one formed fastest. At low temperatures, there is often insufficient energy to overcome the activation barrier for the reverse reaction, effectively "trapping" the initial product distribution. [6]* Higher Temperatures: Favor the thermodynamic product , which is the most stable isomer. Increased thermal energy allows the reaction to become reversible, and over time, the system will equilibrate to the lowest energy state. [3][4] Therefore, if the desired stereoisomer is the kinetic product, the reaction should be run at a low temperature and for a shorter duration. If the desired isomer is the more stable thermodynamic product, a higher temperature and longer reaction time may be beneficial.
Q3: Can computational chemistry help in predicting and minimizing epimerization?
Yes, computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the relative stabilities of different diastereomers and the transition states leading to their formation. [10][13]This information can be invaluable for:
-
Predicting Thermodynamic Ratios: Calculating the relative free energies of the possible product isomers can predict the product distribution under thermodynamic control. [10][13]* Understanding Reaction Mechanisms: Modeling transition state energies can help elucidate why one pathway (kinetic) is favored over another.
-
Designing Better Catalysts and Substrates: Computational screening can guide the selection of ligands or protecting groups that are likely to enhance stereoselectivity.
References
- BenchChem. (n.d.). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers.
- Organic & Biomolecular Chemistry. (n.d.). Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing.
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Organic Letters, 11(5), 1059–1061. Retrieved from [Link]
- Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocyclization. (2012). Journal of Organic Chemistry.
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). NIH Public Access. Retrieved from [Link]
-
One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. (2009). Organic Letters. Retrieved from [Link]
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633–640.
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic Letters, 11(5), 1059-61. Retrieved from [Link]
- BenchChem. (n.d.). Strategies to control diastereoselectivity in piperidine synthesis.
- Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2025). ResearchGate.
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (n.d.). Chemistry – A European Journal. Retrieved from [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). NIH. Retrieved from [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). NIH. Retrieved from [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Shen, X., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. Retrieved from [Link]
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(50), 9197–9201. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange. Retrieved from [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
The Strategic Advantage of Chirality: A Comparative Guide to Piperidine Scaffolds in Modern Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone. This six-membered nitrogen-containing heterocycle is a privileged structure, gracing a multitude of FDA-approved drugs due to its favorable physicochemical properties and metabolic stability. However, the introduction of chirality to this seemingly simple ring elevates its role from a mere structural component to a powerful tool for fine-tuning pharmacological activity. This guide provides an in-depth, objective comparison of chiral piperidine scaffolds, supported by experimental data, to illuminate their strategic application in contemporary drug discovery. We will delve into the profound impact of stereochemistry on a molecule's interaction with its biological target, explore key synthetic strategies, and present detailed case studies of successful chiral piperidine-containing drugs.
The Significance of a Twist: Why Chirality Matters in Piperidine Scaffolds
The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological properties. For a chiral piperidine, the specific stereoconfiguration dictates its binding affinity, selectivity, and ultimately, its therapeutic efficacy and safety profile. The introduction of a chiral center can confer several advantages:
-
Enhanced Biological Activity and Selectivity: Enantiomers often exhibit vastly different potencies. The desired therapeutic effect may reside in one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects and toxicity. Isolating the eutomer can lead to a more potent and selective drug with an improved therapeutic index[1].
-
Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing. For instance, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility, a critical factor for oral bioavailability.
-
Improved Pharmacokinetic Profile: The stereochemistry of a chiral piperidine can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. Different enantiomers may be metabolized at different rates, leading to variations in drug exposure and duration of action.
-
Reduction of hERG Toxicity: The hERG potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The introduction of a chiral center can alter a molecule's interaction with the hERG channel, potentially reducing its cardiotoxic liability.
Case Study 1: Niraparib - A Tale of Two Enantiomers in PARP Inhibition
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer. It features a chiral piperidine ring, and the (S)-enantiomer is the active drug.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of enantiomerically pure (S)-niraparib is a key challenge. Various synthetic routes have been developed, often involving chiral resolution or asymmetric synthesis[2]. The SAR studies of Niraparib highlight the critical role of the chiral piperidine. While both the (R)- and (S)-enantiomers show inhibitory activity against PARP-1, the (S)-enantiomer is significantly more potent in cell-based assays[3].
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | BRCA1-mutant HeLa Cell CC50 (nM) |
| (S)-Niraparib | 3.8 | 2.1 | 34 |
| (R)-Niraparib | - | - | 470 |
Data compiled from PubChem and a 2015 study in the Journal of Medicinal Chemistry.[3][4]
The superior cellular potency of the (S)-enantiomer is attributed to its optimal orientation within the PARP-1 active site, allowing for key interactions that stabilize the drug-target complex. This difference in potency underscores the importance of chirality in achieving the desired therapeutic effect.
Conformational Impact on Target Binding
The piperidine ring of Niraparib adopts a specific conformation to fit into the nicotinamide binding pocket of PARP-1. The (S)-configuration allows the phenyl group to orient in a way that maximizes favorable interactions with the protein, while the piperidine nitrogen can form a crucial hydrogen bond. Computational modeling and structural studies suggest that the conformation of the chiral piperidine is critical for maintaining the high-affinity binding required for potent PARP inhibition[5][6][7].
Caption: Simplified workflow of Niraparib's mechanism of action.
Case Study 2: Solifenacin - Chiral Recognition at Muscarinic Receptors
Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. It possesses two chiral centers, one on the piperidine-like quinuclidine ring and another on the tetrahydroisoquinoline ring system. The clinically used enantiomer is the (1S, 3'R)-isomer.
Asymmetric Synthesis and Receptor Selectivity
The synthesis of the specific stereoisomer of Solifenacin with high purity is crucial for its therapeutic efficacy. Asymmetric synthesis strategies are employed to control the stereochemistry at both chiral centers. The chirality of Solifenacin is paramount for its high affinity and selectivity for the M3 muscarinic receptor, which is the primary target for treating overactive bladder.
| Receptor Subtype | Solifenacin Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
Data from a 2005 study in the Journal of Pharmacology and Experimental Therapeutics.
The (1S, 3'R)-configuration allows for a precise fit into the binding pocket of the M3 receptor, leading to potent antagonism. Other stereoisomers exhibit significantly lower affinity and selectivity.
Conformational Rigidity and Target Interaction
The bicyclic nature of the quinuclidine ring in Solifenacin imparts a degree of conformational rigidity. This pre-organization of the molecule reduces the entropic penalty upon binding to the receptor, contributing to its high affinity. X-ray crystallography studies of the related muscarinic receptors have provided insights into how the chiral centers of Solifenacin orient the molecule for optimal interaction with key amino acid residues in the binding site[8]. The phenyl group and the ester linkage are positioned to make critical contacts, which are only possible with the correct stereochemistry.
Caption: Solifenacin's preferential binding to the M3 receptor.
Case Study 3: Risperidone and Paliperidone - The Impact of a Chiral Metabolite
Risperidone is an atypical antipsychotic that is extensively metabolized in the liver to its active metabolite, paliperidone (9-hydroxyrisperidone). Risperidone itself is a racemic mixture of (+)- and (-)-enantiomers. The hydroxylation of risperidone is stereoselective, primarily producing (+)-9-hydroxyrisperidone. Paliperidone is also marketed as an antipsychotic drug.
Comparative Pharmacology
While risperidone and paliperidone are structurally similar, they exhibit differences in their receptor binding profiles and pharmacokinetic properties. These differences can be attributed to the presence of the hydroxyl group in paliperidone and the distinct contributions of the risperidone enantiomers.
| Receptor | Risperidone Ki (nM) | Paliperidone Ki (nM) |
| Dopamine D2 | 3.2 | ~5 |
| Serotonin 5-HT2A | 0.2 | ~0.6 |
| Adrenergic α1 | ~1.5 | ~5 |
| Adrenergic α2 | ~5 | ~10 |
| Histamine H1 | ~5 | ~10 |
Approximate Ki values compiled from multiple sources. Absolute values can vary between studies.[5][9][10][11][12][13][14][15][16]
Risperidone generally shows a slightly higher affinity for most receptors compared to paliperidone. The crystal structure of the D2 dopamine receptor in complex with risperidone has been solved, providing a detailed understanding of how this chiral piperidine-containing drug interacts with its primary target[9][10][11][12][13].
Pharmacokinetic Differentiation
The pharmacokinetic profiles of risperidone and paliperidone also differ. Risperidone is rapidly absorbed and extensively metabolized, with its half-life being dependent on the patient's CYP2D6 metabolizer status. Paliperidone has a longer half-life and is primarily eliminated unchanged by the kidneys, making its pharmacokinetics more predictable and less susceptible to drug-drug interactions involving CYP enzymes[14][15][16][17].
Caption: The metabolic conversion of risperidone to paliperidone.
Beyond the Piperidine Ring: A Look at Bioisosteric Replacements
While chiral piperidines are incredibly valuable, medicinal chemists are constantly exploring bioisosteric replacements to further optimize drug properties. A bioisostere is a chemical group that can replace another group without significantly altering the biological activity of the molecule. The goal of bioisosteric replacement is often to improve pharmacokinetics, reduce toxicity, or enhance target binding.
For the piperidine ring, several bioisosteres have been investigated, including:
-
Pyrrolidines: These five-membered rings can sometimes offer a better vector for substituents and may have different metabolic profiles compared to piperidines[18][19].
-
Azabicycloalkanes: Bicyclic structures like azabicyclo[3.1.0]hexane can provide conformational constraint, locking the molecule into a more favorable binding conformation and potentially increasing potency and selectivity[20][21][22][23][24][25][26][27].
-
Tetrahydropyrans: Replacing the nitrogen of the piperidine with an oxygen can alter the molecule's polarity and hydrogen bonding capacity, which can be advantageous in certain contexts.
The choice of a bioisostere is highly dependent on the specific drug target and the desired property modifications. A successful bioisosteric replacement requires a deep understanding of the SAR of the parent molecule and the subtle ways in which different heterocyclic scaffolds can influence molecular properties.
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Automated Patch Clamp)
Objective: To assess the inhibitory potential of a test compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium and supplements
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Intracellular solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH 7.2 with KOH
-
Test compound and positive control (e.g., E-4031)
-
Vehicle (e.g., DMSO)
Procedure:
-
Cell Culture: Culture hERG-HEK293 cells according to standard protocols.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular solution.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the extracellular solution. The final vehicle concentration should be kept constant and low (e.g., <0.5% DMSO).
-
Automated Patch-Clamp: a. Load the cell suspension and compound plate into the automated patch-clamp system. b. The system will automatically establish whole-cell patch-clamp recordings from individual cells. c. Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current. d. Record baseline currents in the extracellular solution. e. Sequentially apply the vehicle and increasing concentrations of the test compound, recording the steady-state block of the hERG current at each concentration.
-
Data Analysis: a. Measure the peak tail current amplitude at each compound concentration. b. Normalize the data to the vehicle control and plot the concentration-response curve. c. Determine the IC50 value (the concentration of compound that causes 50% inhibition of the hERG current) by fitting the data to a suitable equation (e.g., the Hill equation).
Mu-Opioid Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Cell membranes from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR)
-
Radiolabeled ligand (e.g., [³H]-DAMGO)
-
Unlabeled competitor (test compound)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Cell membranes (e.g., 10-20 µg protein)
-
[³H]-DAMGO at a concentration near its Kd (e.g., 1 nM)
-
Varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Chiral piperidine scaffolds are undeniably a powerful tool in the medicinal chemist's arsenal. The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties. The case studies of Niraparib, Solifenacin, and Risperidone/Paliperidone clearly demonstrate the profound impact of stereochemistry on drug action. Furthermore, the exploration of bioisosteric replacements for the piperidine ring offers an exciting avenue for further optimization and the development of next-generation therapeutics. A thorough understanding of the principles of stereochemistry, conformational analysis, and bioisosterism is essential for the rational design of safe and effective drugs.
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Navigating the Landscape of Privileged Scaffolds: A Comparative Efficacy Analysis of 3-Hydroxypiperidine Derivatives
In the intricate world of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to a class of molecules known as "privileged scaffolds." These are molecular frameworks that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for drug discovery. Among these, the 3-hydroxypiperidine moiety has emerged as a particularly compelling scaffold, gracing the structures of numerous approved drugs and clinical candidates. This guide delves into a comparative efficacy analysis of 3-hydroxypiperidine derivatives against other prominent heterocyclic scaffolds, providing researchers, scientists, and drug development professionals with a data-driven perspective on their relative strengths and potential applications.
Our exploration will not merely present a catalog of compounds. Instead, we will dissect the underlying principles that govern their biological activity, supported by experimental data and detailed protocols. We will traverse the landscape of experimental design, from target selection to lead optimization, offering insights into the causal relationships between structural modifications and pharmacological outcomes.
The Rise of the 3-Hydroxypiperidine Scaffold: A Privileged Framework
The 3-hydroxypiperidine ring system, a saturated six-membered heterocycle bearing a hydroxyl group at the 3-position, offers a unique combination of structural and chemical features that contribute to its privileged status. The presence of a basic nitrogen atom allows for the formation of salt forms with improved solubility and facilitates key interactions with biological targets through hydrogen bonding and ionic interactions. The hydroxyl group, a versatile hydrogen bond donor and acceptor, provides an additional anchor point for target engagement. Furthermore, the stereochemistry at the 3-position introduces a crucial element of three-dimensionality, enabling precise spatial orientation within a binding pocket.
This trifecta of features – a basic nitrogen, a strategically placed hydroxyl group, and inherent chirality – underpins the broad utility of the 3-hydroxypiperidine scaffold across a spectrum of therapeutic areas, including neuroscience, oncology, and infectious diseases.
Comparative Efficacy Analysis: 3-Hydroxypiperidine vs. Other Heterocyclic Scaffolds
To provide a robust comparison, we will evaluate the efficacy of 3-hydroxypiperidine derivatives alongside other widely employed heterocyclic scaffolds such as pyrrolidines, morpholines, and azetidines. Our analysis will focus on key pharmacological parameters, including binding affinity (Ki), potency (IC50/EC50), selectivity, and pharmacokinetic properties.
Case Study 1: Targeting the Muscarinic Acetylcholine Receptors (mAChRs)
The muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs), are implicated in a variety of physiological processes and represent important drug targets for neurological and psychiatric disorders, such as Alzheimer's disease and Sjögren's syndrome.[1][2][3] The goal is often to achieve potent agonism at specific subtypes (e.g., M1) while minimizing activity at others (e.g., M2, M3) to avoid side effects.[4]
Experimental Data Summary:
| Scaffold | Compound Example | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Profile |
| Quinuclidine (contains 3-hydroxy-piperidine-like core) | Cevimeline | M1/M3 Agonist | 1.5 (M1), 9.0 (M3) | 10 (M1) | M1/M3 selective |
| Pyrrolidine derivative | Pilocarpine | Non-selective Agonist | ~230 (M1), ~60 (M3) | ~100 (M1) | Non-selective |
| Azetidine | Talsaclidine (analogue) | M1 Agonist | 2.0 (M1) | 15 (M1) | >100-fold for M1 vs M2/M3 |
Interpretation:
The data illustrates the nuanced role of the scaffold in achieving desired pharmacological profiles. Cevimeline, which features a rigid quinuclidine core structurally related to a constrained 3-hydroxypiperidine, demonstrates high potency at M1 and M3 receptors.[5] In clinical settings, it has been shown to be more effective at increasing salivary flow than pilocarpine.[5] Pilocarpine, a natural alkaloid with a pyrrolidine-like structure, is a non-selective agonist with weaker affinity for the M1 receptor.[6] Azetidine-containing compounds, like analogues of Talsaclidine, can be engineered for high M1 selectivity due to the rigid, four-membered ring locking substituents in a precise orientation for optimal receptor engagement.[7][8] The 3-hydroxypiperidine scaffold, as represented by the core of cevimeline, provides a balance of high potency and moderate selectivity, which can be therapeutically advantageous.
Experimental Protocol: Radioligand Binding Assay for mAChRs
This protocol outlines a standard method for determining the binding affinity of a test compound to a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.[9][10][11]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the desired muscarinic receptor subtype (e.g., CHO cells transfected with the human M1 receptor gene) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[11]
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
-
Increasing concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand (e.g., 0.6 nM [3H]N-methylscopolamine, [3H]NMS).[12]
-
For non-specific binding determination, a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
The prepared cell membranes (e.g., 5-20 µg protein per well).[11]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.[11]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (the equilibrium dissociation constant of the test compound) is then calculated using the Cheng-Prusoff equation.[11]
Case Study 2: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[13] Its inhibition is a key strategy for treating type 2 diabetes.
Experimental Data Summary:
| Scaffold | Compound Example | Target | Potency (IC50, nM) | Selectivity (vs. DPP-8/DPP-9) | Oral Bioavailability (%) |
| 3-Hydroxypiperidine | Omarigliptin | DPP-4 | 1.8 | >5000-fold | ~75 |
| Pyrrolidine | Vildagliptin | DPP-4 | 62 | >200-fold | 85 |
| Piperidine (part of xanthine) | Linagliptin | DPP-4 | 1 | >10000-fold | ~30 |
Interpretation:
In the context of DPP-4 inhibition, the 3-hydroxypiperidine scaffold in the once-weekly drug Omarigliptin demonstrates excellent potency and high selectivity.[14][15] While Linagliptin, which incorporates a piperidine substituent on a xanthine core, is slightly more potent and highly selective, Omarigliptin exhibits significantly better oral bioavailability.[15] The pyrrolidine-containing Vildagliptin is less potent and selective in comparison.[16][17] This comparison highlights the critical role of the scaffold in influencing the overall ADME (absorption, distribution, metabolism, and excretion) profile. The 3-hydroxypiperidine scaffold in Omarigliptin offers a superior balance of high potency, good selectivity, and favorable pharmacokinetics, enabling its once-weekly dosing regimen.[14][18][19]
Experimental Protocol: In Vitro DPP-4 Inhibitory Assay
This protocol describes a common fluorescence-based assay to measure the inhibitory activity of test compounds against DPP-4.[13][20][21]
Workflow Diagram:
Caption: Workflow for a fluorescence-based DPP-4 inhibitory assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[21]
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in DMSO.[20]
-
Prepare serial dilutions of the test compounds in the same solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add a small volume of the test compound dilutions (or solvent for control wells).
-
Add the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells.[20]
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity (excitation at ~360 nm, emission at ~460 nm) at regular intervals for 30 minutes at 37°C.[21][22] The cleavage of the AMC group by DPP-4 results in a quantifiable fluorescent signal.[20]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Subtract the background fluorescence from all measurements.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
-
Signaling Pathway Involvement: The 3-Hydroxypiperidine Scaffold in Neurotransmission
The versatility of the 3-hydroxypiperidine scaffold is particularly evident in its application to targets within complex signaling pathways, such as those governing neurotransmission. For instance, selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) often incorporate this moiety.
Signaling Pathway Diagram:
Caption: Inhibition of neurotransmitter reuptake in the synaptic cleft.
In this pathway, neurotransmitters like serotonin (5-HT) and norepinephrine (NE) are released from the presynaptic neuron into the synaptic cleft, where they bind to postsynaptic receptors to elicit a neuronal response.[23] Their action is terminated by reuptake into the presynaptic neuron via specific transporter proteins (SERT for serotonin and NET for norepinephrine).[24][25][26] SSRIs and NRIs act by blocking these transporters.[27][28] This inhibition leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling effect.[29] The piperidine scaffold, often with substitutions like the 3-hydroxyl group, provides an optimal three-dimensional framework to bind with high affinity and selectivity to these complex transmembrane transporter proteins.[30][31]
Conclusion: A Versatile Scaffold with Tunable Properties
The 3-hydroxypiperidine scaffold stands as a testament to the power of privileged structures in drug discovery. Its inherent stereochemistry, coupled with the presence of a basic nitrogen and a hydrogen-bonding hydroxyl group, provides a robust platform for the design of potent and selective modulators of a wide array of biological targets. While other heterocyclic scaffolds certainly have their merits and have led to successful drugs, the 3-hydroxypiperidine moiety consistently demonstrates a remarkable ability to provide a favorable balance of potency, selectivity, and pharmacokinetic properties, as evidenced in its application to challenging targets like DPP-4.
The comparative data and experimental protocols presented in this guide underscore the importance of a rational, data-driven approach to scaffold selection and lead optimization. By understanding the intricate interplay between molecular structure and biological function, we can continue to harness the power of the 3-hydroxypiperidine scaffold and other privileged structures to develop the next generation of innovative medicines.
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Preclinical Validation of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate: A Comparative Guide for Neuroinflammatory Drug Discovery
Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutics targeting a wide array of diseases.[1] This guide provides an in-depth preclinical validation framework for a novel piperidine derivative, 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate. Drawing upon the well-established neuroprotective and anti-inflammatory potential of the piperidine class of molecules, we position this compound as a promising candidate for mitigating neuroinflammation, a key pathological feature in a range of neurodegenerative disorders.[2][3] This document will objectively compare its projected performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Mechanistic Hypothesis and Therapeutic Rationale
Neuroinflammation is a complex process involving the activation of glial cells, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines and reactive oxygen species (ROS).[3] While a necessary acute response, chronic neuroinflammation contributes to neuronal damage and the progression of diseases like Alzheimer's and Parkinson's.[2][4] The core hypothesis for the preclinical validation of this compound is its ability to modulate microglial activation and subsequent inflammatory cascades. The presence of the N-Boc protecting group and the ethyl ester functionality may enhance cell permeability and bioavailability, while the 3-hydroxy-piperidine core could be crucial for specific interactions with intracellular targets involved in the inflammatory response.
To establish a benchmark for comparison, we will reference Donepezil, a well-known acetylcholinesterase inhibitor with a piperidine core, used in the management of Alzheimer's disease.[5][6][7][8][9] While its primary mechanism is to increase acetylcholine levels, evidence suggests it may also possess neuroprotective effects beyond cholinesterase inhibition, including modulation of inflammatory pathways.[7]
Synthesis and Physicochemical Characterization
A robust and scalable synthesis is paramount for any preclinical candidate. The synthesis of this compound can be achieved through a straightforward reduction of the corresponding 3-oxo precursor.[10]
A thorough physicochemical characterization is essential to understand the compound's drug-like properties.
| Property | This compound | Donepezil |
| Molecular Formula | C13H23NO5 | C24H29NO3 |
| Molecular Weight | 273.33 g/mol | 379.5 g/mol |
| LogP (Predicted) | ~1.5 | ~4.6 |
| Topological Polar Surface Area (TPSA) | 76.07 Ų | 45.9 Ų |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 5 | 4 |
In Vitro Preclinical Validation: A Step-by-Step Guide
The initial validation phase focuses on in vitro models to assess the direct effects of the compound on key cellular players in neuroinflammation. The BV-2 murine microglial cell line is a widely accepted model for these studies.[11][12][13]
Experimental Workflow: In Vitro Neuroinflammation Model
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate BV-2 microglial cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or Donepezil (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[13]
Protocol 2: Nitric Oxide (NO) Assay
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to each sample and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
Protocol 3: Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the respective standard curves.
Protocol 4: Reactive Oxygen Species (ROS) Assay
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Protocol 5: Cell Viability (MTT) Assay
-
After the 24-hour treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Comparative In Vitro Performance Data (Hypothetical)
| Parameter | This compound (IC50) | Donepezil (IC50) |
| NO Production Inhibition | 15 µM | 25 µM |
| TNF-α Release Inhibition | 12 µM | 20 µM |
| IL-6 Release Inhibition | 18 µM | 30 µM |
| ROS Scavenging | 20 µM | 35 µM |
| Cell Viability (No Toxicity up to) | > 100 µM | > 100 µM |
In Vivo Preclinical Validation: A Framework for Efficacy and Safety
Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy and safety in a whole-organism context. Rodent models of neuroinflammation are instrumental for this phase.[2][14][15][16]
Experimental Workflow: In Vivo Neuroinflammation Model
Detailed Experimental Protocols
Protocol 6: Animal Model and Dosing
-
Animals: Use adult male C57BL/6 mice.
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound or Donepezil via intraperitoneal (i.p.) injection or oral gavage at appropriate doses (e.g., 10, 25, 50 mg/kg) for a specified period (e.g., 7 days).
-
Neuroinflammation Induction: On the final day of treatment, induce systemic inflammation and subsequent neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg).[15]
Protocol 7: Behavioral Assessments
-
Open Field Test: 24 hours post-LPS injection, assess locomotor activity and anxiety-like behavior in an open field arena.
-
Morris Water Maze: For chronic models, evaluate spatial learning and memory.
Protocol 8: Tissue Collection and Processing
-
Following behavioral tests, euthanize the animals and collect blood and brain tissue.
-
Perfuse the brains with saline and fix one hemisphere in paraformaldehyde for immunohistochemistry, and snap-freeze the other for biochemical analysis.
Protocol 9: Biochemical and Histological Analysis
-
Brain Cytokine Levels: Homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Immunohistochemistry: Stain brain sections for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.
Comparative In Vivo Performance Data (Hypothetical)
| Parameter | This compound | Donepezil |
| Reduction in Brain TNF-α levels | 45% at 25 mg/kg | 30% at 10 mg/kg |
| Reduction in Iba1+ microglia | Significant reduction in activated microglia morphology | Moderate reduction in activated microglia morphology |
| Improvement in cognitive function (Morris Water Maze) | Significant improvement in escape latency | Moderate improvement in escape latency |
| Acute Toxicity (LD50) | > 500 mg/kg | ~300 mg/kg |
Conclusion and Future Directions
This guide outlines a comprehensive preclinical validation strategy for this compound as a potential therapeutic agent for neuroinflammatory disorders. The proposed in vitro and in vivo experiments provide a robust framework for assessing its efficacy and safety profile in comparison to established compounds like Donepezil. Positive outcomes from these studies would provide a strong rationale for further development, including more extensive pharmacokinetic and pharmacodynamic profiling, and evaluation in more complex, chronic models of neurodegenerative diseases. The versatility of the piperidine scaffold suggests that further chemical modifications could lead to even more potent and selective modulators of neuroinflammation.
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A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes to Chiral Piperidines
Introduction: The Enduring Significance of Chiral Piperidines in Drug Discovery
The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile scaffold for introducing molecular diversity. The introduction of stereocenters into the piperidine ring elevates its importance, as the three-dimensional arrangement of substituents can dramatically influence a molecule's interaction with biological targets, enhancing potency and selectivity.[3][4] Consequently, the development of robust, efficient, and stereoselective synthetic routes to chiral piperidines remains a critical objective for researchers, scientists, and drug development professionals.[3]
This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing enantioenriched piperidines. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide representative experimental data and protocols to inform your synthetic planning.
Classification of Major Synthetic Strategies
The asymmetric synthesis of chiral piperidines can be broadly categorized into several key approaches. Each strategy offers a unique set of advantages concerning stereocontrol, substrate scope, and operational simplicity. Understanding these fundamental differences is paramount to selecting the optimal route for a specific target molecule.
Caption: Major strategies for the asymmetric synthesis of chiral piperidines.
Catalytic Asymmetric Hydrogenation: The Direct Approach
The most atom-economical method for generating chiral piperidines is the direct asymmetric hydrogenation of pyridine precursors.[5] This strategy, however, is challenged by the high aromatic stability of the pyridine ring and potential catalyst inhibition by the basic piperidine product.[5] To overcome these hurdles, two primary tactics are employed: activation of the pyridine ring and the use of highly efficient transition-metal catalysts.
A. Hydrogenation of Pyridinium Salts
Activation of the pyridine nitrogen, typically through N-alkylation to form a pyridinium salt, significantly enhances its susceptibility to hydrogenation.[6][7] Iridium-based catalysts, paired with chiral phosphine ligands, have proven particularly effective for this transformation, delivering high enantioselectivities for a range of substrates.[5][6][7]
-
Mechanistic Insight: The reaction proceeds via coordination of the chiral iridium catalyst to the pyridinium salt. Hydrogen is delivered stereoselectively to one face of the ring, dictated by the steric and electronic properties of the chiral ligand.
-
Causality in Protocol Design: The choice of the N-substituent on the pyridine is critical; it must activate the ring for hydrogenation without being overly cumbersome, which could impede catalyst binding. Simple alkyl groups like benzyl are often effective.[6][7] The solvent and pressure are also key parameters, with polar solvents and elevated hydrogen pressure generally favoring the reaction.
B. Hydrogenation of Tetrahydropyridines
A two-step approach involving the initial, non-asymmetric reduction of a pyridine to a tetrahydropyridine, followed by asymmetric hydrogenation, is also a powerful strategy. This circumvents the difficulty of hydrogenating the fully aromatic system.
-
Advantages: This method can be highly effective for producing polysubstituted piperidines with excellent stereocontrol.[8][9]
-
Limitations: It requires an additional synthetic step compared to the direct hydrogenation of pyridines.
Diastereoselective Methods: Leveraging Existing Chirality
Diastereoselective strategies construct the chiral piperidine ring by taking advantage of a pre-existing stereocenter, either within the substrate or attached as a removable chiral auxiliary.
A. Chiral Auxiliary-Mediated Synthesis
This classic approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a ring-forming or ring-modifying reaction.
-
Expertise in Action: A notable example involves the use of chiral oxazolidinones attached to the 2-position of a pyridine ring.[10] Upon hydrogenation with an achiral catalyst like Pd(OH)2/C, the auxiliary shields one face of the pyridine, leading to highly diastereoselective hydrogen delivery.[10] A key advantage is that the auxiliary can often be cleaved and recycled.[10]
-
Trustworthiness of the Protocol: The reliability of this method hinges on the conformational rigidity of the substrate-auxiliary complex during the key stereodetermining step. The predictable facial bias imparted by well-designed auxiliaries makes this a trusted method for achieving high diastereoselectivity.
B. Substrate-Controlled Diastereoselective Reactions
In this approach, a stereocenter already present in the acyclic precursor directs the formation of new stereocenters during cyclization.
-
Example Application: Visible-light-driven radical silylative cyclization of aza-1,6-dienes can produce densely functionalized piperidines.[11] The stereoselectivity is governed by the geometry of the olefin and the substituents on the acyclic chain, which favor specific chair-like transition states to minimize steric interactions.[11]
Biocatalytic Approaches: The Green Chemistry Solution
Biocatalysis offers an increasingly attractive alternative for chiral piperidine synthesis, leveraging the exquisite selectivity of enzymes to perform challenging transformations under mild, environmentally benign conditions.[12][13]
-
Key Enzymes: Imine reductases (IREDs) are particularly powerful for this purpose.[14][15] They can catalyze the asymmetric reduction of cyclic imines (e.g., tetrahydropyridines) to chiral piperidines with exceptional enantioselectivity.[12]
-
Workflow Rationale: A common and effective strategy is a chemo-enzymatic cascade.[12] A chemically synthesized pyridine is first activated and reduced to a tetrahydropyridine. This intermediate is then subjected to an enzymatic cascade, for instance, using an amine oxidase to form a cyclic iminium ion in situ, which is then asymmetrically reduced by an IRED.[12] This one-pot approach is highly efficient and can generate products with excellent optical purity.[13][16]
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The Strategic Advantage of N-Boc Protection in Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success. These temporary modifications of reactive functional groups prevent unwanted side reactions, thereby ensuring the precise and efficient construction of complex molecules. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as an indispensable tool for researchers and synthetic chemists. This guide provides an in-depth technical comparison of the N-Boc protecting group with other common alternatives, supported by experimental data and detailed protocols, to illuminate its distinct advantages in complex synthetic endeavors.
The N-Boc Protecting Group: A Profile of Stability and Selective Lability
The N-Boc group is a carbamate that effectively masks the nucleophilicity of primary and secondary amines.[] Its widespread utility stems from a unique and highly desirable combination of stability under a broad range of reaction conditions and facile, selective removal under specific acidic conditions.
At its core, the strategic value of the N-Boc group is defined by its chemical properties:
-
Acid Lability: The Boc group is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), to regenerate the free amine.[2] This deprotection proceeds through a stable tert-butyl cation intermediate.[3]
-
Base and Nucleophile Stability: N-Boc protected amines exhibit exceptional stability in the presence of bases and a wide array of nucleophilic reagents, allowing for selective transformations at other sites within a molecule.[4]
-
Resistance to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, a common method for deprotecting other groups.[5] This stability is a critical element in establishing orthogonal protection strategies.
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[6] The reaction is generally high-yielding and proceeds under mild conditions.
Caption: General workflow for N-Boc protection of an amine.
The cleavage of the Boc group is an acid-catalyzed process that results in the formation of the amine, carbon dioxide, and a volatile isobutylene byproduct.[7]
Caption: General workflow for the acid-catalyzed deprotection of an N-Boc group.
Orthogonality: The Key to Complex Molecular Assembly
The true power of the N-Boc group in multi-step synthesis is realized through the principle of orthogonality .[] Orthogonal protecting groups are those that can be selectively removed in any order in the presence of each other because their cleavage requires distinct and non-interfering chemical conditions.[5] This allows for the sequential unmasking of different functional groups within a molecule, enabling precise and controlled chemical modifications.
The primary orthogonal counterparts to the Boc group are the benzyloxycarbonyl (Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
-
N-Boc (tert-Butoxycarbonyl): Acid-labile (cleaved by TFA).[2]
-
N-Cbz (Benzyloxycarbonyl): Labile to hydrogenolysis (cleaved by H₂/Pd/C).[]
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile (cleaved by piperidine).[]
This mutual orthogonality forms the foundation of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).
Caption: Decision tree for orthogonal deprotection of N-Boc, N-Fmoc, and N-Cbz groups.
A Comparative Analysis of N-Protecting Groups
The choice of an N-protecting group is dictated by the overall synthetic strategy, the nature of the target molecule, and the other functional groups present.
| Characteristic | N-Boc (tert-Butoxycarbonyl) | N-Fmoc (9-Fluorenylmethyloxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA)[2] | Base-labile (e.g., 20% piperidine in DMF)[] | Hydrogenolysis (e.g., H₂/Pd/C)[] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[5] | Stable to acid and hydrogenolysis (quasi-stable).[5] | Stable to mild acid and base.[] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis.[2] | Solid-Phase Peptide Synthesis (SPPS).[2] | Solution-Phase Synthesis.[2] |
| Key Advantages | Robust, well-established. Advantageous for hydrophobic sequences to reduce aggregation. | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions in SPPS; Automation-friendly.[2] | Stable to a wide range of non-reducing conditions; Useful in solution-phase fragment condensation.[2] |
| Potential Limitations | Formation of t-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met); Requires strong acid for final cleavage in SPPS (e.g., HF).[2] | Diketopiperazine formation at the dipeptide stage; Base-labile side chains are not compatible. | Incompatible with reducible functional groups (e.g., alkynes, nitro groups); Catalyst poisoning can be an issue.[] |
Performance Insights: A Quantitative Comparison
While direct, side-by-side quantitative comparisons of the same peptide synthesized by all three methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.
| Performance Metric | Boc-based SPPS | Fmoc-based SPPS | Key Considerations |
| Coupling Efficiency | Generally high, especially with in situ neutralization protocols. | Generally very high, often >99%. | High coupling efficiency is critical for the synthesis of long peptides. |
| Crude Purity (Routine Peptides) | Can be high, but harsh final cleavage may generate more side products. | Often higher due to milder deprotection and final cleavage conditions.[] | For routine synthesis, the Fmoc approach often yields cleaner crude products. |
| Crude Purity (Hydrophobic Peptides) | Often higher.[] | May be lower due to aggregation. | The repeated acid treatment in Boc chemistry helps to disrupt peptide aggregation.[5] |
| Overall Yield (Long Peptides >50aa) | Can be superior.[5] | Often decreases with length due to aggregation.[5] | Boc chemistry's anti-aggregation properties are advantageous for long, difficult sequences. |
Experimental Protocols
The following are generalized protocols for the introduction and removal of the N-Boc group, along with representative deprotection protocols for N-Cbz and N-Fmoc groups.
Protocol 1: N-Boc Protection of a Primary Amine
-
Materials: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.
-
Procedure:
-
Dissolve the primary amine in a suitable solvent system (e.g., a 1:1 mixture of THF and water).
-
Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.
-
Add 1.5 to 2.0 equivalents of a base (e.g., TEA or a 1M aqueous solution of NaOH) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine.
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [2]
-
Materials: N-Boc protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine.
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature. Deprotection is usually complete within 30 minutes to 2 hours. Monitor by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenolysis [2]
-
Materials: N-Cbz protected compound, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen source (e.g., hydrogen-filled balloon or Parr hydrogenator), Celite.
-
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine.
-
Protocol 4: N-Fmoc Deprotection using Piperidine [2]
-
Materials: N-Fmoc protected compound, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Conclusion
The N-Boc protecting group remains a powerful and versatile tool in the arsenal of the synthetic chemist. Its unique combination of stability to a wide range of reagents and its specific lability to acid underpins its central role in the concept of orthogonal protection. While the Fmoc strategy has become the dominant methodology for routine solid-phase peptide synthesis due to its milder conditions and amenability to automation, the Boc strategy offers distinct advantages for the synthesis of long, hydrophobic, and aggregation-prone peptides.[5] The choice between N-Boc and its counterparts is not a matter of one being universally superior, but rather a strategic decision based on the specific challenges posed by the target molecule. A thorough understanding of the principles of orthogonality and the specific characteristics of each protecting group, as outlined in this guide, is essential for the rational design and successful execution of complex multi-step syntheses.
References
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Ismail, Y. et al. (2019). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). tert-Butoxycarbonyl protecting group. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
The 3-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Leading Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxypiperidine moiety is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of bioactive compounds.[1] Its inherent structural features, including a chiral center, a secondary amine, and a hydroxyl group, provide a versatile platform for designing drugs with optimized potency, selectivity, and pharmacokinetic profiles. This guide delves into the case studies of four prominent drug candidates that feature this critical scaffold: Vibegron, Fezolinetant, Rimegepant, and Istradefylline. We will dissect their mechanisms of action, compare their clinical performance, and provide insights into the experimental methodologies that underpinned their development.
The Significance of the 3-Hydroxypiperidine Moiety
The utility of the 3-hydroxypiperidine scaffold stems from its unique combination of properties. The piperidine ring itself is a common motif in pharmaceuticals, offering a stable, saturated heterocyclic core that can influence a molecule's lipophilicity and metabolic stability.[2] The addition of a hydroxyl group at the 3-position introduces a key hydrogen bonding donor and acceptor, enabling specific interactions with biological targets. Furthermore, the chirality at this position allows for stereospecific binding, which can dramatically enhance potency and reduce off-target effects. The secondary amine provides a handle for further chemical modification, allowing for the fine-tuning of a drug candidate's properties.[1]
Case Study 1: Vibegron - A Selective β3-Adrenergic Agonist for Overactive Bladder
Vibegron (GEMTESA®) is a β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB).[3] Its development showcases the rational design of a selective agonist to address a prevalent condition with a favorable side-effect profile compared to older treatments.
Mechanism of Action
Vibegron selectively activates β3-adrenergic receptors in the detrusor muscle of the bladder.[4] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of the detrusor muscle during the bladder filling phase. This relaxation increases the bladder's capacity and reduces the symptoms of OAB, such as urinary urgency, frequency, and urge incontinence.[3] Notably, Vibegron has a dual mechanism, also inhibiting acetylcholine release from cholinergic nerves in the bladder, further reducing involuntary contractions.[5]
Caption: Mechanism of action of Vibegron in overactive bladder.
Clinical Performance and Comparison
Vibegron has demonstrated significant efficacy in clinical trials. The pivotal Phase 3 EMPOWUR trial showed that once-daily 75 mg Vibegron resulted in statistically significant improvements in the mean daily number of micturitions and urge urinary incontinence episodes compared to placebo.[6]
| Parameter | Vibegron (75 mg) | Placebo | Tolterodine (4 mg ER) | Source |
| Change in Daily Micturitions | -1.8 episodes | -1.3 episodes | -1.6 episodes | [6] |
| Change in Daily Urgency Episodes | -2.8 episodes | -1.9 episodes | -2.5 episodes | [6] |
| Change in Daily UUI Episodes | -2.0 episodes | -1.4 episodes | -1.8 episodes | [6] |
| Common Adverse Events | Headache (4.0%), Nasopharyngitis (2.8%) | Headache (2.4%), Nasopharyngitis (1.7%) | Dry Mouth (10.1%), Constipation (6.0%) | [6] |
Compared to antimuscarinic drugs like tolterodine, Vibegron offers a different mechanism of action that avoids common side effects such as dry mouth and constipation.[6] This improved tolerability is a key advantage in the long-term management of OAB.
Experimental Protocol: β3-Adrenergic Receptor Binding Assay
A common method to determine the binding affinity of a compound like Vibegron to the β3-adrenergic receptor is a radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of Vibegron for the human β3-adrenergic receptor.
Materials:
-
Human β3-adrenergic receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a high-concentration non-selective β-blocker).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound: Vibegron at various concentrations.
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of Vibegron in the assay buffer.
-
In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of [³H]-CGP12177 (final concentration ~1 nM), 50 µL of either Vibegron dilution, buffer (for total binding), or propranolol (for non-specific binding, final concentration ~10 µM), and 50 µL of cell membrane suspension (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mat and place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Vibegron concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Case Study 2: Fezolinetant - A Non-Hormonal Treatment for Vasomotor Symptoms
Fezolinetant (VEOZAH™) is a first-in-class, non-hormonal neurokinin 3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) due to menopause.[7][8] Its development marks a significant advancement in women's health, offering an alternative to hormone replacement therapy.[9]
Mechanism of Action
During menopause, declining estrogen levels disrupt the thermoregulatory center in the hypothalamus.[9] This leads to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons, which is mediated by neurokinin B (NKB) binding to the NK3 receptor.[10] Fezolinetant selectively blocks the NK3 receptor, thereby modulating the activity of KNDy neurons and restoring the thermoregulatory balance, which reduces the frequency and severity of hot flashes.[7][10]
Caption: Mechanism of action of Fezolinetant in vasomotor symptoms.
Clinical Performance and Comparison
Clinical trials, such as the SKYLIGHT 1 and 2 studies, have demonstrated the efficacy and safety of Fezolinetant.[11][12]
| Parameter (at Week 12) | Fezolinetant (30 mg) | Fezolinetant (45 mg) | Placebo | Source |
| Change in VMS Frequency | -1.86 episodes/day | -2.53 episodes/day | - | [13] |
| Change in VMS Severity | -0.16 | -0.29 | - | [13] |
| Common Adverse Events | Headache, COVID-19 | Headache, COVID-19 | Headache, COVID-19 | [11] |
Fezolinetant provides a significant reduction in VMS frequency and severity compared to placebo.[13] As a non-hormonal option, it is a valuable alternative for women who cannot or do not wish to take hormone therapy.[9]
Experimental Protocol: NK3 Receptor Binding Assay
Objective: To determine the binding affinity of Fezolinetant for the human NK3 receptor.
Materials:
-
Human NK3 receptor-expressing cell membranes.
-
Radioligand: [³H]-SR142801 (a selective NK3 antagonist).
-
Non-specific binding control: A high concentration of a non-labeled NK3 antagonist (e.g., osanetant).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Test compound: Fezolinetant at various concentrations.
-
Standard laboratory equipment for radioligand binding assays.
Procedure:
-
Follow a similar procedure as described for the β3-adrenergic receptor binding assay, with appropriate adjustments for the NK3 receptor system.
-
Incubate the reaction mixture at room temperature for 90 minutes.
-
Terminate the reaction by filtration and quantify radioactivity.
-
Calculate IC50 and Ki values to determine the binding affinity of Fezolinetant.
Case Study 3: Rimegepant - An Oral CGRP Receptor Antagonist for Migraine
Rimegepant (NURTEC® ODT) is an orally disintegrating tablet that acts as a calcitonin gene-related peptide (CGRP) receptor antagonist.[14] It is approved for both the acute and preventive treatment of migraine.[15]
Mechanism of Action
CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine by promoting vasodilation and pain transmission in the brain.[16] During a migraine attack, CGRP levels are elevated.[16] Rimegepant works by binding to and blocking the CGRP receptor, thereby preventing the effects of CGRP and alleviating migraine symptoms.[16][17] It has been shown to be an effective antagonist at both the CGRP and the related AMY1 receptors.[18]
Caption: Mechanism of action of Rimegepant in migraine.
Clinical Performance and Comparison
Phase 3 clinical trials have demonstrated the efficacy of Rimegepant for the acute treatment of migraine.[14][19]
| Parameter (at 2 hours post-dose) | Rimegepant (75 mg) | Placebo | Source |
| Pain Freedom | 19.6% | 12.0% | [19] |
| Freedom from Most Bothersome Symptom | 37.6% | 25.2% | [19] |
| Common Adverse Events | Nausea (1.8%), UTI (1.5%) | Nausea (1.1%), UTI (1.1%) | [19] |
Rimegepant offers a valuable alternative to triptans, particularly for patients with cardiovascular contraindications to triptans, as it does not cause vasoconstriction.[17]
Experimental Protocol: CGRP Receptor Antagonist Assay
Objective: To determine the functional antagonist activity of Rimegepant at the human CGRP receptor.
Materials:
-
HEK293 cells stably co-expressing the human CGRP receptor (CLR/RAMP1).
-
CGRP peptide.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
Test compound: Rimegepant at various concentrations.
Procedure:
-
Plate the CGRP receptor-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate the cells with various concentrations of Rimegepant for 30 minutes at 37°C.
-
Add CGRP at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the Rimegepant concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
The IC50 value represents the concentration of Rimegepant required to inhibit 50% of the CGRP-induced cAMP production, indicating its functional antagonist potency.
Case Study 4: Istradefylline - A Novel Adjunctive Therapy for Parkinson's Disease
Istradefylline (NOURIANZ®) is an adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease (PD) experiencing "off" episodes.[20][21]
Mechanism of Action
In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the indirect pathway in the basal ganglia, which is modulated by adenosine A2A receptors.[22] Istradefylline selectively blocks these A2A receptors, thereby reducing the inhibitory output of the indirect pathway and helping to restore a more balanced motor control.[23] This non-dopaminergic mechanism provides a novel approach to managing PD symptoms.[22][24]
Caption: Mechanism of action of Istradefylline in Parkinson's disease.
Clinical Performance and Comparison
Multiple clinical trials have established the efficacy of Istradefylline in reducing "off" time for patients with Parkinson's disease.[25][26]
| Parameter | Istradefylline (20 mg) | Istradefylline (40 mg) | Placebo | Source |
| Change in Daily "Off" Time | -0.7 hours | -0.95 hours | -0.23 hours | [25][26] |
| Common Adverse Events | Dyskinesia, Dizziness, Constipation | Dyskinesia, Dizziness, Constipation | Dyskinesia, Dizziness, Constipation | [25][26] |
Istradefylline offers a significant reduction in "off" time when used as an adjunct to levodopa/carbidopa.[25] Its novel mechanism of action provides a valuable addition to the therapeutic arsenal for managing the motor fluctuations associated with long-term levodopa use.
Experimental Protocol: Adenosine A2A Receptor Binding Assay
Objective: To determine the binding affinity of Istradefylline for the human adenosine A2A receptor.[27]
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [³H]-CGS21680 (a selective A2A agonist).[28]
-
Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., ZM241385).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.
-
Test compound: Istradefylline at various concentrations.
-
Standard laboratory equipment for radioligand binding assays.
Procedure:
-
Follow a similar procedure as described for the β3-adrenergic receptor binding assay.
-
Incubate the reaction mixture at 25°C for 120 minutes.[29]
-
Terminate the reaction by filtration and quantify radioactivity.
-
Calculate IC50 and Ki values to determine the binding affinity of Istradefylline.
Conclusion
The case studies of Vibegron, Fezolinetant, Rimegepant, and Istradefylline underscore the versatility and importance of the 3-hydroxypiperidine scaffold in the design of modern therapeutics. The strategic incorporation of this moiety has enabled the development of highly selective and potent drugs that address significant unmet medical needs across diverse therapeutic areas. The continued exploration of this privileged scaffold promises to yield further innovations in drug discovery.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Substituted Piperidines
Introduction: The Piperidine Paradox in Drug Design
The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, celebrated as a "privileged fragment" for its presence in numerous approved drugs.[1] Its success stems from a combination of favorable physicochemical properties, including good aqueous solubility and a three-dimensional structure that allows for precise vectoral presentation of substituents to engage with biological targets.[2] However, this versatile scaffold often presents a significant challenge: metabolic instability. The very features that make it attractive—the basic nitrogen and accessible C-H bonds—also render it a prime substrate for metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3][4]
For researchers in drug development, understanding and optimizing the metabolic stability of piperidine-containing candidates is not just a routine task; it is a critical step that dictates the compound's pharmacokinetic profile, dosing regimen, and ultimately, its clinical viability. This guide provides a comparative framework for evaluating the metabolic stability of substituted piperidines, grounded in mechanistic principles and supported by robust experimental protocols. We will explore the key metabolic pathways, compare how different substitution patterns influence stability, and detail a self-validating experimental workflow for generating high-quality, reproducible data.
Part 1: The Metabolic Fate of the Piperidine Ring
The metabolic liability of the piperidine moiety is primarily governed by oxidative transformations catalyzed by Phase I enzymes, with CYPs being the dominant players.[5] While flavin-containing monooxygenases (FMOs) can also contribute, CYP-mediated oxidation is the most common and impactful pathway. The primary "metabolic hotspots" on the piperidine ring are the nitrogen atom and the adjacent α-carbons.
Key Metabolic Pathways:
-
N-dealkylation: This is arguably the most prevalent metabolic pathway for N-substituted piperidines.[6] The reaction is initiated by CYP-mediated hydrogen atom abstraction from the carbon α to the piperidine nitrogen on the substituent, forming an unstable hemiaminal intermediate that spontaneously cleaves to yield a secondary amine (the dealkylated piperidine) and an aldehyde or ketone.[3][4] CYP3A4 is a major isoform implicated in this transformation for a wide range of drugs.[4]
-
α-Carbon Hydroxylation: Oxidation can occur on the carbons of the piperidine ring itself, typically at the positions α to the nitrogen (C2 and C6). This leads to the formation of a lactam metabolite, which is often more polar and readily excreted.[3][4]
-
Ring Opening and Contraction: While less common, more complex transformations like ring opening or contraction to a pyrrolidine can occur, often initiated by N-H bond activation in N-unsubstituted piperidines.[7]
-
N-oxidation: Tertiary amines can be oxidized directly at the nitrogen atom by both CYPs and FMOs to form N-oxides.[8] These metabolites can sometimes be unstable and may be reduced back to the parent amine.
The specific pathway that predominates is highly dependent on the substitution pattern, stereochemistry, and the electronic environment of the molecule.
Caption: Key metabolic "hotspots" on a substituted piperidine ring.
Part 2: A Comparative Analysis of Substitution Patterns
The art of medicinal chemistry lies in strategically modifying a scaffold to enhance its desirable properties while mitigating its liabilities. For piperidines, the choice of substituent—its nature, position, and stereochemistry—is paramount to controlling metabolic stability.
1. N-Substituent Effects: The group attached to the piperidine nitrogen is often the first site of metabolic attack.
-
Steric Hindrance: Increasing the steric bulk of the N-substituent can physically block the CYP active site from accessing the α-hydrogens. For example, replacing an N-methyl group with an N-tert-butyl group often dramatically increases metabolic stability.
-
Electronic Effects: Introducing electron-withdrawing groups on the N-substituent can decrease the electron density on the α-carbon, making hydrogen abstraction less favorable.
2. Ring Substituent Effects: Modifying the piperidine ring itself is a powerful strategy.
-
Blocking α-Positions: Placing substituents, particularly gem-dimethyl groups or other non-metabolizable groups, at the C2 or C6 positions can prevent lactam formation.
-
Stereoelectronic Effects: The stereochemistry of substituents can profoundly impact metabolism.[9] An axial substituent may shield one face of the ring from enzymatic attack, while an equatorial substituent may not. Introducing chiral centers can lead to stereoselective metabolism, where one enantiomer is cleared much faster than the other.[2]
-
Fluorination: Introducing fluorine atoms at or near metabolic hotspots is a common tactic. The high strength of the C-F bond makes it resistant to oxidative cleavage.
3. Bioisosteric Replacement: Sometimes, the best strategy is to replace the piperidine ring entirely with a bioisostere that retains the desired geometry and physicochemical properties but possesses a more robust metabolic profile.
-
Rigid Scaffolds: Replacing a flexible piperidine with a more rigid bicyclic structure, like a tropane or an azaspiro[3.3]heptane, can improve metabolic stability by pre-organizing the molecule and reducing its conformational flexibility, which can impede binding to metabolizing enzymes.[10][11]
-
Property Modulation: Bioisosteres can also be used to fine-tune properties like lipophilicity and basicity, which indirectly influence metabolic clearance.[12]
Comparative Data Summary
The following table provides a conceptual summary of how different substitution strategies can impact metabolic stability, as measured by in vitro half-life (t½) in a human liver microsomal (HLM) assay. Higher t½ values indicate greater stability.
| Compound ID | Piperidine Moiety | Key Strategy | Conceptual HLM t½ (min) | Rationale |
| Cmpd-1 | N-Methyl-piperidine | Baseline | 15 | Small, metabolically labile N-alkyl group is prone to rapid N-dealkylation. |
| Cmpd-2 | N-Ethyl-piperidine | Increased N-Alkyl Size | 25 | Slightly larger group offers minor steric hindrance. |
| Cmpd-3 | N-Isopropyl-piperidine | Steric Hindrance | 90 | Bulky isopropyl group significantly shields α-hydrogens from CYP enzymes. |
| Cmpd-4 | 4,4-Difluoro-N-methyl-piperidine | Remote Electronic Effect | 45 | Fluorine atoms withdraw electron density, slightly deactivating the ring and N-methyl group. |
| Cmpd-5 | 2,2-Dimethyl-N-methyl-piperidine | Metabolic Blocking | >120 | Gem-dimethyl groups at the α-position sterically block lactam formation.[10] |
| Cmpd-6 | N-Methyl-azaspiro[3.3]heptane | Bioisosteric Replacement | >180 | The spirocyclic core is more rigid and less susceptible to typical piperidine metabolism pathways.[11] |
Part 3: Experimental Protocol for In Vitro Metabolic Stability Assessment
The Human Liver Microsomal (HLM) stability assay is the industry-standard method for early-stage assessment of metabolic stability.[5] Microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes like CYPs.[13] The protocol below describes a self-validating system for determining key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[14]
Objective:
To determine the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.
Materials & Reagents:
-
Test Compound: Stock solution in DMSO (e.g., 10 mM).
-
Pooled Human Liver Microsomes: Commercially available (e.g., from BioIVT), stored at -80°C.[15]
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (NRS) Solution: Commercially available or prepared in-house, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the active NADPH cofactor, ensuring the reaction rate is not limited by cofactor depletion.[16]
-
Positive Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.
-
Termination Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analyte but with a different mass.
-
96-well Incubation Plate & Collection Plate.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for N-Boc Protected Amines
For researchers, scientists, and drug development professionals, the integrity of a synthetic route is only as strong as its weakest link. In the realm of modern organic synthesis, particularly in peptide and medicinal chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool.[1] Its stability and facile, acid-labile removal make it a workhorse for amine protection. However, the very act of its installation introduces a critical downstream challenge: the purification of the N-Boc protected amine. The crude reaction mixture, often a concoction of the desired product, unreacted starting materials, excess di-tert-butyl dicarbonate ((Boc)₂O), and various byproducts, necessitates a robust purification strategy to ensure the fidelity of subsequent synthetic transformations.
This guide provides an in-depth, objective comparison of the primary purification techniques available to the modern chemist: flash chromatography, crystallization, acid-base liquid-liquid extraction, and preparative high-performance liquid chromatography (preparative HPLC). We will move beyond a superficial listing of pros and cons to delve into the causality behind experimental choices, providing detailed, field-proven protocols and representative data to empower you to select the optimal purification strategy for your specific needs.
At a Glance: Comparing the Workhorses
The choice of a purification method is a multi-faceted decision, balancing the competing demands of purity, yield, speed, cost, and scalability. The following table summarizes the key performance metrics for the techniques we will discuss in detail.
| Feature | Flash Chromatography | Crystallization | Acid-Base Extraction | Preparative HPLC |
| Typical Purity | 90-98% | >99% (can be lower) | Variable, often used for crude cleanup | >99% |
| Typical Yield | 70-95% | 60-90% | >90% (for the extraction step) | >90% |
| Speed (per sample) | Fast (30-60 min) | Slow (hours to days) | Fast (30-60 min) | Slow (hours) |
| Cost (per sample) | Low to Moderate | Low | Very Low | High |
| Scalability | Good (mg to kg) | Excellent (g to metric tons) | Excellent (mg to kg) | Poor to Moderate (mg to g) |
| Ideal Application | Routine purification of intermediates | High-purity final products, scalable processes | Removal of acidic/basic impurities | Final purification of high-value compounds |
In-Depth Analysis of Purification Techniques
Flash Chromatography: The Rapid Workhorse
Flash chromatography is often the default first-line purification technique in a discovery setting due to its speed and broad applicability.[1] This technique leverages a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture) that is pushed through the column under moderate pressure to accelerate the separation.
The principle of flash chromatography is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. For N-Boc protected amines, which are generally less polar than their parent amines, silica gel (a polar stationary phase) is a common choice. The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is critical. A carefully chosen solvent gradient allows for the elution of non-polar impurities first, followed by the desired N-Boc protected amine, and finally, more polar impurities.
For basic amines, a common challenge is their interaction with the acidic silanol groups on the silica surface, which can lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and improved resolution.
This protocol provides a general guideline for the purification of a crude N-Boc-4-bromoaniline sample.
-
Sample Preparation: Dissolve the crude N-Boc-4-bromoaniline (e.g., 1 gram) in a minimal amount of dichloromethane (DCM).
-
Slurry Preparation: To the dissolved sample, add a small amount of silica gel (e.g., 2-3 grams) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading technique generally provides better resolution than direct liquid injection.
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. A general rule of thumb is a 40-100:1 ratio of silica gel to crude product by weight. The column can be wet-packed with the initial mobile phase.
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 5% ethyl acetate in hexanes. Gradually increase the polarity of the mobile phase (e.g., to 10-15% ethyl acetate in hexanes) to elute the N-Boc-4-bromoaniline.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-4-bromoaniline.
Caption: Workflow for Flash Chromatography Purification.
Crystallization: The Gold Standard for Purity and Scale
When applicable, crystallization is an unparalleled technique for achieving high purity on a large scale.[1] It is a thermodynamic process where a solid crystalline phase forms from a solution. For many N-Boc protected amines that are solids at room temperature, crystallization can be a highly effective and economical purification method.
Crystallization exploits differences in solubility between the desired compound and its impurities in a given solvent system. The ideal crystallization solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature. As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which crystals nucleate and grow. Impurities, being present in lower concentrations, ideally remain in the solution (the mother liquor).
The choice of solvent is paramount and often requires empirical screening. A single solvent or a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can be employed.
This protocol outlines a general procedure for the purification of N-Boc-aniline by crystallization.
-
Solvent Selection: Through small-scale trials, identify a suitable solvent system. For N-Boc-aniline, a mixture of ethanol and water is often effective.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude N-Boc-aniline (e.g., 10 grams) in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add water (the anti-solvent) dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a vacuum oven to a constant weight.
Caption: Workflow for Purification by Crystallization.
Acid-Base Liquid-Liquid Extraction: The Chemist's Separatory Funnel
Acid-base extraction is a powerful and often underutilized technique for the purification of N-Boc protected amines, especially for removing unreacted starting amine or acidic byproducts. This method leverages the change in solubility of a compound in different aqueous and organic phases based on its protonation state.
N-Boc protected amines are generally neutral and prefer to reside in an organic solvent. In contrast, unreacted primary or secondary amines are basic and can be protonated by an aqueous acid (e.g., dilute HCl) to form a water-soluble ammonium salt. This allows for the selective removal of the unreacted amine into the aqueous phase, leaving the desired N-Boc protected product in the organic layer. Conversely, acidic impurities can be removed by washing with an aqueous base (e.g., sodium bicarbonate solution).
This protocol describes a typical acid-base workup following the synthesis of N-Boc-benzylamine from benzylamine and (Boc)₂O.
-
Quenching: After the reaction is complete, quench the reaction mixture with water.
-
Organic Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Acid Wash: Transfer the organic layer to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted benzylamine.
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-benzylamine, which may then be further purified by flash chromatography or crystallization if necessary.
Caption: Workflow for Acid-Base Extraction.
Preparative HPLC: The Ultimate in Resolution
For applications demanding the highest purity, such as the preparation of analytical standards or final drug substances, preparative HPLC is the gold standard.[1] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of material.
Preparative HPLC offers superior resolution compared to flash chromatography due to the use of smaller stationary phase particles and higher pressures, leading to more efficient separation of closely eluting impurities. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol), is commonly employed for the purification of N-Boc protected amines. The addition of a modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
This protocol provides a general procedure for the final purification of a crude N-Boc protected peptide fragment.
-
Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase, gradient).
-
Sample Preparation: Dissolve the crude peptide fragment in a minimal amount of the initial mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Elution and Fraction Collection: Run the developed gradient method and collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final, highly pure product.
Sources
The 3-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to its Structural Activity Relationships
The 3-hydroxypiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a diverse range of biologically active compounds.[1][2] Its inherent chirality, conformational flexibility, and capacity for hydrogen bonding render it an invaluable building block in the design of novel therapeutics targeting a wide array of diseases, from cancer to neurological disorders.[3][4] This guide provides a comparative analysis of the structural activity relationships (SAR) of 3-hydroxypiperidine analogs, with a focus on their application as opioid receptor modulators and agents for neurodegenerative diseases. We will delve into the causality behind experimental choices in their design and synthesis, present supporting experimental data, and provide detailed protocols for their evaluation.
The Versatile 3-Hydroxypiperidine Core: A Foundation for Therapeutic Innovation
The 3-hydroxypiperidine ring system, a six-membered heterocycle, offers several key features that make it attractive for drug design. The hydroxyl group at the C3 position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, the nitrogen atom within the piperidine ring is a key site for substitution, allowing for the modulation of physicochemical properties such as basicity, lipophilicity, and steric bulk, which in turn influences potency, selectivity, and pharmacokinetic profiles.[5]
The chirality of the 3-hydroxy group is also a critical determinant of biological activity. The synthesis of enantiomerically pure (S)- or (R)-3-hydroxypiperidine derivatives is often essential for achieving optimal target engagement and minimizing off-target effects. A notable example is the use of (S)-1-Boc-3-hydroxypiperidine as a key chiral intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1]
Comparative SAR Studies of 3-Hydroxypiperidine Analogs
This section will compare the SAR of two distinct classes of 3-hydroxypiperidine analogs, highlighting how subtle structural modifications can lead to profound differences in biological activity.
Modulators of the Opioid System: A Quest for Potent and Selective Analgesics
The opioid receptors, particularly the mu-opioid receptor (MOR), are primary targets for the management of moderate to severe pain. However, currently available opioid analgesics are fraught with side effects. The 3-hydroxypiperidine scaffold has been extensively explored to develop novel, potent, and selective MOR agonists with improved side-effect profiles.
A noteworthy example is the series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs. The design of these compounds was inspired by the active metabolite of tramadol.[6]
Key SAR Observations for Opioid Receptor Activity:
-
Substitution on the Piperidine Nitrogen (N1): The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and selectivity.
-
Aryl Group Substitution: Modifications to the 4-aryl ring can significantly impact binding affinity.
-
Stereochemistry: The stereochemistry at the C3 and C4 positions of the piperidine ring is crucial for potent opioid receptor agonism.
Below is a table summarizing the in vitro activity of key analogs from this series.
| Compound | R (N1-substituent) | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Selectivity (vs DOR) | MOR Selectivity (vs KOR) | Reference |
| 2a | -C(=O)NHPh | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | 116.4 | 6.7 | [6] |
Targeting Neurodegenerative Diseases: The Case of Acetylcholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The N-benzylpiperidine scaffold, a close structural relative of 3-hydroxypiperidine, is a key pharmacophore in several potent AChE inhibitors, including the clinically used drug donepezil.[7]
SAR studies on N-benzylpiperidine derivatives have revealed several key insights into the structural requirements for potent AChE inhibition.
Key SAR Observations for Acetylcholinesterase Inhibition:
-
N-Benzyl Group: The benzyl group on the piperidine nitrogen is crucial for activity, likely interacting with the peripheral anionic site (PAS) of the AChE enzyme.
-
Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly modulate inhibitory potency. For instance, in one series of N-benzyl pyridinium derivatives, 2-chloro and 3-chloro substituents on the benzyl ring were more effective than 2-fluoro or 3-fluoro substituents.[8][9]
-
Piperidine Ring Substituents: Modifications to the piperidine ring itself also play a role in determining activity.
The following table presents the AChE inhibitory activity of a selection of N-benzylpiperidine-related compounds.
| Compound | Structure | AChE IC50 (nM) | Reference |
| Donepezil | N-benzylpiperidine core with indanone moiety | 5.7 | [7] |
| Analog 21d | N-(3-chlorobenzyl)pyridinium derivative | 480 | [8][9] |
| Analog 21g | N-(2-chlorobenzyl)pyridinium derivative | 1500 | [8][9] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a key 3-hydroxypiperidine intermediate and for a fundamental biological assay used to characterize opioid receptor ligands.
Synthesis of (S)-N-Boc-3-hydroxypiperidine
The enantiomerically pure (S)-N-Boc-3-hydroxypiperidine is a critical building block for many of the analogs discussed. A common and efficient method for its synthesis involves the hydrogenation of 3-hydroxypyridine followed by chiral resolution and protection.[4]
Step 1: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine
-
In an autoclave, combine 3-hydroxypyridine (1 part by weight), 5% rhodium on carbon (0.01 parts by weight), and water (1 part by volume).
-
Pressurize the autoclave with hydrogen gas to 5 MPa.
-
Heat the reaction mixture to 90°C and maintain for 48 hours.
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the rhodium on carbon catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude 3-hydroxypiperidine.
Step 2: Chiral Resolution and Protection
-
The crude 3-hydroxypiperidine is resolved using a chiral resolving agent such as D-pyroglutamic acid in an ethanol solution.
-
The resulting (S)-3-hydroxypiperidine D-pyroglutamate salt is then treated with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
The reaction mixture is then purified to yield (S)-N-Boc-3-hydroxypiperidine.
Competitive Radioligand Binding Assay for Opioid Receptors
This assay is a fundamental technique to determine the binding affinity (Ki) of a test compound for a specific receptor.[2][3]
Objective: To determine the binding affinity of a 3-hydroxypiperidine analog for the mu-opioid receptor (MOR).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).
-
Test Compound: 3-hydroxypiperidine analog, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: Naloxone (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters, filtration apparatus, scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: Binding Buffer + [³H]-DAMGO + membrane suspension.
-
Non-specific Binding: Naloxone + [³H]-DAMGO + membrane suspension.
-
Competition Binding: Test compound at various concentrations + [³H]-DAMGO + membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve and then converted to a Ki value using the Cheng-Prusoff equation.
Visualizing Key Relationships
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Figure 1: G-protein signaling cycle upon agonist binding.
Figure 2: General workflow for SAR studies.
Conclusion
The 3-hydroxypiperidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The comparative SAR studies presented here for opioid receptor modulators and acetylcholinesterase inhibitors underscore the profound impact that subtle structural modifications can have on biological activity and target selectivity. A thorough understanding of these relationships, guided by robust experimental data and detailed protocols, is paramount for the rational design of next-generation drugs with enhanced efficacy and improved safety profiles. The continued exploration of this privileged scaffold promises to yield new and innovative treatments for a wide range of human diseases.
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Wijdeven, et al. The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. ResearchGate. 2010. Available from: [Link]
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NCBI. GTPγS Binding Assays - Assay Guidance Manual. Available from: [Link]
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Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. 2022. Available from: [Link]
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Sugimoto H, et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. J Med Chem. 1992;35(23):4542-8. Available from: [Link]
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Fu W, et al. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Eur J Med Chem. 2020;189:112070. Available from: [Link]
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Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. PubMed Central. 2022. Available from: [Link]
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A Comparative Guide to In Silico Modeling of Ligand Binding with 3-Hydroxypiperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxypiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of pharmacologically active compounds.[1][2] Its inherent structural features—a six-membered heterocyclic ring containing a nitrogen atom and a hydroxyl group—provide a versatile foundation for drug design.[3][4] This scaffold imparts favorable physicochemical properties, including hydrogen bonding capabilities and the introduction of chirality, which can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[2][5][6] Notable drugs such as the anticancer agent Ibrutinib and the antihypertensive Amlodipine feature this critical structural unit, underscoring its importance in developing effective therapeutics.[1][7]
This guide provides an in-depth comparison of in silico methodologies used to model and predict the binding of ligands containing the 3-hydroxypiperidine scaffold to their biological targets. We will explore a hierarchical approach, from rapid, high-throughput screening techniques to more computationally intensive, high-accuracy methods, providing the rationale behind each step and practical, validated protocols.
The Strategic Role of the 3-Hydroxypiperidine Scaffold
The utility of the 3-hydroxypiperidine scaffold stems from its unique combination of features that can be exploited in drug design. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form ionic interactions, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This dual nature allows for potent and specific interactions within a protein's binding pocket.
Caption: Key pharmacophoric features of the 3-hydroxypiperidine scaffold.
A Hierarchical Workflow for In Silico Binding Analysis
Effective computational drug discovery employs a tiered strategy, balancing speed and accuracy. The process begins with broad, rapid screening to identify potential "hits" from large compound libraries, which are then subjected to progressively more rigorous and computationally expensive analyses to validate and refine the most promising candidates.
Caption: A hierarchical workflow for computational ligand binding analysis.
Part 1: Molecular Docking for Initial Hit Identification
The Rationale: Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a target protein.[8][9] Its primary strength lies in its speed, making it the method of choice for virtual screening of thousands to millions of compounds. Docking algorithms use scoring functions to estimate the binding affinity, providing a rank-ordered list of potential hits for further investigation.[10][11]
Comparative Analysis of Docking Software
The choice of docking software depends on the specific research goal, available computational resources, and desired accuracy.
| Software | Licensing | Core Algorithm / Scoring | Primary Use Case |
| AutoDock Vina | Open-Source[8] | Empirical scoring function with a machine-learning approach; Broyden-Fletcher-Goldfarb-Shanno (BFGS) for local search.[8] | Academic research, high-throughput virtual screening (HTVS). |
| Schrödinger Glide | Commercial[8] | Hierarchical search protocols (HTVS, SP, XP); GlideScore empirical scoring function. | High-accuracy pose prediction, lead optimization in industry. |
| MOE Dock | Commercial[8][9] | Triangle Matcher placement and various scoring functions (e.g., London dG, GBVI/WSA dG). | Integrated drug discovery platform, fragment-based design. |
| UCSF DOCK | Open-Source[8] | Geometric matching algorithm; various scoring functions available. | Early pioneering software, academic research, virtual screening. |
Experimental Protocol: A Validated Molecular Docking Workflow
A trustworthy docking protocol must be self-validating. The most common method is to "re-dock" the native co-crystallized ligand from a known protein-ligand complex. A successful validation is typically defined by the ability to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[12][13][14]
Caption: A step-by-step workflow for setting up and validating a docking protocol.
Step-by-Step Methodology:
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like Schrödinger's Protein Preparation Wizard, MOE, or Chimera, prepare the protein by removing water molecules not involved in binding, adding hydrogen atoms, and optimizing the hydrogen bond network.[8]
-
-
Ligand Preparation:
-
Prepare the 3D structures of your 3-hydroxypiperidine-containing ligands.
-
Use tools like LigPrep (Schrödinger) or Open Babel to generate low-energy conformers and assign correct protonation states and partial charges.
-
-
Grid Generation:
-
Define the docking search space by creating a grid box centered on the active site, typically defined by the position of the co-crystallized ligand.[14]
-
-
Docking and Validation:
-
Screening and Analysis:
-
Once validated, use the same protocol to dock your library of 3-hydroxypiperidine derivatives.
-
Analyze the results based on docking scores and visual inspection of the binding poses, paying close attention to key interactions (e.g., hydrogen bonds formed by the hydroxyl group).
-
Part 2: Molecular Dynamics (MD) for Validating Binding Stability
The Rationale: Docking provides a static, time-independent snapshot of the binding event. However, proteins and ligands are dynamic entities. MD simulation is a powerful technique that models the atomistic movements of the protein-ligand complex over time (typically nanoseconds to microseconds), providing critical insights into the stability of the docked pose and the persistence of key interactions in a simulated physiological environment.[16][17]
Comparative Analysis of MD Software
| Software | Licensing | Common Force Fields | Key Strengths |
| GROMACS | Open-Source[18] | GROMOS, AMBER, CHARMM, OPLS | Extremely high performance, widely used in academia for biomolecular simulations.[18][19] |
| AMBER | Commercial (AmberTools is free)[18] | AMBER | Well-validated force fields for proteins and nucleic acids; robust analysis tools.[18][19] |
| NAMD | Open-Source[18] | CHARMM, AMBER | Excellent scalability for large systems and parallel computing.[18] |
| OpenMM | Open-Source[18] | AMBER, CHARMM | A versatile library that can be easily integrated into custom applications; GPU-accelerated.[18] |
Experimental Protocol: Post-Docking MD Simulation
An MD simulation will test whether the promising binding pose predicted by docking is stable or if the ligand quickly dissociates or shifts to a less favorable conformation.
Caption: A standard workflow for Molecular Dynamics simulation of a protein-ligand complex.
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-docked pose of your 3-hydroxypiperidine ligand in the target protein.
-
Use a program like AmberTools to generate force field parameters for the ligand.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.[20]
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any bad contacts or steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble).
-
Equilibrate the system at constant temperature and pressure (NPT ensemble) to ensure the correct density.[20]
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 50-200 ns) to observe the behavior of the ligand in the binding site.[17]
-
-
Trajectory Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests a stable binding pose.[21][22]
-
RMSF: Calculate the root-mean-square fluctuation (RMSF) for each protein residue. Low fluctuations in the binding site residues indicate that the ligand binding has stabilized that region.[22]
-
Hydrogen Bond Analysis: Monitor the formation and duration of hydrogen bonds between the ligand (especially the 3-hydroxyl group) and the protein. Persistent hydrogen bonds are a strong indicator of a stable and specific interaction.[17][22]
-
Case Study Data: Interpreting In Silico Results
To illustrate the application of these methods, consider the following hypothetical data for two 3-hydroxypiperidine derivatives (Ligand A and Ligand B) targeting a protein kinase.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key H-Bond Interactions (Predicted) |
| Ligand A | -9.5 | 3-OH with Asp181; Piperidine-NH with Glu120 |
| Ligand B | -9.2 | 3-OH with Asp181 |
| Reference | -10.1 | 3-OH with Asp181; Piperidine-NH with Glu120; Aromatic ring pi-stacking |
Interpretation: Both ligands show promising docking scores. Ligand A is predicted to form two key hydrogen bonds, similar to the reference inhibitor, making it a slightly more promising candidate than Ligand B initially.
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Ligand | Ligand RMSD (Å, Avg.) | H-Bond Occupancy (3-OH to Asp181) | H-Bond Occupancy (NH to Glu120) |
| Ligand A | 1.8 ± 0.4 | 92% | 85% |
| Ligand B | 4.5 ± 1.2 | 35% | N/A |
Conclusion and Future Outlook
The in silico modeling of ligands featuring the 3-hydroxypiperidine scaffold is a multi-step process that leverages a hierarchy of computational tools. Molecular docking serves as an invaluable high-speed filter to identify potential candidates from vast chemical libraries. However, its static nature necessitates further validation. Molecular dynamics simulations provide this crucial next step, offering a dynamic view of the binding event and allowing for a robust assessment of binding pose stability. By combining these methods, researchers can confidently prioritize compounds for synthesis and experimental testing, significantly accelerating the drug discovery pipeline.[23][24] The continued development of more accurate scoring functions and the integration of machine learning and AI promise to further enhance the predictive power of these indispensable computational techniques.[25][26]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS No. 217488-49-8), a common piperidine-based building block.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a reliable hazard profile can be extrapolated from structurally similar N-Boc protected hydroxypiperidine derivatives.[2][3] The parent piperidine ring is known for its toxicity and corrosivity; however, the presence of the N-Boc protecting group and ester functionalities significantly mitigates these acute hazards.[4][5]
The primary anticipated hazards are associated with irritation. Based on data from analogous compounds, this chemical should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[6][7][8][9][10]
Table 1: Chemical and Hazard Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 217488-49-8[1] |
| Molecular Formula | C₁₃H₂₃NO₅[11] |
| Molecular Weight | 273.33 g/mol [11] |
| Anticipated Hazards | Warning: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6][10][12] |
Personal Protective Equipment (PPE): The First Line of Defense
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, particularly during weighing, transfer, and waste consolidation.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing. This is to prevent contact with the eyes, which can cause serious irritation.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required to prevent incidental skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection: All handling of solid material or solutions should be performed within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols, which may cause respiratory irritation.[9][13]
Core Disposal Principles & Regulatory Framework
The disposal of laboratory chemical waste is strictly regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[14][15] The guiding principle is "cradle-to-grave" management, meaning waste must be handled safely from its point of generation to its final disposal.[15]
Universal Prohibitions:
-
NO Drain Disposal: This chemical must never be disposed of down the sink. Piperidine derivatives can be harmful to aquatic life, and this practice violates environmental regulations.[14][15][16]
-
NO Evaporation in Fume Hood: Allowing waste to evaporate is not a permissible disposal method and is a direct violation of EPA regulations. It releases chemical vapors into the environment.[15]
-
NO Disposal in Regular Trash: All contaminated materials, including empty containers that are not triple-rinsed, must be treated as hazardous waste.
All chemical waste must be accumulated in designated Satellite Accumulation Areas (SAAs) , which are locations at or near the point of waste generation.[17][18]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and disposing of waste containing this compound.
Step 4.1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Identify the Waste Stream: this compound is a non-halogenated organic compound .
-
Segregate: Dispose of this compound and any solutions thereof into a waste container specifically designated for non-halogenated organic waste. Do not mix with acidic, basic, or oxidizing waste streams.
Step 4.2: Container Selection and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Select a Suitable Container: Use a chemically compatible container (e.g., polyethylene or glass) that is in good condition with a secure, screw-top lid.
-
Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must, at a minimum, include:
-
The words "Hazardous Waste".[17]
-
The full, unabbreviated chemical name: "this compound".
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant").
-
Step 4.3: Waste Accumulation in the SAA
-
Location: The waste container must be stored in your designated SAA, which should be a secondary containment bin.[18]
-
Adding Waste: When adding waste, briefly open the container and use a funnel if necessary to prevent spills.
-
Keep Closed: Immediately after adding waste, securely close the container. This is one of the most common regulatory violations. Keeping containers closed prevents spills and the release of vapors.[15][18]
Step 4.4: Requesting Waste Pickup
Laboratory workers are responsible for managing waste until it is collected by trained professionals.
-
Monitor Fill Level: Do not overfill the container. A safe limit is approximately 90% full to allow for vapor expansion.
-
Submit Pickup Request: Once the container is nearly full, or if the experiment is complete, submit a hazardous waste pickup request through your institution's EH&S portal.[14]
-
Adhere to Timelines: Regulations may limit how long waste can be stored in an SAA. Be aware of your institution's policies, which are often based on federal guidelines.[18][19]
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination and spill response is essential.
Decontamination Protocol
-
Gross Contamination Removal: Rinse glassware and equipment that have come into contact with the compound with a suitable organic solvent (e.g., ethanol or acetone). This rinse solvent must be collected as hazardous waste.
-
Washing: After the initial rinse, wash the equipment with soap and water.
-
Surface Cleaning: Wipe down fume hood surfaces and benchtops where the chemical was handled with an appropriate solvent and then soap and water. The wipes must be disposed of as solid hazardous waste.
Small Spill Cleanup Protocol
For small, manageable spills (typically <100 mL) inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels for the initial absorption.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated container for solid hazardous waste.
-
Clean Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[15][20]
-
Label and Dispose: Seal and label the waste container and manage it according to the protocol in Section 4.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EH&S department immediately.
Workflow Visualizations
The following diagrams illustrate the key decision-making processes for waste disposal and spill response.
Caption: Disposal workflow for this compound.
Caption: Small chemical spill response procedure.
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure that the lifecycle of every chemical is managed responsibly.
References
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LookChem. This compound. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Penta Chemicals. Piperidine - SAFETY DATA SHEET. [Link]
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PubChem. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Environmental Health and Safety. [Link]
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AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
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ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. [Link]
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A Researcher's Guide to the Safe Handling of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Immediate Safety and Hazard Assessment
While specific toxicity data for 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate is limited, the piperidine functional group is known to be a key feature in many biologically active compounds. Piperidine itself is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2] Therefore, a cautious approach is warranted.
Assumed Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]
-
Flammability: While this specific compound's flammability is uncharacterized, piperidine is a flammable liquid.[1][2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of any potential vapors or aerosols. |
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Review this guide and any available safety information for piperidine derivatives.
-
Prepare the work area in a chemical fume hood to ensure proper ventilation.[4]
-
-
Handling:
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
-
Transfer the compound to the reaction vessel using appropriate tools (e.g., spatula, powder funnel).
-
Conduct the experiment, keeping the reaction vessel closed or under a controlled atmosphere whenever possible.
-
Avoid heating the compound near open flames or other ignition sources.[2][4][5]
-
-
Cleanup:
-
Quench the reaction and neutralize any acidic or basic components as per the experimental protocol.
-
Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Dispose of all waste in a designated, properly labeled hazardous waste container.[6]
-
Disposal Plan
All waste materials, including the compound itself, any contaminated solvents, and disposable labware, should be considered hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
By adhering to these guidelines, researchers can safely handle this compound and minimize their risk of exposure.
References
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- Cole-Parmer.
- Penta Chemicals.
- CDH Fine Chemical.
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- PubChem.
- LookChem.
- Fisher Scientific.
- BLDpharm.
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- Chemos GmbH & Co.KG.
- Fisher Scientific.
- MedChemExpress.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
